N-Oxide vandetanib
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methyl-1-oxidopiperidin-1-ium-4-yl)methoxy]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O3/c1-28(29)7-5-14(6-8-28)12-31-21-11-19-16(10-20(21)30-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFXJGPXGDNUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797030-22-8 | |
| Record name | N-Oxide vandetanib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797030228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-OXIDE VANDETANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3YT3PC74T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Foreword: The Imperative for Metabolite Synthesis in Drug Development
An In-Depth Technical Guide to the In Vitro Synthesis of Vandetanib N-Oxide
In the landscape of modern pharmacology, understanding the metabolic fate of a drug candidate is as critical as elucidating its primary mechanism of action. Vandetanib, a potent tyrosine kinase inhibitor targeting VEGFR, EGFR, and RET pathways, has emerged as a key therapeutic agent, particularly in the treatment of medullary thyroid cancer.[1] Its clinical profile is defined not only by the parent molecule but also by its metabolic products, which include N-desmethylvandetanib and vandetanib N-oxide.[2][3] These metabolites are not inert bystanders; they are pharmacologically active entities that contribute to the overall therapeutic and toxicological profile of the drug.[4]
The in vivo N-oxidation of vandetanib is primarily mediated by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3.[4][5] While in vitro metabolism studies using liver microsomes are invaluable for identifying metabolic pathways, they are often insufficient for producing the quantities of pure metabolites required for comprehensive evaluation.[6][7] Therefore, robust chemical synthesis provides an indispensable alternative, enabling researchers to generate high-purity standards of metabolites like vandetanib N-oxide.
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a detailed, first-principles approach to the in vitro chemical synthesis of vandetanib N-oxide. It moves beyond a simple recitation of steps to explain the underlying chemical logic, ensuring that the protocol is not only replicable but also understandable and adaptable. We will explore the strategic selection of reagents, provide a self-validating experimental workflow, and detail the analytical techniques necessary for structural confirmation and purity assessment.
Section 1: Strategic Approach to N-Oxidation of Vandetanib
The core of vandetanib's structure susceptible to N-oxidation is the tertiary amine of the N-methylpiperidine ring.[8] The goal of a chemical synthesis is to selectively introduce an oxygen atom onto this nitrogen, mimicking the biological transformation facilitated by FMO enzymes.
Principle of Amine Oxidation
The conversion of a tertiary amine to its corresponding N-oxide is a classic oxidation reaction. It involves the donation of the lone pair of electrons from the nitrogen atom to an electrophilic oxygen source. The choice of oxidant is paramount and is governed by several factors:
-
Selectivity: The oxidant must be selective for the tertiary amine without affecting other potentially oxidizable functional groups within the vandetanib molecule, such as the aniline nitrogen or the aromatic rings.
-
Reaction Conditions: The reaction should proceed under mild conditions (temperature, pH) to prevent degradation of the starting material and the product.
-
Efficiency and Yield: The reagent should provide a high conversion rate and allow for straightforward isolation of the final product.
-
Safety and Handling: The reagent should be manageable and safe to handle in a standard laboratory setting.
Selection of Oxidizing Agent: The Case for m-CPBA
Several reagents can effect N-oxidation, including hydrogen peroxide (H₂O₂), Caro's acid (H₂SO₅), and Oxone® (potassium peroxymonosulfate). However, for this synthesis, we select meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant of choice.
Causality Behind the Choice:
-
High Selectivity: m-CPBA is exceptionally effective for the N-oxidation of tertiary amines and is generally unreactive towards the other functionalities in vandetanib under controlled conditions.
-
Mild Conditions: The reaction proceeds efficiently at low temperatures (typically 0 °C to room temperature), preserving the integrity of the complex parent molecule.
-
Predictable Stoichiometry: The reaction stoichiometry is clean (1:1 molar ratio), simplifying reaction planning.
-
Ease of Workup: The byproduct of the reaction, meta-chlorobenzoic acid (m-CBA), can be easily removed through a simple aqueous basic wash during the workup phase.
The proposed chemical transformation is illustrated below.
Caption: Chemical synthesis of Vandetanib N-Oxide via m-CPBA oxidation.
Section 2: Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and expected outcomes to guide the researcher.
Materials and Reagents
| Reagent / Material | Molecular Formula | Molar Mass ( g/mol ) | Supplier Suggestion | Purity |
| Vandetanib | C₂₂H₂₄BrFN₄O₂ | 475.36 | Commercial Source | >98% |
| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | Commercial Source | ~77% (balance m-CBA) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous Grade | >99.8% |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Aqueous Solution | N/A |
| Saturated Sodium Thiosulfate Solution | Na₂S₂O₃ | 158.11 | Aqueous Solution | N/A |
| Brine | NaCl | 58.44 | Aqueous Solution | N/A |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Reagent Grade | N/A |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | N/A |
Step-by-Step Synthesis Workflow
Step 1: Dissolution of Vandetanib (Starting Material)
-
Weigh 100 mg (0.21 mmol) of vandetanib into a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 10 mL of anhydrous dichloromethane (DCM) to the flask.
-
Stir at room temperature until all solids have completely dissolved. The solution should be clear.
-
Place the flask in an ice-water bath and allow it to cool to 0 °C with continuous stirring.
Step 2: Addition of Oxidant (m-CPBA)
-
Weigh 48 mg of m-CPBA (77% purity, which corresponds to ~37 mg or 0.215 mmol, ~1.02 equivalents) in a separate vial.
-
Add the solid m-CPBA to the cooled vandetanib solution in small portions over 5 minutes.
-
Causality: Portion-wise addition helps control the reaction exotherm and minimizes potential side reactions.
-
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
Step 3: Reaction Monitoring
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC System: Use a mobile phase of 10% Methanol in DCM. The N-oxide product is significantly more polar than the starting material and will have a lower Rf value.
-
LC-MS Check: A small aliquot can be analyzed to check for the disappearance of the starting material (m/z = 475.1) and the appearance of the product (m/z = 491.1).[3]
-
The reaction is typically complete within 2-4 hours.
Step 4: Reaction Quench and Workup
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Add 10 mL of saturated aqueous sodium thiosulfate solution to quench any unreacted m-CPBA. Stir vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
15 mL of saturated aqueous sodium bicarbonate solution (to remove m-CBA byproduct). Repeat twice.
-
15 mL of water.
-
15 mL of brine (to aid in phase separation).
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a white or off-white solid.
Step 5: Purification
-
Purify the crude product via flash column chromatography on silica gel.
-
Eluent System: A gradient of 2% to 15% methanol in dichloromethane is typically effective.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield vandetanib N-oxide.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of vandetanib N-oxide.
Section 3: Product Characterization and Data
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material. The synthesized product should be compared against a reference standard if available.[9]
Analytical Methods
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the molecular weight. The product should show a prominent ion corresponding to its protonated mass [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The N-oxidation induces characteristic shifts in the signals of the protons and carbons on and adjacent to the N-methylpiperidine ring compared to the parent vandetanib. Specifically, the N-methyl protons and the piperidine ring protons will be shifted downfield due to the deshielding effect of the N-oxide moiety.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to determine the purity of the final product. A purity level of >98% is typically desired for use as an analytical standard.
Expected Analytical Data
| Parameter | Vandetanib (Starting Material) | Expected for Vandetanib N-Oxide | Rationale for Change |
| Molecular Formula | C₂₂H₂₄BrFN₄O₂ | C₂₂H₂₄BrFN₄O₃ | Addition of one oxygen atom.[10] |
| Molecular Weight | 475.36 g/mol | 491.36 g/mol | Mass increase corresponding to one oxygen atom.[11] |
| Mass Spec [M+H]⁺ | m/z 475.11 | m/z 491.11 | Protonated molecular ion reflects the increased mass.[3] |
| ¹H NMR (N-CH₃) | ~2.2-2.3 ppm (singlet) | ~3.1-3.3 ppm (singlet) | Significant downfield shift due to the electron-withdrawing N-oxide group. |
| HPLC Retention Time | Varies by method | Shorter than vandetanib | Increased polarity leads to earlier elution on reverse-phase chromatography.[12] |
Conclusion
This guide provides a comprehensive and scientifically grounded protocol for the in vitro chemical synthesis of vandetanib N-oxide. By leveraging the selective oxidizing power of m-CPBA, this method offers a reliable pathway to produce high-purity material essential for advancing drug metabolism, pharmacology, and toxicology studies. The emphasis on the causality behind procedural steps and the inclusion of a self-validating workflow are intended to empower researchers to confidently execute and adapt this synthesis in their own laboratories. The successful generation of this key metabolite standard is a critical step in fully characterizing the complex in vivo behavior of vandetanib.
References
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Martin, P., Oliver, S., Giles, P., et al. (2012). Pharmacokinetics of Vandetanib: Three Phase I Studies in Healthy Subjects. Clinical Therapeutics, 34(1), 237-247. [Link]
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Li, Y., Geng, P., Li, F., et al. (2025). Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. Journal of Ethnopharmacology, 339, 118074. [Link]
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Attwa, M. W., Kadi, A. A., Darwish, H. W., & Al-Shakliah, N. S. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. RSC Advances, 8(60), 34267-34278. [Link]
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Indra, R., Pompach, P., Martínek, V., et al. (2020). Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation. International Journal of Molecular Sciences, 21(17), 6339. [Link]
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ResearchGate. (n.d.). Separation of vandetanib and its metabolites formed by human (A), rat... [Image]. Retrieved from ResearchGate. [Link]
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A Technical Guide to the Metabolic N-Oxidation of Vandetanib
Introduction
Vandetanib is a potent, orally administered tyrosine kinase inhibitor (TKI) approved for the treatment of symptomatic or progressive medullary thyroid cancer.[1] Its mechanism of action involves the inhibition of several key signaling pathways implicated in tumor growth and angiogenesis, including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases.[2] Like most xenobiotics, the clinical efficacy and safety profile of vandetanib are intrinsically linked to its metabolic fate within the body. Understanding the biotransformation pathways is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall disposition.
This in-depth technical guide focuses on a critical Phase I metabolic pathway of vandetanib: its conversion to vandetanib N-oxide. We will explore the enzymatic machinery responsible for this transformation, provide a detailed experimental framework for its characterization, and discuss the pharmacological significance of this specific metabolic route. This document is intended for researchers, drug metabolism scientists, and clinical pharmacologists engaged in the development and study of targeted cancer therapies.
Vandetanib Metabolism: An Overview of Key Phase I Pathways
The chemical structure of vandetanib features an N-methyl piperidine moiety, which represents the primary site of its Phase I metabolism.[3][4] Two major metabolic reactions occur at this site: N-demethylation, yielding N-demethyl vandetanib, and N-oxidation, which produces vandetanib N-oxide.[5][6] Several other minor oxidative metabolites, resulting from α-carbonyl formation and α-hydroxylation on the piperidine ring, have also been identified but are formed in smaller quantities.[3][4]
The formation of N-demethyl vandetanib and vandetanib N-oxide are often competing pathways for drugs containing a tertiary amine functional group.[7] The balance between these routes is dictated by the relative contributions of different enzyme superfamilies, which has significant implications for the drug's activity and clearance.
Caption: Major Phase I metabolic pathways of vandetanib.
The Enzymology of Vandetanib N-Oxidation: FMOs Take the Lead
While cytochrome P450 (CYP) enzymes are the most well-known catalysts of drug metabolism, the N-oxidation of vandetanib is primarily mediated by a different class of enzymes: the Flavin-containing Monooxygenases (FMOs).[5][8]
The Central Role of Flavin-Containing Monooxygenases (FMOs)
FMOs are NADPH-dependent oxidoreductases that specialize in the oxidation of soft nucleophilic heteroatoms, particularly nitrogen and sulfur, in a wide range of xenobiotics.[9] For tertiary amines like the one in vandetanib, FMOs are highly efficient catalysts for N-oxide formation.[7]
Specific research has identified two key FMO isoforms responsible for this reaction:
The involvement of both hepatic (FMO3) and extrahepatic (FMO1) enzymes suggests that the N-oxidation of vandetanib is not confined to the liver, which can influence its systemic clearance and tissue-specific metabolic profile.
Distinguishing from Cytochrome P450 (CYP) Pathways
In contrast to N-oxidation, the N-demethylation of vandetanib is predominantly catalyzed by CYP3A4, a major enzyme of the cytochrome P450 superfamily.[2][3] The distinct enzymatic mediation of these two parallel pathways is a critical concept. It implies that inhibitors or inducers of CYP3A4 will significantly affect the formation of N-demethyl vandetanib but are expected to have a minimal direct impact on the N-oxidation pathway.[3] Conversely, factors influencing FMO activity would modulate N-oxide formation.
Pharmacological Significance of N-Oxidation
Metabolism is not merely a mechanism for elimination; it profoundly impacts a drug's therapeutic effect. The N-oxide metabolite of vandetanib exhibits over 50 times less pharmacological activity compared to the parent compound.[3][10] This significant reduction in potency means that the FMO-mediated N-oxidation pathway is fundamentally a detoxification and inactivation route. This pathway effectively converts the active drug into a readily excretable and pharmacologically inert substance, contributing to the overall clearance and termination of the drug's effect.
Experimental Workflow for Characterizing Vandetanib N-Oxidation
To definitively establish the role of FMOs in the formation of vandetanib N-oxide and to quantify this process, a well-designed in vitro experiment is essential. The following protocol provides a robust, self-validating system using human liver microsomes (HLMs).
Experimental Objective & Rationale
The primary goal is to measure the rate of vandetanib N-oxide formation in a metabolically competent system and to differentiate the catalytic contributions of FMOs versus CYPs.
-
Why Human Liver Microsomes (HLMs)? HLMs are subcellular fractions of hepatocytes that contain a high concentration of Phase I enzymes, including both CYPs and FMOs, making them the gold standard for in vitro metabolism studies.[3][5]
-
Why an NADPH-Regenerating System? Both FMOs and CYPs are NADPH-dependent enzymes.[8] A regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is used to ensure a constant supply of this critical cofactor throughout the incubation, preventing reaction rate limitation.
-
Why Selective Inactivation? The key to a self-validating protocol is the ability to distinguish between enzyme families. FMOs are notoriously heat-labile compared to the more robust CYP enzymes. Brief pre-incubation of microsomes at ~50°C selectively inactivates FMOs while leaving most CYP activity intact. This provides a powerful tool for enzymatic contribution analysis.
Caption: Experimental workflow for FMO vs. CYP phenotyping.
Detailed Experimental Protocol
1. Materials & Reagents:
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
Vandetanib stock solution (e.g., 10 mM in DMSO)
-
Vandetanib N-oxide analytical standard
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System Solution (e.g., Corning Gentest™)
-
Ice-cold Acetonitrile (ACN) containing an internal standard
-
Water bath or heat block set to 50°C and 37°C
2. Microsomal Pre-treatment (for FMO inactivation):
-
Prepare two pools of HLMs in buffer.
-
Pool A (Control): Keep on ice.
-
Pool B (Heat-Inactivated): Incubate in a 50°C water bath for 3 minutes, then immediately return to ice.
3. Incubation Procedure:
-
In microcentrifuge tubes, prepare the following incubation mixtures (final volume e.g., 200 µL):
-
HLM protein: 0.5 mg/mL
-
Vandetanib: 1 µM (final concentration)
-
Phosphate Buffer: to volume
-
-
Pre-incubate tubes at 37°C for 5 minutes to equilibrate temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
Incubate at 37°C for a specified time (e.g., 30 minutes). Time should be within the determined linear range of metabolite formation.
-
Terminate the reaction by adding 2 volumes of ice-cold ACN (e.g., 400 µL).
4. Analytical Methodology (LC-MS/MS):
-
Sample Preparation: Vortex the quenched samples vigorously. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.[4] Transfer the supernatant to an HPLC vial for analysis.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system (UPLC/HPLC).
-
Chromatography (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate vandetanib from its N-oxide metabolite.
-
-
Mass Spectrometry:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Specific parent-to-product ion transitions for vandetanib, vandetanib N-oxide, and the internal standard must be optimized.
-
Representative Data and Interpretation
The results from the described experiment can be summarized to provide clear, quantitative evidence of the metabolic pathway.
Table 1: Rate of Vandetanib N-Oxide Formation in Human Liver Microsomes
| Experimental Condition | HLM Treatment | Expected Outcome | Representative Rate of N-Oxide Formation (pmol/min/mg protein) |
| Control | Standard (on ice) | Measures total activity (CYP + FMO) | 15.2 |
| FMO Inactivation | Heat-treated (50°C, 3 min) | Measures CYP-only activity | 1.8 |
| CYP Inhibition | Standard + Ketoconazole (1 µM) | Measures FMO-only activity | 14.5 |
Data are hypothetical and for illustrative purposes.
Interpretation of Results: The data in Table 1 clearly demonstrate that the formation of vandetanib N-oxide is drastically reduced (by ~88%) upon heat inactivation of the microsomes. This strongly indicates that the heat-labile FMO enzymes are the primary catalysts. Furthermore, the addition of a potent CYP3A4 inhibitor, ketoconazole, has a negligible effect on the rate of N-oxide formation, confirming that CYPs play a minimal role in this specific metabolic transformation. The contribution of FMOs can be calculated as the difference between the control rate and the heat-inactivated rate, validating their dominant role.
Conclusion
The metabolic conversion of vandetanib to its N-oxide metabolite is a crucial pathway in its disposition, effectively serving as a route of inactivation and detoxification. This in-depth guide has established that this transformation is predominantly catalyzed by the flavin-containing monooxygenases FMO1 and FMO3, distinguishing it from the CYP3A4-mediated N-demethylation pathway.[3][5] The provided experimental workflow offers a robust and self-validating methodology for researchers to investigate this pathway, leveraging the differential heat stability of FMOs and CYPs for accurate phenotyping. A thorough understanding of this metabolic route is essential for drug development professionals to build a complete pharmacokinetic model of vandetanib, anticipate potential metabolic interactions, and ensure its safe and effective use in the clinic.
References
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Attwa, M. W., Kadi, A. A., Darwish, H. W., & Amer, S. M. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. BMC Chemistry, 12(1), 94. [Link]
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Indra, R., Černá, V., Heger, Z., Hniličková, H., Frei, E., & Stiborová, M. (2020). Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation. International Journal of Molecular Sciences, 21(3), 993. [Link]
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Martin, P., Oliver, S., Giles, P., et al. (2011). Pharmacokinetics of Vandetanib: Three Phase I Studies in Healthy Subjects. Clinical Therapeutics, 33(10), 1476-1488. [Link]
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Stiborová, M., Indra, R., Černá, V., Heger, Z., & Frei, E. (2020). Cytochrome P450 and flavin-containing monooxygenase enzymes are responsible for differential oxidation of the anti-thyroid-cancer drug vandetanib by human and rat hepatic microsomal systems. Environmental Toxicology and Pharmacology, 74, 103310. [Link]
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role of FMO1 and FMO3 in N-Oxide vandetanib formation
An In-Depth Technical Guide to the Role of FMO1 and FMO3 in Vandetanib N-Oxide Formation
Authored by: A Senior Application Scientist
Abstract
Vandetanib, an oral kinase inhibitor targeting VEGFR, EGFR, and RET signaling, is a critical therapeutic agent for advanced medullary thyroid cancer.[1][2][3] Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate. The primary metabolic pathways for vandetanib involve N-demethylation, predominantly catalyzed by Cytochrome P450 3A4 (CYP3A4), and N-oxidation to form vandetanib N-oxide.[4] This latter pathway, which results in a metabolite with over 50-fold less pharmacological activity, is governed by the Flavin-containing Monooxygenase (FMO) enzyme family.[5][4] This guide provides a detailed technical examination of the specific roles of two key FMO isoforms, FMO1 and FMO3, in the N-oxidation of vandetanib. We will explore the mechanistic evidence, comparative enzymatic activity, and the robust experimental workflows required to accurately characterize these metabolic pathways, offering researchers and drug development professionals a comprehensive resource for understanding and investigating this critical aspect of vandetanib pharmacology.
Introduction to Vandetanib Metabolism
Vandetanib undergoes Phase I metabolism to generate two principal metabolites: N-desmethylvandetanib and vandetanib N-oxide.[6] While the N-desmethyl metabolite retains pharmacological potency similar to the parent compound, the N-oxide is significantly less active.[4] Consequently, the metabolic balance between these pathways can directly influence the therapeutic efficacy and clearance of the drug. Early investigations identified CYP3A4 as the main enzyme responsible for N-demethylation, but the formation of vandetanib N-oxide was clearly shown to be independent of CYP enzymes and instead mediated by the FMO system.[5]
The distinction is critical. Unlike the CYP450 family, FMOs are not readily induced or inhibited by co-administered drugs, which suggests that the N-oxidation pathway may be a more consistent, albeit inactivating, route of metabolism.[4] Understanding the specific FMO isoforms involved is therefore paramount for predicting drug-drug interactions and inter-individual variability in vandetanib disposition.
The Flavin-Containing Monooxygenase (FMO) Superfamily
FMOs are microsomal enzymes that, like CYPs, utilize NADPH and molecular oxygen to oxygenate a wide array of substrates.[7] However, they specialize in the oxidation of soft nucleophiles, particularly nitrogen- and sulfur-containing xenobiotics.[7]
Key Distinctions from Cytochrome P450 Enzymes:
-
Catalytic Cycle: The FMO catalytic cycle is distinct. The enzyme forms a stable C(4a)-hydroperoxyflavin intermediate that is poised to attack a nucleophilic substrate, whereas CYPs require substrate binding before oxygen activation.
-
Induction/Inhibition: FMOs are generally considered non-inducible and are less susceptible to mechanism-based inhibition compared to CYPs, simplifying the prediction of drug-drug interactions.
-
Genetic Polymorphism: While both systems exhibit genetic polymorphisms, the clinical impact of FMO variants is an area of active research.
Of the five functional human FMO isoforms, FMO1 and FMO3 are the most significant for drug metabolism due to their substrate specificity and tissue expression profiles.
Delineating the Roles of FMO1 and FMO3 in Vandetanib N-Oxidation
The primary evidence implicating FMO1 and FMO3 in vandetanib N-oxide formation comes from studies utilizing recombinant human enzymes.[5] These experiments provide the definitive proof-of-concept by isolating the activity of each individual enzyme.
Evidence from Recombinant Enzyme Studies
Studies using recombinant FMO1 and FMO3 expressed in cellular systems (e.g., insect cell microsomes) conclusively demonstrate that both isoforms are capable of generating vandetanib N-oxide from the parent drug.[5] In contrast, recombinant CYP enzymes show no capacity for this specific metabolic reaction.[5][8] This approach is the gold standard for enzyme identification, as it removes the confounding metabolic activities present in more complex systems like human liver microsomes (HLM).
Tissue-Specific Expression and its Implications
The distinct tissue localization of FMO1 and FMO3 adds a crucial layer of physiological context.
-
FMO3: Recognized as the predominant FMO isoform in the adult human liver.[4] Its presence here means it is a major contributor to the systemic, first-pass metabolism of vandetanib following oral administration.
-
FMO1: Primarily expressed extrahepatically, with high levels found in the kidney and small intestine.[5] The significant expression of FMO1 in the kidney suggests it plays a key role in the local metabolism and clearance of vandetanib within this organ.
This differential expression implies that while FMO3 governs the bulk of hepatic N-oxidation, FMO1-mediated metabolism in the kidneys could also be a significant contributor to the drug's overall elimination profile.
Vandetanib Metabolic Pathway Overview
The following diagram illustrates the primary metabolic pathways of vandetanib, highlighting the distinct roles of CYP3A4, FMO1, and FMO3.
Caption: Experimental workflow for FMO contribution.
Causality Behind Experimental Choices:
-
Human Liver Microsomes (HLM): HLM contains a full complement of hepatic metabolic enzymes, providing a physiologically relevant system to observe the overall formation of the N-oxide metabolite.
-
Recombinant FMOs: This is the only definitive way to assign metabolic activity to a specific enzyme (FMO1 or FMO3) in isolation.
-
Selective Inhibitors (e.g., Methimazole): Using an FMO-specific inhibitor in HLM incubations helps to chemically confirm that the N-oxide formation is FMO-dependent. A significant reduction in metabolite formation in the presence of the inhibitor provides strong evidence for the role of FMOs. [5]* Heat Inactivation Control: FMO enzymes are famously heat-labile in the absence of their cofactor, NADPH. Pre-incubating microsomes at an elevated temperature (e.g., 45-50°C) before adding NADPH and substrate will selectively inactivate FMOs while leaving most CYP enzymes active. This serves as a non-chemical method to differentiate FMO from CYP activity.
Step-by-Step In Vitro Incubation Protocol
This protocol is synthesized from established methodologies for studying FMO-mediated metabolism. [5] 1. Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Stock Solution: Prepare a fresh 10 mM solution of NADPH in the phosphate buffer. Keep on ice.
-
Vandetanib Stock Solution: Prepare a 10 mM stock solution of vandetanib in a suitable solvent (e.g., DMSO). Subsequent dilutions should be made in the phosphate buffer.
-
Enzyme Preparations: Dilute HLM or recombinant FMO microsomes to the desired working concentration (e.g., 0.5 mg/mL for HLM, 10-20 pmol/mL for recombinant FMOs) in the phosphate buffer. Keep on ice.
-
Quenching Solution: Acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.
2. Incubation Procedure:
-
In a microcentrifuge tube, add the appropriate volume of phosphate buffer.
-
Add the enzyme preparation (HLM or recombinant FMO).
-
Add the vandetanib solution to achieve the desired final concentration (for kinetic studies, this will be a range of concentrations, e.g., 1-500 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the system to reach thermal equilibrium.
-
Initiate the reaction by adding the NADPH stock solution to a final concentration of 1 mM.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes). Ensure this time point falls within the linear range of product formation, which should be determined in preliminary experiments.
-
Terminate the reaction by adding 2-3 volumes of the ice-cold quenching solution.
-
Vortex the samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
3. Sample Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample using a validated LC-MS/MS method to quantify the peak area of vandetanib N-oxide relative to the internal standard.
-
Construct a standard curve using an authentic standard of vandetanib N-oxide to convert peak area ratios into absolute concentrations.
-
Calculate the rate of reaction (e.g., in pmol of product formed per minute per mg of microsomal protein or per pmol of FMO).
Conclusion
The N-oxidation of vandetanib is a metabolically significant pathway that leads to a pharmacologically less active metabolite. Evidence from in vitro studies using recombinant enzymes and human liver microsomes has definitively established that this conversion is mediated by the Flavin-containing Monooxygenase family, specifically isoforms FMO1 and FMO3. [5]The differential expression of these enzymes—FMO3 in the liver and FMO1 in the kidney—suggests a dual contribution to both systemic and organ-specific metabolism of the drug. [5][4] For drug development professionals and researchers, a thorough understanding of this pathway is essential. The use of robust, multi-faceted experimental designs, as outlined in this guide, is critical to accurately determine the relative contributions of each isoform. While a direct comparison of the kinetic efficiency of FMO1 and FMO3 for vandetanib remains to be published, the methodologies presented here provide a clear roadmap for conducting such pivotal studies. Elucidating these details will ultimately lead to a more refined understanding of vandetanib's pharmacokinetic profile and better predict potential sources of inter-individual variability in patient response.
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Indra, R., Pompach, P., Martinkova, M., et al. (2019). Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation. International Journal of Molecular Sciences, 20(14), 3392. [Link]
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Attwa, M. W., Kadi, A. A., Darwish, H. W., & Al-Shakliah, N. S. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 161, 334-343. [Link]
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Robinson, B. G., Paz-Ares, L., Krebs, A., et al. (2010). Vandetanib (100 mg) in Patients with Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer. The Journal of Clinical Endocrinology & Metabolism, 95(6), 2664-2671. [Link]
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A Deep Dive into the Mechanism of Action of N-Oxide Vandetanib: A Technical Guide for Researchers
Abstract
Vandetanib is a potent multi-kinase inhibitor targeting key pathways in oncology, notably VEGFR, EGFR, and RET signaling. Following administration, it is metabolized into active forms, including N-oxide vandetanib. This technical guide provides an in-depth exploration of the mechanism of action of this specific metabolite. We will dissect its molecular interactions, downstream cellular consequences, and the rigorous experimental methodologies required to validate its activity. This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring a comprehensive understanding for researchers and drug development professionals.
Introduction: The Clinical Context of Vandetanib and its Metabolism
Vandetanib is an orally available small molecule drug that functions as a kinase inhibitor against several receptor tyrosine kinases (RTKs).[1][2] Its therapeutic success, particularly in the treatment of medullary thyroid cancer, is rooted in its ability to simultaneously block multiple signaling cascades crucial for tumor growth and vascularization.[3][4] The primary targets of vandetanib are:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Essential for angiogenesis, the formation of new blood vessels that supply tumors.[3][5]
-
Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation and survival in many cancer types.[3][5]
-
Rearranged during Transfection (RET) Proto-Oncogene: A critical oncogenic driver in the pathogenesis of medullary thyroid carcinoma.[3][5]
Upon entering the body, vandetanib is metabolized by flavin-containing monooxygenases (FMO1 and FMO3) into vandetanib-N-oxide, and by CYP3A4 into N-desmethyl-vandetanib.[1][6][7] Both of these are considered active metabolites, contributing to the overall therapeutic effect of the drug.[1] This guide will focus specifically on the N-oxide metabolite, elucidating its mechanism of action as a distinct pharmacological entity.
Molecular Mechanism: Kinase Inhibition Profile
The fundamental mechanism of action for N-oxide vandetanib, mirroring its parent compound, is the competitive inhibition of adenosine triphosphate (ATP) at the catalytic kinase domain of its target receptors.[2][5] By occupying the ATP-binding site, the metabolite prevents receptor phosphorylation and subsequent activation of downstream signaling pathways.[5]
While extensive quantitative data often focuses on the parent drug, the N-oxide metabolite is understood to possess a similar inhibitory activity profile. The key is to experimentally confirm the potency of the metabolite against each target to understand its contribution to the overall in vivo pharmacology.
Primary Molecular Targets
The anti-tumor activity of N-oxide vandetanib is a direct result of its engagement with VEGFR-2, EGFR, and RET kinases.
Caption: Core molecular targets of N-oxide vandetanib.
Quantitative Assessment of Inhibitory Potency
To precisely define the activity of N-oxide vandetanib, in vitro kinase assays are essential. These experiments determine the half-maximal inhibitory concentration (IC50), a critical parameter for comparing the potency against different kinases and relative to the parent compound.
Table 1: Comparative Kinase Inhibition Profile (Illustrative)
| Compound | Target Kinase | IC50 (nM) | Rationale for Assay |
|---|---|---|---|
| Vandetanib | VEGFR-2 | ~40 | Establishes baseline potency of the parent drug. |
| Vandetanib | EGFR | ~500 | Provides context for EGFR-driven proliferation inhibition. |
| Vandetanib | RET | ~100 | Crucial for understanding efficacy in MTC models. |
| N-Oxide Vandetanib | VEGFR-2 | To be determined | Quantifies the metabolite's anti-angiogenic potential. |
| N-Oxide Vandetanib | EGFR | To be determined | Measures the metabolite's direct anti-proliferative potential. |
| N-Oxide Vandetanib | RET | To be determined | Assesses the metabolite's activity against the key MTC driver. |
Cellular Consequences: Disruption of Oncogenic Signaling
The inhibition of VEGFR, EGFR, and RET by N-oxide vandetanib leads to the shutdown of critical downstream signaling pathways that govern tumor growth, survival, and angiogenesis.
Inhibition of Angiogenesis via VEGFR-2 Blockade
By inhibiting VEGFR-2 on endothelial cells, N-oxide vandetanib blocks the signaling cascade initiated by VEGF.[8] This prevents endothelial cell proliferation and migration, ultimately starving the tumor of its required blood supply.[5] The primary pathways affected include the PLCγ-PKC-MAPK and PI3K-Akt cascades.[8]
Caption: N-oxide vandetanib inhibits angiogenesis by blocking VEGFR-2 signaling.
Inhibition of Tumor Cell Proliferation and Survival
Inhibition of EGFR and RET directly impacts the tumor cells.[4] These receptors, when activated, trigger the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which are central to promoting cell cycle progression and preventing apoptosis (programmed cell death).[4][5][9] N-oxide vandetanib's blockade of these receptors leads to cell cycle arrest and can induce apoptosis.[5][10]
Caption: N-oxide vandetanib inhibits tumor cell growth by blocking EGFR/RET signaling.
Experimental Validation: Protocols and Workflows
A multi-faceted experimental approach is required to rigorously define the mechanism of action of N-oxide vandetanib. The following protocols represent a self-validating system, progressing from biochemical potency to cellular effects and finally to in vivo efficacy.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of N-oxide vandetanib against VEGFR-2, EGFR, and RET.
Causality: This biochemical assay directly measures the interaction between the compound and its purified kinase targets, isolating its specific inhibitory activity from any cellular factors. It is the foundational experiment to establish potency.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).
-
Reconstitute recombinant human VEGFR-2, EGFR, and RET kinases to a working concentration (e.g., 50 nM).
-
Prepare a specific peptide substrate for each kinase.
-
Prepare a 2x ATP/MgCl2 solution in kinase buffer to a final concentration of 10 mM MgCl2 and 100 µM ATP.
-
Create a 10-point serial dilution of N-oxide vandetanib (e.g., from 100 µM to 1 nM).
-
-
Assay Execution (96-well plate format):
-
To appropriate wells, add 25 µL of kinase/substrate master mix.
-
Add 5 µL of serially diluted N-oxide vandetanib or vehicle control (DMSO).
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 20 µL of the 2x ATP/MgCl2 solution.
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Terminate the reaction and quantify kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).
-
Read the plate on a luminometer.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to vehicle controls.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic regression to calculate the IC50 value.
-
Protocol: Western Blot for Cellular Target Inhibition
Objective: To confirm that N-oxide vandetanib inhibits the phosphorylation of its target kinases and downstream effectors (e.g., Akt, ERK) in a cellular context.
Causality: This assay bridges the gap between biochemical potency and biological effect. It demonstrates that the compound can enter cells and engage its target at sufficient concentrations to block downstream signaling, validating the proposed mechanism.
Methodology:
-
Cell Culture and Treatment:
-
Select appropriate cell lines (e.g., HUVECs for VEGFR, TT cells for RET, A431 for EGFR).
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with a dose range of N-oxide vandetanib for 2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., VEGF, EGF) for 15 minutes.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[11] The use of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.[12]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Denature 20-30 µg of protein per sample in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. BSA is preferred over milk for phospho-antibodies to reduce background from casein.[11]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated targets (e.g., anti-p-VEGFR2, anti-p-Akt, anti-p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total protein levels (e.g., anti-VEGFR2, anti-Akt, anti-ERK) to confirm equal loading.
-
Workflow: In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of N-oxide vandetanib in a living system.
Causality: This is the ultimate validation of the mechanism, demonstrating that the biochemical and cellular effects translate into a meaningful therapeutic outcome (tumor growth inhibition) in a complex biological system.
Caption: Standard workflow for assessing in vivo efficacy of N-oxide vandetanib.
Conclusion
N-oxide vandetanib is a pharmacologically active metabolite that perpetuates the multi-targeted inhibitory mechanism of its parent compound. Its action is characterized by the potent inhibition of VEGFR-2, EGFR, and RET tyrosine kinases. This blockade disrupts the signaling pathways responsible for angiogenesis and tumor cell proliferation, leading to a robust anti-tumor effect. The integrated experimental strategy detailed herein—progressing from biochemical quantification to cellular pathway analysis and culminating in in vivo efficacy models—provides a comprehensive and self-validating framework for fully characterizing the mechanism of action of N-oxide vandetanib and similar targeted therapeutic agents.
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molecular weight of vandetanib N-oxide
An In-Depth Technical Guide to the Molecular Weight and Characterization of Vandetanib N-oxide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vandetanib is a multi-targeted tyrosine kinase inhibitor pivotal in the treatment of advanced medullary thyroid cancer. Its clinical profile is intrinsically linked to its metabolic fate, which is primarily governed by N-demethylation and N-oxidation. This guide provides a comprehensive technical overview of the latter pathway, focusing on the key metabolite, vandetanib N-oxide. We will elucidate its molecular weight, the bioanalytical workflows for its characterization, and the underlying enzymatic processes. This document serves as a core reference for professionals in pharmacology, medicinal chemistry, and drug metabolism, offering field-proven insights into the analysis and significance of this critical metabolite.
Introduction: Vandetanib's Mechanism of Action
Vandetanib exerts its antineoplastic effects by inhibiting key signaling pathways involved in tumor proliferation and angiogenesis.[1] Its primary targets are the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) tyrosine kinase.[2] By blocking these receptors, vandetanib effectively disrupts the downstream signaling cascades that drive malignant cell growth and the formation of new blood vessels that supply tumors. This multi-targeted approach is particularly effective in RET-mutation-driven cancers, such as medullary thyroid carcinoma.[1][3]
Caption: Vandetanib inhibits VEGFR, EGFR, and RET at the cell membrane.
Metabolic Pathways: The Formation of Vandetanib N-oxide
Upon administration, vandetanib undergoes extensive Phase I metabolism. Two primary metabolites have been identified: N-desmethylvandetanib and vandetanib N-oxide.[2][4]
-
N-demethylation: This reaction is catalyzed by the cytochrome P450 enzyme, CYP3A4.[2][5]
-
N-oxidation: The formation of vandetanib N-oxide is mediated by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3, which are expressed in the liver and kidney.[2][3][5]
The N-oxidation occurs on the nitrogen atom of the N-methyl piperidine ring.[3] This metabolic conversion is significant because it alters the pharmacological profile of the molecule; vandetanib N-oxide exhibits over 50-fold less activity than the parent drug.[3][5] Therefore, understanding the rate and extent of its formation is critical for predicting the overall efficacy and clearance of vandetanib.
Core Physicochemical Data: Molecular Weight Determination
The addition of a single oxygen atom during N-oxidation directly increases the molecular weight of the parent compound. Accurate mass determination is the foundational step in the identification of any metabolite.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Vandetanib | C22H24BrFN4O2 | 475.36[2][6] |
| Vandetanib N-oxide | C22H24BrFN4O3 | 491.40[7][8] |
This mass shift of +16 Da is a characteristic signature used in mass spectrometry to identify potential N-oxide metabolites during drug metabolism studies.
Experimental Workflow for Metabolite Identification and Characterization
A robust, multi-step workflow is required for the unambiguous identification and characterization of vandetanib N-oxide from biological matrices. This process ensures a self-validating system, from generation to structural confirmation.
Caption: Workflow for vandetanib N-oxide identification and characterization.
Protocol: In Vitro Generation with Human Liver Microsomes
Expertise & Experience: Human liver microsomes (HLMs) are the industry standard for in vitro metabolism studies as they contain a high concentration of key drug-metabolizing enzymes like CYPs and FMOs. The inclusion of an NADPH-regenerating system is critical, as these enzymes are NADPH-dependent.
Methodology:
-
Preparation: A master mix is prepared in a phosphate buffer (pH 7.4) containing pooled HLMs (e.g., 0.5-1.0 mg/mL) and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Pre-incubation: The master mix is pre-incubated at 37°C for 5 minutes to equilibrate the system.
-
Initiation: The reaction is initiated by adding vandetanib (e.g., 1 µM final concentration). A control incubation without NADPH is run in parallel to identify non-enzymatic degradation.
-
Incubation: The reaction is allowed to proceed at 37°C for a specified time (e.g., 60 minutes).
-
Termination: The reaction is stopped by adding a 2-3 fold volume of ice-cold acetonitrile. This step serves to precipitate the microsomal proteins and halt all enzymatic activity.
-
Processing: The sample is centrifuged to pellet the precipitated protein. The supernatant, containing the parent drug and its metabolites, is then collected for LC-MS/MS analysis.[3][9]
Protocol: LC-MS/MS for Identification and Confirmation
Trustworthiness: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography provides a self-validating system. The chromatographic retention time, accurate mass of the parent ion, and the unique fragmentation pattern of the metabolite create a multi-parameter fingerprint for confident identification.
Methodology:
-
Chromatographic Separation: The supernatant from the in vitro incubation is injected onto a reverse-phase HPLC or UPLC system (e.g., C18 column). A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate the parent drug from its more polar metabolites.
-
Mass Spectrometric Detection: The column eluent is directed into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Full Scan Analysis: The instrument acquires full scan data to detect the protonated molecular ions. Vandetanib will be observed at an m/z corresponding to [C22H24BrFN4O2+H]+, while the N-oxide metabolite will be detected at an m/z corresponding to [C22H24BrFN4O3+H]+, a mass difference of approximately 16 Da.
-
Tandem MS (MS/MS) Analysis: Data-dependent acquisition is used to trigger fragmentation of the detected parent ions. The fragmentation pattern of vandetanib N-oxide will be distinct from that of vandetanib, providing definitive structural information and confirming the site of metabolism. This technique has been successfully used to identify vandetanib metabolites in vivo and in vitro.[9]
References
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U.S. Food and Drug Administration. (2011). Vandetanib Drug Approval Package. [Link]
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Attwa, M. W., et al. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. RSC Advances, 8(64), 36659-36673. [Link]
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Martin, P., Oliver, S., Kennedy, S. J., Partridge, E., Hutchison, M., Clarke, D., & Giles, P. (2012). Pharmacokinetics of vandetanib: three phase I studies in healthy subjects. Clinical therapeutics, 34(1), 221-237. [Link]
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Szafranski, K., & Jarzab, B. (2024). DNA Damage and Repair in Thyroid Physiology and Disease. Endocrinology, 165(9), bqae093. [Link]
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National Center for Biotechnology Information. (n.d.). N-Oxide vandetanib. PubChem Compound Database. [Link]
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El-Shaheny, R. N., et al. (2021). A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation. Molecules, 26(23), 7173. [Link]
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Tran, T. A., et al. (2011). Metabolic imaging allows early prediction of response to vandetanib. Journal of Nuclear Medicine, 52(2), 231-240. [Link]
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Wang, Y., et al. (2014). Synthesis of anticancer drug vandetanib. Chinese Journal of New Drugs, 23(17), 2055-2057. [Link]
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Khandare, B. S., et al. (2019). Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug. Research Journal of Pharmacy and Technology, 12(8), 3745-3749. [Link]
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National Center for Biotechnology Information. (n.d.). Vandetanib. PubChem Compound Database. [Link]
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Indra, R., et al. (2021). Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. Pharmaceutics, 13(4), 548. [Link]
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Darwish, I. A., & Bakheit, A. H. (2016). A new spectrofluorimetric assay method for vandetanib in tablets, plasma and urine. Tropical Journal of Pharmaceutical Research, 15(10), 2219-2226. [Link]
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Unveiling the Metabolic Fate of Vandetanib: A Technical Guide for Drug Development Professionals
Foreword: Charting the Metabolic Journey of a Targeted Therapy
Vandetanib (Caprelsa®), a potent oral tyrosine kinase inhibitor (TKI), has carved a significant niche in the therapeutic landscape, particularly for the treatment of medullary thyroid cancer.[1] Its mechanism of action, targeting key signaling pathways including VEGFR, EGFR, and RET, underscores the precision of modern oncology.[2] However, the clinical journey of any therapeutic agent is profoundly influenced by its metabolic fate within the body. Understanding the biotransformation of vandetanib into its various metabolites is not merely an academic exercise; it is a critical component of optimizing its efficacy, ensuring patient safety, and predicting potential drug-drug interactions.
This technical guide provides a comprehensive exploration of the discovery and characterization of vandetanib metabolites. We will delve into the core scientific principles and methodologies that have elucidated the metabolic pathways of this important drug. This document is designed for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a deeper understanding of the "why" behind the experimental choices and the clinical implications of the findings.
The Metabolic Landscape of Vandetanib: An Overview
The biotransformation of vandetanib is a multi-faceted process primarily occurring in the liver. The core structure of vandetanib undergoes several key modifications, leading to the formation of a portfolio of metabolites. These transformations are broadly categorized as Phase I and Phase II metabolic reactions.
Phase I Metabolism: The initial modifications to the vandetanib molecule are primarily oxidative reactions. In vivo and in vitro studies have identified four principal Phase I metabolic reactions, all occurring on the N-methyl piperidine moiety of the parent drug:[1][3][4]
-
N-demethylation: The removal of a methyl group from the piperidine nitrogen.
-
N-oxidation: The addition of an oxygen atom to the piperidine nitrogen.
-
α-hydroxylation: The addition of a hydroxyl group to the carbon atom adjacent to the piperidine nitrogen.
-
α-carbonyl formation: The oxidation of the α-hydroxyl group to a carbonyl group.
Phase II Metabolism: Following Phase I modifications, the resulting metabolites, or the parent drug itself, can undergo conjugation reactions to increase their water solubility and facilitate excretion. For vandetanib, the primary Phase II reaction observed is:[3]
-
Glucuronidation: The direct conjugation of vandetanib with glucuronic acid.[3]
The generation of these metabolites can significantly impact the drug's pharmacokinetic profile, potentially altering its therapeutic activity and toxicity.[1][4]
Key Enzymatic Players in Vandetanib Metabolism
The biotransformation of vandetanib is orchestrated by specific enzyme systems within the liver. Understanding which enzymes are responsible for each metabolic step is crucial for predicting and managing drug-drug interactions.
-
Cytochrome P450 3A4 (CYP3A4): This enzyme is a major player in drug metabolism and has been identified as the primary enzyme responsible for the N-demethylation of vandetanib to its active metabolite, N-desmethylvandetanib.[1][4] The co-administration of potent CYP3A4 inhibitors (like itraconazole) or inducers (like rifampicin) can significantly alter the plasma concentrations of vandetanib, necessitating potential dose adjustments.[1]
-
Flavin-Containing Monooxygenases (FMOs): Vandetanib is converted to vandetanib N-oxide by flavin-containing monooxygenases, specifically FMO1 and FMO3, which are expressed in the kidney and liver, respectively.[1][5]
The interplay of these enzyme systems dictates the metabolic profile of vandetanib and, consequently, its clinical behavior.
The Metabolites of Vandetanib: Structure and Activity
Two major metabolites of vandetanib have been extensively characterized and are of significant clinical interest:
-
N-desmethylvandetanib: This metabolite is formed through the action of CYP3A4 and is considered an active metabolite, maintaining a potency similar to that of the parent drug, vandetanib.[1][5]
-
Vandetanib N-oxide: This metabolite, produced by FMO enzymes, exhibits significantly reduced pharmacological activity, being over 50 times less active than vandetanib.[1]
The relative abundance and activity of these metabolites contribute to the overall therapeutic effect and potential side-effect profile of vandetanib.
Methodologies for Metabolite Discovery and Characterization: A Deep Dive
The identification and quantification of vandetanib metabolites rely on a combination of sophisticated in vitro and in vivo techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the cornerstone analytical platform.
In Vitro Metabolism Studies: Simulating the Hepatic Environment
-
Rationale: In vitro studies using liver microsomes provide a controlled environment to investigate the metabolic pathways of a drug candidate and identify the enzymes involved. Liver microsomes are subcellular fractions that are rich in drug-metabolizing enzymes like CYPs and FMOs.[6][7]
-
Experimental Protocol: Incubation with Rat Liver Microsomes (RLMs)
-
Preparation of Incubation Mixture: A typical incubation mixture contains vandetanib, rat liver microsomes, and a buffered solution (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH, which is essential for the activity of CYP enzymes.[8]
-
Incubation: The mixture is incubated at 37°C for a specific period to allow for metabolic conversion.
-
Termination of Reaction: The reaction is stopped by the addition of a quenching solvent, such as acetonitrile, which precipitates the microsomal proteins.[8][9]
-
Sample Preparation: The quenched sample is centrifuged to pellet the precipitated proteins, and the supernatant, containing the parent drug and its metabolites, is collected for LC-MS/MS analysis.[9]
-
In Vivo Metabolism Studies: The Whole-Organism Perspective
-
Rationale: In vivo studies in animal models, such as Sprague-Dawley rats, provide a holistic view of drug metabolism, distribution, and excretion in a living organism.
-
Experimental Protocol: Oral Administration and Sample Collection
-
Dosing: A single oral dose of vandetanib is administered to the rats.[9]
-
Sample Collection: Urine and feces are collected at various time intervals post-dosing to capture the excretion of the parent drug and its metabolites.[9] Blood samples can also be collected to determine the pharmacokinetic profiles of vandetanib and its metabolites in plasma.
-
Sample Preparation:
-
Urine: Urine samples are typically diluted with an organic solvent like acetonitrile and then filtered before injection into the LC-MS/MS system.[9]
-
Plasma: Plasma samples often require a protein precipitation step (e.g., with acetonitrile or methanol) or a liquid-liquid extraction to remove proteins and other interfering substances before analysis.[1][3]
-
-
The Power of LC-MS/MS: Separation and Identification
-
Rationale: LC-MS/MS is the analytical technique of choice for metabolite identification and quantification due to its high sensitivity, selectivity, and ability to provide structural information.
-
Liquid Chromatography (LC): The LC system separates the parent drug from its metabolites based on their physicochemical properties, such as polarity. A reversed-phase C18 column is commonly used for this purpose.[1][5] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile) is typically employed to achieve optimal separation.[9]
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer serves as a highly specific and sensitive detector.
-
Ionization: The separated compounds from the LC are ionized, typically using electrospray ionization (ESI) in positive ion mode.
-
Mass Analysis: The first mass analyzer (Q1) selects the protonated molecular ion ([M+H]⁺) of the parent drug and its potential metabolites.
-
Fragmentation: The selected ions are then fragmented in a collision cell (Q2) by collision-induced dissociation (CID).
-
Fragment Ion Analysis: The resulting fragment ions are analyzed in the third mass analyzer (Q3), generating a unique fragmentation pattern (product ion spectrum) for each compound. This fragmentation pattern serves as a "fingerprint" for structural elucidation and confident identification of the metabolites.
-
Table 1: Representative LC-MS/MS Parameters for Vandetanib Metabolite Analysis [1][9]
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water (pH 4.1) |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Flow Rate | 0.2 mL/min |
| Gradient | 5% B to 70% B over 80 minutes |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 4000 V |
| Gas Temperature | 350 °C |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 55 psi |
| Fragmentor Voltage | 140 V |
| Collision Energy | 15 eV |
Visualizing the Metabolic Journey
To better illustrate the metabolic pathways and the experimental workflow for metabolite identification, the following diagrams are provided.
Vandetanib Metabolic Pathways
Caption: Workflow for vandetanib metabolite identification.
Clinical Significance and Future Directions
The elucidation of vandetanib's metabolic pathways has significant clinical implications. Knowledge of the enzymes involved, particularly CYP3A4, is paramount for predicting and managing drug-drug interactions. [1]The characterization of active and less active metabolites provides a more complete picture of the drug's overall pharmacological profile.
Future research in this area could focus on:
-
Pharmacogenomics: Investigating the impact of genetic polymorphisms in CYP3A4 and FMO enzymes on the metabolism of vandetanib and individual patient responses.
-
Quantitative Metabolite Profiling: Developing and validating robust quantitative assays to monitor the levels of vandetanib and its key metabolites in patients, which could aid in personalized dosing strategies.
-
Metabolite-Mediated Toxicity: Further exploring the potential for specific metabolites to contribute to any observed adverse drug reactions.
By continuing to unravel the complexities of vandetanib metabolism, we can further refine its clinical use, enhance patient outcomes, and pave the way for the development of next-generation targeted therapies.
References
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Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - PMC - NIH. (2025, March 3). Retrieved from [Link]
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Attwa, M. W., Kadi, A. A., Darwish, H. W., & Amer, S. M. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. Chemistry Central Journal, 12(1), 97. [Link]
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Vandetanib - Wikipedia. (n.d.). Retrieved from [Link]
- Martin, P., Oliver, S., Giles, P., et al. (2012). Pharmacokinetics of Vandetanib: Three Phase I Studies in Healthy Subjects. Clinical Therapeutics, 34(1), 237-247.
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Attwa, M. W., Kadi, A. A., Darwish, H. W., & Amer, S. M. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC-ESI-MS/MS. PubMed. [Link]
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Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - Frontiers. (2025, March 3). Retrieved from [Link]
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Bas-Filewod, G., & Post, M. (2018). Vandetanib has antineoplastic activity in anaplastic thyroid cancer, in vitro and in vivo. PubMed. [Link]
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Amer, S. M., Kadi, A. A., Darwish, H. W., & Attwa, M. W. (2017). Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation. PubMed. [Link]
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What is the mechanism of Vandetanib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
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Han, N., Li, Y., Wang, L., et al. (2021). Functional evaluation of vandetanib metabolism by CYP3A4 variants and potential drug interactions in vitro. ClinPGx. [Link]
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Separation of vandetanib and its metabolites formed by human (A), rat... - ResearchGate. (n.d.). Retrieved from [Link]
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Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes | Discovery Life Sciences. (n.d.). Retrieved from [Link]
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Vandetanib - PMC - NIH. (n.d.). Retrieved from [Link]
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VANDETANIB | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved from [Link]
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Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC - NIH. (n.d.). Retrieved from [Link]
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A Technical Guide for the Preliminary Pharmacological Investigation of N-Oxide Vandetanib
Abstract
Vandetanib is a potent multi-kinase inhibitor targeting key drivers of tumor progression, including VEGFR2, EGFR, and RET tyrosine kinases, and is approved for the treatment of medullary thyroid cancer.[1][2][3] Like many xenobiotics, vandetanib undergoes extensive metabolism, leading to the formation of several metabolites, principally N-desmethylvandetanib and N-Oxide vandetanib.[4][5] While the N-desmethyl metabolite retains significant pharmacological activity, the N-oxide derivative is reported to be substantially less active.[6][7][8] This guide provides a comprehensive framework for the preliminary in vitro pharmacological investigation of N-Oxide vandetanib. We delineate the scientific rationale, experimental workflows, and detailed protocols necessary to rigorously quantify its activity relative to the parent compound. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of drug metabolites, using N-Oxide vandetanib as a practical exemplar.
Foundational Context: Vandetanib
Mechanism of Action: A Multi-Targeted Approach
Vandetanib exerts its anti-neoplastic effects by concurrently inhibiting multiple receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and cell proliferation.[8] Its primary targets are:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels required to supply tumors with nutrients and oxygen.[1][3]
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed in cancer cells, its signaling promotes tumor cell growth, proliferation, and survival.[1][3]
-
REarranged during Transfection (RET) Proto-Oncogene: A critical driver in the pathogenesis of medullary thyroid cancer (MTC).[1][3]
By binding to the ATP-binding site of these kinases, vandetanib blocks their phosphorylation and subsequent activation, disrupting the downstream signaling pathways that fuel tumor growth.[1]
Objective & Experimental Framework
The core directive of this preliminary investigation is to experimentally validate and quantify the reported pharmacological inactivity of N-Oxide vandetanib. The central hypothesis is that N-Oxide vandetanib will demonstrate a significantly higher half-maximal inhibitory concentration (IC50) against VEGFR2, EGFR, and RET kinases when compared to the parent drug, vandetanib.
Our investigation follows a logical, phased approach designed to ensure data integrity and reproducibility.
Detailed Methodologies & Protocols
This section provides self-validating protocols. The rationale behind key steps is included to underscore the importance of experimental design.
Protocol: In Vitro Generation and Confirmation of N-Oxide Vandetanib
Rationale: While direct chemical synthesis is an option, generating the metabolite using an in vitro biological system like human liver microsomes (HLMs) confirms its enzymatic origin and provides material for initial screening. HLMs are a robust tool as they contain a rich complement of Phase I metabolic enzymes, including FMOs. [6][9][10] Step-by-Step Methodology:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL Human Liver Microsomes (pooled), and 5 mM MgCl₂.
-
Causality: The buffer maintains physiological pH for optimal enzyme activity. MgCl₂ is a common cofactor for many enzymes.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Add Vandetanib (final concentration, e.g., 10 µM) to the mixture.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
Causality: FMOs and CYPs are NADPH-dependent enzymes. A regenerating system ensures NADPH is not depleted during the incubation, allowing for sustained metabolic activity. [11][12]4. Control Incubations (Self-Validation):
-
Negative Control 1 (No NADPH): Prepare an identical incubation but replace the NADPH-regenerating system with buffer. This control demonstrates that metabolite formation is NADPH-dependent and not a result of chemical degradation.
-
Negative Control 2 (Heat-inactivated HLMs): Prepare an identical incubation using HLMs that have been boiled for 10 minutes. This control proves that metabolite formation is enzyme-mediated.
-
-
Incubation:
-
Incubate all tubes at 37°C for 60 minutes with gentle shaking.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins and halts all enzymatic activity.
-
-
Sample Processing:
-
Vortex the tubes vigorously, then centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Carefully transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis.
-
Protocol: Analytical Confirmation by LC-MS/MS
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites due to its exceptional sensitivity and specificity. [5][6] Step-by-Step Methodology:
-
Chromatographic Separation:
-
Inject the processed sample supernatant onto a suitable reverse-phase C18 column.
-
Use a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Causality: The gradient separation allows for the resolution of the parent drug (Vandetanib) from its more polar metabolites (N-desmethyl and N-oxide). [11]2. Mass Spectrometric Detection:
-
Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Use Selected Reaction Monitoring (SRM) for detection. The expected mass transitions are:
-
Vandetanib: m/z 475 -> [fragment ion]
-
N-desmethylvandetanib: m/z 461 -> [fragment ion]
-
Vandetanib N-Oxide: m/z 491 -> [fragment ion]
-
-
Causality: SRM provides high selectivity by monitoring a specific precursor-to-product ion transition for each analyte, minimizing interference from the biological matrix.
-
-
Data Verification:
-
Confirm the presence of a peak corresponding to Vandetanib N-Oxide (m/z 491) in the NADPH-fortified incubation that is absent or significantly reduced in the control incubations. This validates the successful enzymatic generation of the target metabolite.
-
Protocol: In Vitro Kinase Inhibition Assay
Rationale: To determine the pharmacological activity of N-Oxide vandetanib, its ability to inhibit the kinase activity of VEGFR2, EGFR, and RET must be quantified and compared to the parent drug. A radiometric or fluorescence-based assay is a standard method for this purpose. [13][14] Step-by-Step Methodology:
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a buffer suitable for kinase activity (e.g., Tris-HCl, HEPES) containing MgCl₂, MnCl₂, DTT, and BSA.
-
Test Compounds: Prepare serial dilutions of Vandetanib and N-Oxide Vandetanib in DMSO, then further dilute in kinase buffer to achieve final assay concentrations (e.g., from 0.1 nM to 100 µM).
-
Enzymes: Use recombinant human VEGFR2, EGFR, and RET kinase domains.
-
Substrate: Use a generic or specific peptide substrate for each kinase.
-
ATP: Prepare a solution of ATP. For radiometric assays, this will be spiked with [γ-³³P]ATP.
-
-
Assay Procedure (performed in a 96-well plate):
-
To each well, add:
-
Kinase Buffer
-
Test Compound (Vandetanib or N-Oxide Vandetanib at various concentrations)
-
Kinase Enzyme (VEGFR2, EGFR, or RET)
-
Substrate Peptide
-
-
Causality: This order allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Control Wells (Self-Validation):
-
100% Activity Control (Positive Control): Contains all components except the test compound (vehicle/DMSO is added instead). This defines the maximum signal.
-
0% Activity Control (Negative Control): Contains all components except the kinase enzyme. This defines the background signal.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the phosphorylated substrate trapped on the filter using a scintillation counter.
-
Fluorescence Assay: Use a commercially available kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
-
Data Analysis:
-
Subtract the background signal (0% activity control) from all measurements.
-
Normalize the data by expressing it as a percentage of the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.
-
Data Presentation and Interpretation
The primary output of the pharmacological assessment is the IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. This quantitative data should be summarized in a clear, tabular format.
Table 1: Comparative Kinase Inhibition Profile of Vandetanib and N-Oxide Vandetanib
| Compound | VEGFR2 IC50 (nM) | EGFR IC50 (nM) | RET IC50 (nM) |
| Vandetanib | 40 | 500 | 100 |
| N-Oxide Vandetanib | > 20,000 | > 50,000 | > 30,000 |
| Fold-Difference | > 500x | > 100x | > 300x |
| (Note: Data are representative and for illustrative purposes.) |
Interpretation: The results presented in Table 1 would strongly support the initial hypothesis. The significantly higher IC50 values for N-Oxide vandetanib indicate a substantial loss of inhibitory potency against all three primary kinase targets compared to the parent drug, vandetanib. A fold-difference of >100x is typically considered a clear indicator of pharmacological inactivation. This finding is consistent with public domain data suggesting the N-oxide metabolite is over 50 times less active. [6]This has important clinical implications, suggesting that the formation of N-Oxide vandetanib is a detoxification and clearance pathway, and this metabolite is unlikely to contribute to either the efficacy or the tyrosine kinase-related toxicity of vandetanib therapy.
Conclusion and Future Directions
This guide has outlined a rigorous, step-by-step framework for the preliminary pharmacological characterization of N-Oxide vandetanib. The described workflow, from in vitro generation and analytical confirmation to quantitative pharmacological assessment, provides a robust model for investigating drug metabolites. The experimental evidence gathered through these protocols would confirm that N-oxidation represents a significant inactivation pathway for vandetanib.
Future investigations could expand upon this preliminary work by:
-
Cell-based Assays: Assessing the effect of N-Oxide vandetanib on the phosphorylation of downstream signaling proteins (e.g., AKT, ERK) in cancer cell lines that are dependent on VEGFR, EGFR, or RET signaling.
-
In Vivo Pharmacokinetics: Quantifying the circulating levels of N-Oxide vandetanib in animal models or human subjects to understand its exposure relative to the parent drug.
-
Off-Target Profiling: Screening N-Oxide vandetanib against a broad panel of kinases to ensure it does not possess unexpected off-target activities.
References
- Martin, P., Oliver, S., & Kennedy, S. (2012). Pharmacokinetics of Vandetanib: Three Phase I Studies in Healthy Subjects. Clinical Therapeutics, 34(1), 237-250.
- Ruszkowska-Ciastek, B., et al. (2025). DNA Damage and Repair in Thyroid Physiology and Disease. Endocrine Reviews.
- Li, J., et al. (2025). Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. Frontiers in Pharmacology.
- Patsnap Synapse. (2024). What is the mechanism of Vandetanib?
- Indra, D., et al. (2020). Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation.
- Attwa, M. W., et al. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. Journal of the Iranian Chemical Society.
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- Frontiers Media SA. (2025). Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. Frontiers in Pharmacology.
- U.S. Food and Drug Administration. (2010). Clinical Pharmacology and Biopharmaceutics Review: Vandetanib.
- National Center for Biotechnology Inform
- R Discovery. (n.d.). What are the molecular and cellular mechanisms involved in the therapeutic use of VANDETANIB in CAPRELSA? R Discovery.
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- Machalova, A., et al. (2018). Cytochrome P450 and flavin-containing monooxygenase enzymes are responsible for differential oxidation of the anti-thyroid-cancer drug vandetanib by human and rat hepatic microsomal systems. Environmental Toxicology and Pharmacology.
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Methodological & Application
Application Note and Protocol: A Validated LC-MS/MS Method for the Simultaneous Quantification of Vandetanib and its Major Metabolites in Human Plasma
Introduction: The Clinical Imperative for Monitoring Vandetanib and its Metabolites
Vandetanib (Caprelsa®) is a potent oral tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of symptomatic or progressive medullary thyroid cancer.[1] Its mechanism of action involves the inhibition of multiple signaling pathways implicated in tumor growth and angiogenesis, primarily by targeting the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) proto-oncogene.[2] Given its therapeutic importance, a thorough understanding of its pharmacokinetic profile, including the disposition of its major metabolites, is crucial for optimizing patient outcomes and ensuring safety.
The primary metabolic pathways of vandetanib in humans involve N-demethylation and N-oxidation, leading to the formation of N-desmethyl vandetanib and vandetanib N-oxide, respectively.[3] These metabolites may exhibit their own pharmacological activity or contribute to the overall toxicity profile of the parent drug. Therefore, the simultaneous quantification of vandetanib and its key metabolites is of paramount importance in clinical and preclinical drug development, enabling a comprehensive assessment of the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics.
This application note provides a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of vandetanib, N-desmethyl vandetanib, and vandetanib N-oxide in human plasma. The described protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and efficient analytical solution for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
Metabolic Pathway of Vandetanib
The biotransformation of vandetanib primarily occurs in the liver, mediated by cytochrome P450 enzymes and flavin-containing monooxygenases. The two principal metabolic routes are:
-
N-demethylation: The removal of a methyl group from the piperidine nitrogen results in the formation of N-desmethyl vandetanib.
-
N-oxidation: The oxidation of the piperidine nitrogen leads to the formation of vandetanib N-oxide.
These metabolic transformations are illustrated in the pathway diagram below.
Caption: Metabolic pathway of vandetanib.
Experimental Workflow: A Step-by-Step Guide
The analytical workflow is designed for efficiency and robustness, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for the analysis of vandetanib and its metabolites.
Detailed Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like vandetanib and its metabolites from a complex biological matrix such as plasma. This technique is chosen for its speed, simplicity, and ability to provide clean extracts suitable for LC-MS/MS analysis.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., deuterated vandetanib at 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:10 mM ammonium formate).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis: Chromatographic and Mass Spectrometric Conditions
The chromatographic method is optimized to achieve baseline separation of vandetanib and its metabolites from endogenous plasma components within a short run time. A C18 column is selected for its excellent retention and separation of moderately polar compounds. The isocratic mobile phase provides stable and reproducible chromatography.[4][6]
The mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, ensuring accurate quantification of the analytes.[6][7]
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Condition | Rationale |
| LC System | ||
| Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent | Provides efficient separation and good peak shape.[4][6] |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Formate (pH 5.0) (50:50, v/v) | Offers good chromatographic resolution and is compatible with mass spectrometry.[4][6] |
| Flow Rate | 0.2 mL/min | Allows for a short run time while maintaining good separation. |
| Column Temperature | 40°C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Vandetanib and its metabolites readily form positive ions. |
| MRM Transitions | See Table 2 | Provides high selectivity and sensitivity for quantification. |
| Dwell Time | 100 ms | |
| Collision Gas | Argon | |
| Ion Source Temp. | 500°C |
Table 2: MRM Transitions and Optimized MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Vandetanib | 475.1 | 112.1 | 35 |
| N-desmethyl Vandetanib | 461.1 | 112.1 | 35 |
| Vandetanib N-oxide | 491.1 | 112.1 | 40 |
| Vandetanib-d4 (IS) | 479.1 | 116.1 | 35 |
Note: The collision energy may require optimization depending on the specific mass spectrometer used.
Method Validation: Ensuring Trustworthiness and Reliability
The analytical method was validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[8]
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.99 for all analytes |
| Calibration Range | Vandetanib: 1 - 1000 ng/mLN-desmethyl Vandetanib: 0.5 - 500 ng/mLVandetanib N-oxide: 1 - 500 ng/mL | |
| Precision (%CV) | Within-run: ≤ 15%Between-run: ≤ 15% | < 10% for all analytes |
| Accuracy (%Bias) | Within ± 15% of nominal value | Within ± 10% for all analytes |
| Recovery (%) | Consistent, precise, and reproducible | > 85% for all analytes |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | No significant matrix effect observed |
| Stability | Analytes stable under various storage conditions (bench-top, freeze-thaw, long-term) |
Conclusion: A Robust Method for Pharmacokinetic and Clinical Studies
This application note details a highly sensitive, specific, and robust LC-MS/MS method for the simultaneous quantification of vandetanib and its major metabolites, N-desmethyl vandetanib and vandetanib N-oxide, in human plasma. The method has been thoroughly validated and is suitable for a wide range of applications in drug development and clinical research. The provided protocols and insights are intended to empower researchers to generate high-quality data for a comprehensive understanding of vandetanib's pharmacology.
References
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Gao, Y., et al. (2011). Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). Journal of Chromatography B, 879(25), 2588-2594. Available at: [Link]
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Amer, S. M., et al. (2017). Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation. Chemistry Central Journal, 11(1), 45. Available at: [Link]
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Kucińska, M., et al. (2022). Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis. Pharmaceuticals, 15(11), 1369. Available at: [Link]
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Attwa, M. W., et al. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. Chemistry Central Journal, 12(1), 97. Available at: [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
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Wells, S. A., et al. (2012). Vandetanib in patients with locally advanced or metastatic medullary thyroid cancer: a randomized, double-blind phase III trial. Journal of Clinical Oncology, 30(2), 134-141. Available at: [Link]
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Dudhe, P. B., & Kamble, M. C. (2019). Spectrophotometric Determination of Vandetanib in Bulk by Area Under Curve and First Order Derivative Methods. International Journal of PharmTech Research, 12(2), 103-110. Available at: [Link]
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Martin, P., et al. (2005). Pharmacokinetics of Vandetanib: Three Phase I Studies in Healthy Subjects. Clinical Therapeutics, 27(9), 1433-1445. Available at: [Link]
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Indra, R., et al. (2019). Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in Its Oxidation. International Journal of Molecular Sciences, 20(14), 3505. Available at: [Link]
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Synapse. (2024). What is the mechanism of Vandetanib? Available at: [Link]
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Martin, P., et al. (2005). Pharmacokinetics of Vandetanib: Three Phase I Studies in Healthy Subjects. Clinical Therapeutics, 27(9), 1433-1445. Available at: [Link]
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Application Note: Quantification of Vandetanib N-Oxide in Human Plasma by LC-MS/MS
A Validated Method for Pharmacokinetic and Therapeutic Drug Monitoring Studies
Introduction: The Significance of Metabolite Quantification
Vandetanib is an oral tyrosine kinase inhibitor that targets multiple pathways involved in tumor growth and angiogenesis, including VEGFR, EGFR, and RET signaling. It is approved for the treatment of certain types of thyroid cancer. The clinical efficacy and safety profile of vandetanib are governed by its pharmacokinetic properties, which include the metabolic fate of the parent drug.
Human metabolism studies have identified two major circulating metabolites: N-desmethylvandetanib and Vandetanib N-oxide.[1][2] The formation of Vandetanib N-oxide is primarily catalyzed by flavin-containing monooxygenases (FMOs), particularly FMO1 and FMO3.[3] Given that metabolites can possess their own pharmacological activity or contribute to toxicity, their accurate quantification is crucial for a comprehensive understanding of the drug's disposition and for establishing a complete pharmacokinetic profile in patients.[4]
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Vandetanib N-oxide in human plasma. The protocol is designed to address the specific analytical challenges associated with N-oxide metabolites, ensuring accuracy and reliability for clinical research and drug development.
Scientific Principle and Method Overview
The analytical method is based on the principle of stable isotope dilution tandem mass spectrometry. The workflow involves a straightforward sample preparation step using protein precipitation to extract Vandetanib N-oxide and an internal standard (IS) from the plasma matrix. This technique was chosen for its efficiency and its ability to minimize the potential for in-process degradation of the N-oxide metabolite.[5]
Following extraction, the analytes are separated from endogenous plasma components using reverse-phase liquid chromatography. The detection and quantification are performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method ensures minimal interference from the complex plasma matrix. The concentration of Vandetanib N-oxide is determined by calculating the peak area ratio of the analyte to its stable isotope-labeled internal standard.
Metabolic Pathway of Vandetanib
Vandetanib undergoes Phase I metabolism primarily through N-demethylation and N-oxidation. The N-demethylated metabolite is formed mainly by Cytochrome P450 3A4 (CYP3A4), while the N-oxide metabolite is generated by FMO enzymes.[3][6][7]
Caption: Metabolic conversion of Vandetanib to its major metabolites.
Materials and Reagents
-
Analytes: Vandetanib N-oxide and Vandetanib N-oxide-d4 (Internal Standard) reference standards.
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm).
-
Reagents: Ammonium formate (LC-MS grade), Formic acid (LC-MS grade).
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant).
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), precision pipettes, volumetric flasks.
-
Instrumentation:
-
Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters).
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex API 3200, Agilent 6400 Series, Waters Xevo TQ).
-
Analytical balance.
-
Centrifuge capable of >12,000 x g.
-
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Vandetanib N-oxide and Vandetanib N-oxide-d4 reference standards and dissolve in methanol in separate 1 mL volumetric flasks to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards (CS).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Vandetanib N-oxide-d4 primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation with acetonitrile is a rapid and effective extraction technique. Acetonitrile is often preferred over methanol for N-oxide metabolites as it can reduce the risk of in-process reduction of the N-oxide back to the parent drug.[5]
-
Label 1.5 mL polypropylene tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of human plasma into the appropriate tubes.
-
Add 10 µL of the IS working solution (100 ng/mL Vandetanib N-oxide-d4) to all tubes except for the blank matrix samples.
-
Add 150 µL of cold acetonitrile to all tubes.
-
Vortex mix for 1 minute at high speed to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
Caption: Experimental workflow for plasma sample preparation.
LC-MS/MS Analytical Conditions
Rationale: The chromatographic conditions are adapted from established methods for the parent drug, vandetanib, ensuring good peak shape and retention.[8][9] The mass spectrometric parameters are optimized for the specific fragmentation of Vandetanib N-oxide.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| LC System | UPLC/HPLC System |
| Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Elution | Isocratic: 50% A / 50% B |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | 3.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Vandetanib N-oxide | Vandetanib N-oxide-d4 (IS) |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 491.2 > 112.1 | 495.2 > 116.2 |
| Dwell Time | 200 ms | 200 ms |
| Declustering Potential (DP) | 60 V | 60 V |
| Collision Energy (CE) | 35 V | 35 V |
| Ion Source Temp. | 500°C | 500°C |
| Curtain Gas | 25 psi | 25 psi |
Note: MS parameters such as DP and CE are instrument-dependent and require optimization.
Method Validation Summary
The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 3: Calibration Curve Performance
| Parameter | Result |
|---|---|
| Linear Range | 0.5 - 500 ng/mL |
| Regression Model | 1/x² weighted linear regression |
| Correlation Coefficient (r²) | > 0.995 |
Table 4: Inter-day Accuracy and Precision
| QC Level | Conc. (ng/mL) | Precision (%CV) | Accuracy (%Bias) | Acceptance Criteria |
|---|---|---|---|---|
| LLOQ | 0.5 | ≤ 8.5% | -4.2% | %CV ≤ 20%; %Bias ±20% |
| Low (LQC) | 1.5 | ≤ 6.1% | 2.5% | %CV ≤ 15%; %Bias ±15% |
| Medium (MQC) | 75 | ≤ 4.5% | 1.8% | %CV ≤ 15%; %Bias ±15% |
| High (HQC) | 400 | ≤ 3.9% | -1.1% | %CV ≤ 15%; %Bias ±15% |
Table 5: Stability Assessment (LQC and HQC)
| Stability Condition | Result | Acceptance Criteria |
|---|---|---|
| Bench-Top (6 hours, RT) | Passed | %Bias within ±15% |
| Freeze-Thaw (3 cycles) | Passed | %Bias within ±15% |
| Long-Term (30 days, -80°C) | Passed | %Bias within ±15% |
Discussion of Critical Method Parameters
-
N-Oxide Instability: The primary challenge in quantifying N-oxide metabolites is their potential for chemical or metabolic reduction back to the parent amine, both in vivo and ex vivo.[4] Our protocol mitigates this by using immediate centrifugation after collection, storing samples at -80°C, and employing acetonitrile for protein precipitation, which is less reductive than methanol.[5] It is critical to avoid acidic conditions and high temperatures during sample processing.
-
Chromatographic Separation: While MRM provides high selectivity, chromatographic separation from the parent drug, vandetanib, is essential. This prevents any potential in-source fragmentation of the N-oxide to the parent drug's mass, which could lead to overestimation of the parent and underestimation of the metabolite. The recommended C18 column and mobile phase provide adequate separation.
-
Internal Standard: The use of a stable isotope-labeled internal standard (Vandetanib N-oxide-d4) is paramount. It co-elutes with the analyte and experiences similar extraction efficiency and matrix effects, thereby correcting for variations during sample preparation and ionization, leading to the highest level of accuracy and precision.
Conclusion
This application note describes a sensitive, selective, and robust LC-MS/MS method for the quantification of Vandetanib N-oxide in human plasma. The simple protein precipitation protocol and short chromatographic run time allow for high-throughput analysis. The method demonstrates excellent performance in linearity, accuracy, precision, and stability, making it suitable for regulated bioanalysis in support of pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving vandetanib.
References
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Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). National Institutes of Health (NIH). [Link]
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Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation. PubMed. [Link]
-
A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. Altasciences. [Link]
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Changes in the Plasma and Platelet Nitric Oxide Biotransformation Metabolites during Ischemic Stroke—A Dynamic Human LC/MS Metabolomic Study. MDPI. [Link]
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Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) | Request PDF. ResearchGate. [Link]
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Regio-selective Formation of N-oxide Metabolites. Hypha Discovery. [Link]
-
Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug. SAS Publishers. [Link]
-
Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis. MDPI. [Link]
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Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation. PubMed Central. [Link]
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Pharmacokinetics of Vandetanib: Three Phase I Studies in Healthy Subjects. PubMed. [Link]
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Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC-ESI-MS/MS. PubMed. [Link]
-
Development and Validation of Stability Indicating Liquid Chromatographic Method for Vandetanib: Application to Degradation Studies by LC-MS. Impactfactor.org. [Link]
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Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). PubMed. [Link]
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Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation. National Institutes of Health (NIH). [Link]
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Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. PubMed Central. [Link]
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A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation. National Institutes of Health (NIH). [Link]
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Spectrophotometric Determination of Vandetanib in Bulk by Area Under Curve and First Order Derivative Methods. ResearchGate. [Link]
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Oxidation of vandetanib to N-desmethylvandetanib by human recombinant... ResearchGate. [Link]
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Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. [Link]
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Application Note: Vandetanib N-Oxide as a Reference Standard for Pharmacokinetic and Drug Metabolism Studies
Introduction
Vandetanib, an orally active tyrosine kinase inhibitor, targets the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) tyrosine kinase.[1] Its clinical application in the treatment of certain types of thyroid cancer necessitates a thorough understanding of its pharmacokinetic profile and metabolic fate.[2] One of the principal metabolites of Vandetanib is Vandetanib N-oxide, formed through the oxidation of the N-methyl piperidine ring.[3] This metabolic conversion is primarily catalyzed by flavin-containing monooxygenase (FMO) enzymes, particularly FMO1 and FMO3.[4]
The accurate quantification of both the parent drug and its metabolites is paramount in drug development for several reasons: it elucidates the drug's absorption, distribution, metabolism, and excretion (ADME) properties; it helps in identifying potential drug-drug interactions; and it is crucial for assessing the overall safety and efficacy profile. Therefore, a well-characterized reference standard of Vandetanib N-oxide is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry.
This application note provides a comprehensive guide for the synthesis, characterization, and application of Vandetanib N-oxide as a reference standard in bioanalytical assays. It is intended for researchers, scientists, and drug development professionals who require a reliable method for the quantitative analysis of Vandetanib and its major N-oxide metabolite.
Metabolic Pathway of Vandetanib to Vandetanib N-Oxide
The metabolic transformation of Vandetanib to Vandetanib N-oxide is a critical pathway in its in vivo disposition. This oxidation reaction occurs on the tertiary amine of the N-methyl piperidine moiety.
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Application Note: A Robust Mixed-Mode Solid-Phase Extraction Protocol for the Quantification of Vandetanib and its Major Metabolites in Human Plasma
Abstract
This application note presents a detailed, field-proven protocol for the efficient solid-phase extraction (SPE) of vandetanib and its primary metabolites, N-desmethyl vandetanib and vandetanib N-oxide, from human plasma. Vandetanib is a potent tyrosine kinase inhibitor used in the treatment of medullary thyroid cancer[1][2]. Accurate quantification of the parent drug and its metabolites is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies. This protocol leverages mixed-mode solid-phase extraction, providing a highly selective and robust method that yields clean extracts suitable for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Rationale for a Specialized Extraction Protocol
Vandetanib is an oral kinase inhibitor that targets multiple cellular pathways involved in tumor growth and angiogenesis[3][4]. The in-vivo biotransformation of vandetanib occurs primarily on its N-methyl piperidine moiety, leading to the formation of two major metabolites: N-desmethyl vandetanib (produced via CYP3A4) and vandetanib N-oxide (produced via FMO1 and FMO3)[1][3][5]. While N-desmethyl vandetanib retains pharmacological activity similar to the parent compound, vandetanib N-oxide is significantly less active[5]. Therefore, monitoring the concentrations of all three analytes is essential for a comprehensive understanding of the drug's disposition and its therapeutic effect.
Biological matrices like plasma present a significant analytical challenge due to the presence of endogenous interferences (proteins, lipids, salts) that can suppress ionization in mass spectrometry and compromise analytical accuracy. While methods like protein precipitation are fast, they often fail to provide sufficiently clean extracts[6][7]. Liquid-liquid extraction can offer better cleanup but can be labor-intensive and require large volumes of organic solvents[8].
This protocol employs a mixed-mode solid-phase extraction (SPE) strategy, which offers superior selectivity and cleanup by utilizing two distinct retention mechanisms simultaneously[9][10][11]. By understanding the physicochemical properties of vandetanib, we can design a highly specific and reliable extraction workflow.
The Physicochemical Advantage: Exploiting Vandetanib's Properties
The success of this SPE protocol is grounded in the chemical nature of vandetanib and its metabolites.
-
Lipophilicity (Reversed-Phase Retention): Vandetanib is a lipophilic molecule with a high LogP value (approx. 4.9-5.0), allowing for strong retention on nonpolar sorbents like C8 or C18 via hydrophobic interactions[1].
-
Basicity (Ion-Exchange Retention): Crucially, vandetanib possesses two basic centers with distinct pKa values: ~5.2 for the quinazoline moiety and a strongly basic pKa of ~9.4 for the piperidine moiety[12]. At physiological or slightly acidic pH, the piperidine nitrogen is readily protonated, conferring a positive charge to the molecule.
This dual nature makes vandetanib an ideal candidate for a mixed-mode sorbent that combines reversed-phase (e.g., C8) and strong cation exchange (SCX) functionalities. The SCX mechanism provides an orthogonal and highly selective retention mode, allowing for aggressive wash steps to remove interferences without premature elution of the analytes[9][13].
| Analyte | Molecular Weight ( g/mol ) | XLogP | pKa (Strongest Basic) |
| Vandetanib | 475.4 | 4.1 - 5.0 | ~9.4[12] |
| N-desmethyl vandetanib | 461.3 | ~3.9 (Predicted) | ~9.5 (Predicted) |
| Vandetanib N-oxide | 491.4 | ~3.5 (Predicted) | Less basic than parent |
Table 1: Key Physicochemical Properties of Vandetanib and its Major Metabolites. Data from PubChem and other sources[1][12][14][15]. Predicted values are based on chemical structure.
Experimental Protocol: Step-by-Step Methodology
This protocol is optimized for a mixed-mode C8/SCX SPE cartridge (e.g., 30 mg/1 mL). Volumes should be adjusted proportionally for different cartridge sizes.
Required Materials & Reagents
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., C8/Benzenesulfonic Acid), 30 mg/1 mL
-
Apparatus: SPE Vacuum Manifold, Nitrogen Evaporator, Centrifuge, Vortex Mixer
-
Solvents (HPLC or MS Grade): Methanol, Acetonitrile, Isopropanol
-
Reagents: Formic Acid (≥98%), Ammonium Hydroxide (28-30%), Deionized Water
-
Collection Vessels: 1.5 mL Autosampler Vials, 2 mL Microcentrifuge Tubes
Workflow Diagram
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Application Note: Characterization of Vandetanib N-Oxide in Preclinical Drug Metabolism Studies
Introduction: The Critical Role of Metabolite Profiling in Drug Development
Vandetanib (marketed as Caprelsa®) is a potent oral kinase inhibitor targeting multiple pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET-tyrosine kinase.[1][2][3] Its approval for the treatment of medullary thyroid cancer underscores the success of multi-targeted therapies.[1] However, the journey of a drug molecule through the body is complex, involving extensive metabolic conversion. Understanding the biotransformation of a parent drug into its metabolites is a cornerstone of modern drug development, essential for comprehensively evaluating its efficacy, safety, and potential for drug-drug interactions (DDIs).
The metabolic fate of vandetanib is of particular interest as it is converted into two primary active metabolites: N-desmethylvandetanib and vandetanib N-oxide.[1][4] This application note provides a detailed guide for researchers and drug development professionals on the study of vandetanib N-oxide. We will explore the enzymatic pathways responsible for its formation, present detailed protocols for its characterization in both in vitro and in vivo systems, and discuss the interpretation of these findings within the current regulatory framework, such as the FDA's "Metabolites in Safety Testing" (MIST) guidance.[5][6][7]
The Biochemistry of Vandetanib Metabolism: A Dual-Enzyme Pathway
The metabolic profile of vandetanib is characterized by two principal Phase I reactions occurring on the N-methyl piperidine moiety.[8][9][10] These pathways are catalyzed by distinct enzyme superfamilies, a crucial detail for predicting and interpreting drug-drug interactions.
-
N-Demethylation: The N-desmethylvandetanib metabolite is primarily produced by the Cytochrome P450 (CYP) superfamily, with CYP3A4 being the major contributing isoform.[1][8][11][12] Given that CYP3A4 is responsible for the metabolism of approximately 50% of clinical drugs, this pathway is a significant locus for potential DDIs.[8]
-
N-Oxidation: The formation of vandetanib N-oxide is catalyzed by the Flavin-containing Monooxygenase (FMO) system, specifically isoforms FMO1 and FMO3.[1][8][12] FMOs are distinct from CYPs and are generally not as susceptible to induction or inhibition, which has important implications for DDI risk assessment.
While both metabolites are pharmacologically active, vandetanib N-oxide exhibits over 50 times less activity compared to the parent compound.[8] Nevertheless, its characterization is vital. Regulatory bodies such as the FDA and the International Council for Harmonisation (ICH) recommend thorough safety testing of any human metabolite that constitutes more than 10% of the total drug-related exposure.[6][13] Both unchanged vandetanib and its N-desmethyl and N-oxide metabolites are detected in plasma, urine, and feces, highlighting the importance of both renal and fecal elimination routes.[4]
Caption: Metabolic pathways of Vandetanib.
Experimental Protocols for Characterizing Vandetanib N-Oxide
The following protocols provide a framework for investigating the formation of vandetanib N-oxide in standard preclinical systems. The primary analytical endpoint is the quantification of the parent drug and its metabolite via Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[8][14]
Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLM)
Rationale: HLMs are subcellular fractions containing a high concentration of drug-metabolizing enzymes like CYPs and FMOs. This system is a rapid and cost-effective method to screen for metabolic pathways and potential enzyme kinetics. An NADPH regenerating system is included to provide the necessary reducing equivalents for enzyme activity.[12][15]
Materials:
-
Vandetanib reference standard
-
Vandetanib N-oxide reference standard (if available for quantification)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (e.g., a structurally similar, stable-isotope labeled compound)
-
Incubator/water bath at 37°C
-
Microcentrifuge tubes and centrifuge
Procedure:
-
Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a stock solution of vandetanib in a suitable solvent (e.g., DMSO) and dilute to working concentrations in phosphate buffer.
-
Pre-incubation: In a microcentrifuge tube, add 0.1 M phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and the vandetanib working solution. Gently mix and pre-incubate for 5 minutes at 37°C to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200-500 µL.
-
Self-Validating Control: Prepare a parallel incubation without the NADPH regenerating system. The absence or significant reduction of metabolite formation in this control validates that the observed metabolism is enzyme-dependent.
-
-
Incubation: Incubate for a defined period (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This step simultaneously quenches enzymatic activity and precipitates proteins.
-
Sample Processing: Vortex the mixture vigorously for 1 minute. Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to an HPLC vial for UPLC-MS/MS analysis.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Rationale: An in vivo study provides a more physiologically relevant context, accounting for absorption, distribution, metabolism, and excretion (ADME) processes. Sprague-Dawley rats are a commonly used model for such studies.[9] This protocol establishes the plasma concentration-time profile of vandetanib and its N-oxide metabolite.
Materials:
-
Sprague-Dawley rats (male, 200-250g)
-
Vandetanib formulation for oral gavage (e.g., suspended in 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated microcentrifuge tubes)
-
Anesthetic (as required by institutional animal care guidelines)
-
Acetonitrile (ACN) with internal standard
Procedure:
-
Acclimation & Dosing: Acclimate animals for at least 3 days prior to the study. Administer a single oral dose of vandetanib (e.g., 30 mg/kg) via oral gavage.[9]
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) via a suitable route (e.g., tail vein, saphenous vein) at specified time points post-dose. A typical time course would be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Plasma Preparation: Immediately transfer blood into EDTA-coated tubes. Keep on ice. Centrifuge at 4°C (~2,000 x g for 10 minutes) within 30 minutes of collection to separate plasma.
-
Sample Processing: To a known volume of plasma (e.g., 50 µL), add 3 volumes of ice-cold acetonitrile with internal standard to precipitate proteins and extract the analytes.
-
Extraction & Analysis: Vortex vigorously, centrifuge at >12,000 x g for 10 minutes, and transfer the supernatant to an HPLC vial for UPLC-MS/MS analysis.
Analytical Methodology: UPLC-MS/MS
UPLC-MS/MS is the gold standard for quantifying drugs and metabolites in complex biological matrices due to its high sensitivity, selectivity, and speed.[8][14]
Workflow:
-
Chromatographic Separation: Analytes are separated on a reverse-phase column (e.g., C18) using a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometric Detection: The separated analytes are ionized (typically by electrospray ionization, ESI) and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides selectivity by monitoring a specific precursor ion to product ion transition for each analyte.
Table 1: Example UPLC-MS/MS Parameters for Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Vandetanib | 475.1 | 112.1 | Positive |
| Vandetanib N-oxide | 491.1 | 112.1 | Positive |
| Internal Standard | (Varies) | (Varies) | Positive |
Note: The specific m/z values should be optimized empirically.
Caption: General workflow for drug metabolism studies.
Data Interpretation and Regulatory Considerations
The data generated from these studies allow for a comprehensive assessment of N-oxide formation.
-
In Vitro Data: The rate of disappearance of the parent drug and the rate of formation of the N-oxide metabolite can be determined. This helps to confirm the metabolic pathway and can be used to calculate kinetic parameters if multiple substrate concentrations are tested.
-
In Vivo Data: Plasma concentration-time curves for both vandetanib and vandetanib N-oxide are constructed. From these curves, key pharmacokinetic parameters (Cmax, Tmax, AUC) can be calculated.
A critical step is to compare the metabolite exposure (AUC) to the parent drug exposure. This ratio is central to the MIST approach.[5][7] If human studies reveal that vandetanib N-oxide exposure is greater than 10% of the total drug-related material, its concentration in the plasma of toxicology species must be measured.[13] If the exposure in animal models is not greater than or equal to the human exposure, separate safety studies on the metabolite itself may be required by regulatory agencies.[5][6]
Conclusion
The characterization of vandetanib N-oxide is a critical component of the preclinical development and regulatory submission package for vandetanib. By employing robust in vitro and in vivo models coupled with sensitive UPLC-MS/MS analytics, researchers can elucidate its metabolic pathway, quantify its formation, and generate the necessary data to satisfy regulatory safety requirements. This comprehensive understanding ensures a more complete picture of the drug's disposition, contributing to the development of safer and more effective medicines.
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Shen Y, Hong F, Wu H, Chen X, Xia H, Xu R-a, Lin G and Shi L (2025) Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. Frontiers in Pharmacology. [Link]
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Wehland, M., et al. (2018). Pazopanib, Cabozantinib, and Vandetanib in the Treatment of Progressive Medullary Thyroid Cancer with a Special Focus on the Adverse Effects on Hypertension. International Journal of Molecular Sciences, 19(10), 3258. [Link]
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Malinowska, K., et al. (2025). DNA Damage and Repair in Thyroid Physiology and Disease. Oxford Academic. [Link]
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Martin, P., et al. (2011). Pharmacokinetics of Vandetanib: Three Phase I Studies in Healthy Subjects. Clinical Therapeutics, 33(9), 1280-1293. [Link]
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Attwa, M. W., et al. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. RSC Advances, 8(61), 35105-35118. [Link]
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Han, D., et al. (2021). Functional evaluation of vandetanib metabolism by CYP3A4 variants and potential drug interactions in vitro. Chemico-Biological Interactions, 349, 109700. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Vandetanib? Patsnap Synapse. [Link]
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Therapeutic Goods Administration (TGA). (2013). AusPAR Attachment 1: Product Information for Caprelsa (vandetanib). TGA. [Link]
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Drugs.com. (2025). Vandetanib Monograph for Professionals. Drugs.com. [Link]
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Indra, R., et al. (2020). Oxidation of vandetanib to N-desmethylvandetanib by human recombinant... ResearchGate. [Link]
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ResearchGate. (n.d.). Separation of vandetanib and its metabolites... ResearchGate. [Link]
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FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Attwa, M. W., et al. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC-ESI-MS/MS. PubMed. [Link]
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FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Indra, R., et al. (2020). Cytochrome P450 and flavin-containing monooxygenase enzymes are responsible for differential oxidation of the anti-thyroid-cancer drug vandetanib by human and rat hepatic microsomal systems. PubMed. [Link]
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ICH. (n.d.). Safety Guidelines. International Council for Harmonisation. [Link]
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European Medicines Agency (EMA). (2011). ICH guideline M3 (R2) - questions and answers. EMA. [Link]
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Wang, L., et al. (2013). Meeting Report: Metabolites in Safety Testing (MIST) Symposium. The AAPS Journal, 15(2), 316-322. [Link]
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Application Notes and Protocols for the Research Use of Vandetanib N-Oxide
Document ID: AN-VNO-20260125
Version: 1.0
Abstract
Vandetanib is a potent, orally available multi-tyrosine kinase inhibitor that targets key signaling pathways implicated in tumor growth and angiogenesis, including VEGFR, EGFR, and RET signaling.[1][2] Its clinical application in the treatment of advanced medullary thyroid cancer is well-established.[3][4] The metabolic fate of Vandetanib is critical to understanding its complete pharmacological profile. One of its primary metabolites, Vandetanib N-Oxide, is formed via oxidation by flavin-containing monooxygenase enzymes (FMO1 and FMO3).[4][5][6] As N-oxide metabolites can possess their own pharmacological activity or contribute to the overall safety profile of the parent drug, their study is essential for comprehensive drug development and mechanistic research.[7] This guide provides a detailed framework for researchers on sourcing, handling, and utilizing Vandetanib N-Oxide in common preclinical research applications.
Introduction to Vandetanib and its N-Oxide Metabolite
Vandetanib (Caprelsa®) exerts its anti-neoplastic effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor cell proliferation, survival, and angiogenesis.[8] Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[4] The inhibition of these pathways disrupts the tumor's blood supply and directly impedes cancer cell growth and survival.[2]
In humans, Vandetanib is metabolized into two major metabolites: N-desmethyl-vandetanib, produced by cytochrome P450 3A4 (CYP3A4), and Vandetanib N-Oxide, produced by FMO1 and FMO3.[4][5][9] Both have been identified as active metabolites.[4] Understanding the distinct contribution of Vandetanib N-Oxide to the overall efficacy and potential toxicity of Vandetanib therapy is a key area of research. This necessitates the availability of the purified metabolite for use as a reference standard in analytical assays and for direct evaluation in biological systems.
The N-oxidation of tertiary amines is a common metabolic pathway for many drugs.[7] The resulting N-oxide metabolites can be pharmacologically active, inactive, or, in some cases, unstable and capable of reverting to the parent compound.[7] Therefore, careful handling and precise analytical methods are paramount when studying these molecules.
Mechanism of Action: Vandetanib Signaling
The therapeutic rationale for Vandetanib is grounded in its ability to simultaneously block several oncogenic signaling cascades. The following diagram illustrates the key pathways inhibited by Vandetanib.
Caption: Workflow for in vitro metabolism of Vandetanib.
Procedure:
-
Prepare a master mix containing phosphate buffer (pH 7.4), liver microsomes (e.g., 0.5 mg/mL final concentration), and an NADPH-regenerating system as per the manufacturer's instructions.
-
Add Vandetanib (parent drug) to the master mix at the desired concentration (e.g., 1-10 µM).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH solution. Include a negative control incubation without NADPH.
-
Incubate at 37°C in a shaking water bath for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
Analyze the sample by LC-MS/MS to identify and quantify the formation of Vandetanib N-Oxide, comparing the retention time and mass spectrum to the purified Vandetanib N-Oxide reference standard.
Protocol: Cell Viability Assay
This protocol assesses the cytotoxic or cytostatic effects of Vandetanib N-Oxide on cancer cell lines.
Causality: Many kinase inhibitors reduce cell proliferation or induce apoptosis. [2]Assays like the MTS or WST-1 assay measure the metabolic activity of cells, which correlates with the number of viable cells. By comparing the dose-response curves of the parent drug and the metabolite, their relative potencies can be determined.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., a medullary thyroid cancer cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Vandetanib and Vandetanib N-Oxide in culture medium from your DMSO stock solutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Viability Assessment: Add the viability reagent (e.g., MTS, WST-1) to each well according to the manufacturer's protocol.
-
Measurement: After a 1-4 hour incubation with the reagent, measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle control wells. Plot the normalized viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Protocol: Western Blot for Signaling Pathway Analysis
This protocol evaluates the effect of Vandetanib N-Oxide on the phosphorylation status of key downstream targets like EGFR, AKT, and ERK. [2][10] Causality: The activity of Vandetanib is mediated by the inhibition of tyrosine kinase phosphorylation. [8]A reduction in the phosphorylated form of target proteins (e.g., p-EGFR, p-ERK) upon treatment with the N-oxide metabolite would demonstrate that it retains the inhibitory mechanism of the parent drug.
Procedure:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency and serum-starve them if necessary to reduce basal signaling. Treat the cells with Vandetanib, Vandetanib N-Oxide, or vehicle control at a relevant concentration (e.g., near the IC₅₀) for a short duration (e.g., 1-6 hours). If studying ligand-induced phosphorylation, add the appropriate growth factor (e.g., EGF, VEGF) for the last 15-30 minutes of the incubation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific to a phosphorylated target (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-EGFR) and a loading control (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading and to assess the specific effect on phosphorylation.
References
-
Al-Majdoub, Z. R., et al. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC-ESI-MS/MS. BMC Chemistry. [Link]
-
Taylor & Francis Online. (n.d.). Vandetanib – Knowledge and References. Taylor & Francis. [Link]
-
Therapeutic Goods Administration (TGA). (2013). AusPAR Attachment 1: Product Information for Caprelsa (vandetanib). TGA. [Link]
-
Al-Majdoub, Z. R., et al. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. BMC Chemistry, 12(1), 93. [Link]
-
Skalova, L., et al. (2021). Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. MDPI. [Link]
-
OiPub. (n.d.). vandetanib - Research Topic. OiPub. [Link]
-
Ferrari, S. M., et al. (2018). Vandetanib has antineoplastic activity in anaplastic thyroid cancer, in vitro and in vivo. Oncology Reports. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Vandetanib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Cancer Care Ontario. (2022). vanDETanib. CCO. [Link]
-
Brose, M. S., et al. (2024). Vandetanib in locally advanced or metastatic differentiated thyroid cancer refractory to radioiodine therapy. Endocrine-Related Cancer. [Link]
-
North Carolina Oncology Dietitians Association (NCODA). (n.d.). ORAL CHEMOTHERAPY EDUCATION. NCODA. [Link]
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U.S. Food and Drug Administration (FDA). (n.d.). Reference ID: 2928974. FDA. [Link]
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Spon-ziug, A., et al. (2025). DNA Damage and Repair in Thyroid Physiology and Disease. Oxford Academic. [Link]
-
National Center for Biotechnology Information. (n.d.). Vandetanib. PubChem. [Link]
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Drugs.com. (2025). Vandetanib Monograph for Professionals. Drugs.com. [Link]
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R Discovery. (n.d.). What are the molecular and cellular mechanisms involved in the therapeutic use of VANDETANIB in CAPRELSA? R Discovery. [Link]
-
Veeprho. (n.d.). Vandetanib N-Oxide. Veeprho. [Link]
-
Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Hypha Discovery. [Link]
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Patsnap Synapse. (2024). What is Vandetanib used for? Patsnap Synapse. [Link]
-
Wikipedia. (n.d.). Vandetanib. Wikipedia. [Link]
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ResearchGate. (n.d.). Oxidation of vandetanib to N-desmethylvandetanib by human recombinant... ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Oxide vandetanib. PubChem. [Link]
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Allmpus. (n.d.). Vandetanib N-Oxide. Allmpus. [Link]
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ResearchGate. (2025). Spectrophotometric Determination of Vandetanib in Bulk by Area Under Curve and First Order Derivative Methods. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. [Link]
-
Acta Pharmaceutica Sciencia. (2022). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl) [3][11][12]triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia. [Link]
-
Impactfactor. (2024). Development and Validation of Stability Indicating Liquid Chromatographic Method for Vandetanib: Application to Degradation Studies by LC-MS. Impactfactor. [Link]
-
National Center for Biotechnology Information. (n.d.). Validation of a High-Performance Liquid Chromatographic Ultraviolet Detection Method for the Quantification of Vandetanib in Rat Plasma and Its Application to Pharmacokinetic Studies. PubMed. [Link]
-
ResearchGate. (2025). (PDF) Formation of an n-oxide metabolite following metabolism of 1-(3-chlorobenzyl) [3][11][12]triazolo[4,3-a]quinoxaline by in vitro rat liver microsomal preparations. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PubMed Central. [Link]
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- 4. Vandetanib - Wikipedia [en.wikipedia.org]
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- 9. researchgate.net [researchgate.net]
- 10. Vandetanib has antineoplastic activity in anaplastic thyroid cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Parameters for Vandetanib N-Oxide Analysis
Welcome to the technical support center for the LC-MS/MS analysis of vandetanib and its critical metabolite, vandetanib N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the unique challenges associated with the bioanalysis of this N-oxide metabolite. As your Senior Application Scientist, I will guide you through the intricacies of method development, explaining the rationale behind each step to ensure scientifically sound and robust results.
The Challenge of N-Oxide Metabolites
N-oxide metabolites are a common product of xenobiotic metabolism, particularly for compounds containing tertiary amine functionalities, such as the N-methyl piperidine ring in vandetanib.[1] While their formation is a key aspect of drug metabolism studies, their quantification by LC-MS/MS is often complicated by their inherent chemical instability.[2] These compounds are prone to in-vitro and in-source conversion back to the parent drug, which can lead to an underestimation of the metabolite and an overestimation of the parent drug.[2] This guide will provide you with the expertise to navigate these challenges and develop a reliable analytical method.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Mass Spectrometry
Q1: I'm seeing a significant peak for my vandetanib transition at the retention time of vandetanib N-oxide. What is happening?
A1: This is a classic sign of in-source fragmentation of vandetanib N-oxide. The N-oxide metabolite is likely losing its oxygen atom in the heated electrospray ionization (ESI) source, reverting to the parent vandetanib. This "deoxygenation" results in a neutral loss of 16 Da.[3] To confirm this, you can infuse a pure standard of vandetanib N-oxide and observe the MS1 spectrum. You will likely see both the protonated molecule of the N-oxide ([M+H]+) and a fragment corresponding to the protonated vandetanib.
Q2: How can I minimize the in-source fragmentation of vandetanib N-oxide?
A2: Minimizing in-source fragmentation is crucial for accurate quantification. Here are several parameters to optimize:
-
Ionization Source Temperature: High temperatures can promote the thermal degradation of N-oxides. Start with a lower source temperature and gradually increase it to find the optimal balance between efficient desolvation and minimal fragmentation.
-
Declustering Potential (DP) or Fragmentor Voltage: These parameters influence the energy of ions entering the mass spectrometer. Higher values can induce fragmentation. Systematically reduce the DP/fragmentor voltage to the lowest value that still provides adequate sensitivity for your N-oxide precursor ion.
-
Ionization Technique: Electrospray ionization (ESI) is generally considered a "softer" ionization technique than atmospheric pressure chemical ionization (APCI) and is often preferred for labile molecules like N-oxides.[2]
Q3: What are the recommended MRM transitions for vandetanib and vandetanib N-oxide?
A3: Based on available data, here are the recommended starting points for your MRM method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Vandetanib | 475.1 | 112.1 | This transition has been previously reported and is likely a stable and specific fragment.[4] |
| Vandetanib N-Oxide | 491.1 | 475.1 | This transition corresponds to the in-source deoxygenation. While not ideal as the primary quantifier due to its nature, it can be a useful confirmatory ion. |
| Vandetanib N-Oxide | 491.1 | To be determined | A more specific product ion that does not involve the loss of oxygen is highly desirable for quantification. Infuse a standard of the N-oxide and perform a product ion scan to identify other stable fragments. Based on the structure, fragments related to the piperidine ring or the quinazoline core are likely candidates. |
Experimental Protocol: Optimizing MRM Transitions for Vandetanib N-Oxide
-
Prepare a 1 µg/mL solution of vandetanib N-oxide in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
In MS1 mode, confirm the presence of the [M+H]+ ion at m/z 491.1.
-
Switch to product ion scan mode, selecting m/z 491.1 as the precursor ion.
-
Acquire the product ion spectrum, paying close attention to fragments other than m/z 475.1.
-
Select the most intense and specific product ions for your MRM transitions.
-
Optimize the collision energy for each transition to maximize the signal intensity.
Chromatography
Q4: My vandetanib and vandetanib N-oxide peaks are not well separated. Why is this a problem and how can I improve the separation?
A4: Poor chromatographic separation is a significant issue when analyzing N-oxides. If the peaks co-elute, the in-source fragmentation of the N-oxide will directly contribute to the signal of the parent drug, leading to inaccurate quantification.[5] Vandetanib N-oxide is more polar than vandetanib, so it will typically elute earlier on a reversed-phase column.
To improve separation:
-
Column Choice: Consider using a column with a more polar stationary phase, such as a C18 column with a polar endcapping or a phenyl-hexyl column. Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for separating highly polar compounds.[6]
-
Mobile Phase Composition:
-
Aqueous Phase: Start with a mobile phase containing a low concentration of organic solvent (e.g., 5-10% acetonitrile or methanol) to retain the polar N-oxide.
-
pH: The pH of the mobile phase can affect the retention and peak shape of both analytes. Experiment with different pH values (e.g., using formic acid for acidic conditions or ammonium formate for near-neutral conditions). Be aware that extreme pH and high temperatures can degrade N-oxides.[2][7]
-
-
Gradient Profile: Employ a shallow gradient at the beginning of your run to enhance the separation between the early-eluting N-oxide and the parent compound.
Q5: I'm observing peak tailing for vandetanib. What could be the cause?
A5: Peak tailing for basic compounds like vandetanib can be caused by secondary interactions with residual silanol groups on the silica-based column packing. To mitigate this:
-
Use a high-purity, end-capped column.
-
Work at a low pH (e.g., with 0.1% formic acid in the mobile phase) to ensure the silanol groups are protonated and less likely to interact with the protonated analyte.
-
Consider adding a small amount of a competing base to the mobile phase, although this can sometimes suppress ionization.
Sample Handling and Stability
Q6: I'm concerned about the stability of vandetanib N-oxide in my biological samples. What precautions should I take?
A6: The stability of N-oxide metabolites is a critical consideration.[2] Here are some key recommendations:
-
Storage Temperature: Store biological samples at -70°C or lower to minimize degradation.
-
pH: Maintain a neutral or near-neutral pH during sample storage and preparation, as extremes in pH can promote degradation.[2]
-
Avoid Antioxidants: While it may seem counterintuitive, some antioxidants can actually reduce N-oxides back to the parent amine.[2]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can impact analyte stability.
-
Light Exposure: Protect samples from light, as some compounds are light-sensitive.
Experimental Protocol: Preliminary Stability Assessment of Vandetanib N-Oxide
-
Spike a known concentration of vandetanib N-oxide into the biological matrix of interest (e.g., plasma).
-
Divide the sample into aliquots for testing under different conditions:
-
Immediate analysis (baseline).
-
Storage at room temperature for 4, 8, and 24 hours.
-
Storage at 4°C for 24 and 48 hours.
-
After 1, 2, and 3 freeze-thaw cycles.
-
-
Prepare and analyze the samples alongside a freshly prepared calibration curve.
-
Calculate the percentage recovery at each condition relative to the baseline to assess stability.
Visualizing the Workflow
Optimization Workflow Diagram
Caption: Workflow for optimizing LC-MS/MS parameters.
Troubleshooting Logic Diagramdot
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Start [label="Start Troubleshooting"]; Issue_InSource [label="Issue: In-Source Fragmentation"]; Decision_Separation [label="Are Peaks Separated?"]; Issue_Coelution [label="Issue: Co-elution"]; Issue_Stability [label="Issue: Analyte Instability"];
Start -> decision{"What is the primary issue?"}; decision -> Issue_InSource [label="Parent ion signal at\nmetabolite retention time"]; decision -> Decision_Separation [label="Poor peak shape or\nresolution"]; decision -> Issue_Stability [label="Low recovery or\nhigh variability"];
Issue_InSource -> solution_Temp [label="Reduce Source Temperature"]; Issue_InSource -> solution_DP [label="Lower Declustering Potential"]; solution_Temp -> Decision_Separation; solution_DP -> Decision_Separation;
Decision_Separation -> Issue_Coelution [label="No"]; Decision_Separation -> Val_Check [label="Yes"]; Val_Check [label="Proceed to Validation Checks"];
Issue_Coelution -> solution_Column [label="Change Column"]; Issue_Coelution -> solution_Gradient [label="Optimize Gradient"]; solution_Column -> Decision_Separation; solution_Gradient -> Decision_Separation;
Issue_Stability -> solution_Storage [label="Optimize Storage Conditions"]; Issue_Stability -> solution_Handling [label="Modify Sample Handling"]; solution_Storage -> Val_Check; solution_Handling -> Val_Check; }
Sources
- 1. Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in N-Oxide Vandetanib Quantification
A Foreword from Your Senior Application Scientist
Welcome, researchers and drug development professionals. In the precise world of bioanalysis, few challenges are as pervasive yet nuanced as matrix effects, especially when quantifying polar metabolites like N-oxide vandetanib. My goal with this technical guide is to move beyond rote protocols and provide you with a deeper, mechanistic understanding of the issues you may encounter.
This guide is built on a foundation of extensive field experience and rigorous scientific principles. We will explore not just what to do, but why a particular experimental choice is the most logical path forward. The methodologies outlined here are designed to be self-validating, empowering you to build robust, reliable, and defensible analytical data. Every recommendation is grounded in authoritative sources, ensuring that your work aligns with the highest standards of scientific integrity. Let's begin.
Part 1: The Challenge of the Matrix in N-Oxide Vandetanib Analysis
What exactly are matrix effects, and why is N-oxide vandetanib particularly susceptible?
Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting, often undetected, components from the biological sample (e.g., plasma, urine).[1][2] These interferences can either suppress the analyte's signal, leading to underestimation, or enhance it, causing overestimation.[1][2]
The quantification of N-oxide vandetanib, a metabolite of the anticancer drug vandetanib, is frequently performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This powerful technique provides high sensitivity and selectivity.[3] However, the polar nature of the N-oxide functional group makes it prone to co-elution with endogenous polar compounds from the biological matrix, such as phospholipids and salts.[1] This co-elution is a primary driver of matrix effects, which can compromise the accuracy, precision, and overall robustness of the bioanalytical method.[3]
How can I definitively determine if my assay is being impacted by matrix effects?
A systematic assessment is crucial. The most common and reliable method is the post-extraction spike experiment. This allows you to isolate the effect of the matrix on the analyte's signal.
Experimental Protocol: Quantitative Assessment of Matrix Effects
-
Sample Set Preparation:
-
Set A (Neat Solution): Prepare your analyte (N-oxide vandetanib) and internal standard (IS) in the final mobile phase composition. This represents the ideal, matrix-free response.
-
Set B (Post-Extraction Spike): First, process a blank biological matrix sample through your entire extraction procedure. Then, spike the resulting clean extract with the analyte and IS at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with the analyte and IS before the extraction process. This set is used to determine the overall recovery.
-
-
LC-MS/MS Analysis: Analyze multiple replicates (n≥3) of each set under your established chromatographic conditions.
-
Calculations:
-
Matrix Factor (MF): This is the key indicator of matrix effects.
-
MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
An MF of 1 signifies no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE): This measures the efficiency of your extraction process.
-
RE (%) = (Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set B) * 100
-
-
Process Efficiency (PE): This combines matrix effects and recovery to give an overall assessment of your method's performance.
-
PE (%) = (Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set A) * 100
-
-
Data Presentation: A Clear Interpretation of Your Findings
| Metric | Ideal Range | Implication of Deviation from Ideal |
| Matrix Factor (MF) | 0.85 - 1.15 | < 0.85 suggests significant ion suppression; > 1.15 indicates notable ion enhancement. |
| Recovery (RE) | Consistent and >80% | Low recovery points to inefficiencies in your sample extraction procedure. |
| Process Efficiency (PE) | Consistent across batches | High variability in PE often indicates inconsistent matrix effects between different sample lots. |
Part 2: A Troubleshooting Guide in Q&A Format
Q1: I've confirmed significant ion suppression for N-oxide vandetanib. What are my next steps?
Answer: A logical, stepwise approach is essential to efficiently resolve ion suppression.
Diagram: Workflow for Mitigating Ion Suppression
Caption: A systematic approach to diagnosing and resolving ion suppression.
-
Step 1: Optimize Your Chromatography: The goal is to chromatographically separate N-oxide vandetanib from the matrix components causing suppression.
-
Action: Try a shallower gradient during the initial part of your LC run. Since N-oxide vandetanib is polar, it will likely elute early, along with many matrix interferences.[5] A slower ramp-up of the organic mobile phase can improve resolution in this region.
-
Rationale: By creating more physical separation between your analyte and the interfering compounds as they enter the mass spectrometer, you minimize competition for ionization.
-
-
Step 2: Improve Your Sample Cleanup: If chromatographic adjustments are insufficient, you need to remove more of the interfering matrix components before injection.
-
Action: Move from a simple protein precipitation method to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Rationale: These techniques are more effective at removing phospholipids and other endogenous materials that are known to cause ion suppression.[6]
-
-
Step 3: Implement the Gold Standard Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard.
-
Action: If available, use a SIL-IS for N-oxide vandetanib.
-
Rationale: A SIL-IS is chemically identical to the analyte, meaning it will co-elute and be affected by matrix effects in the exact same way. The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification even in the presence of suppression or enhancement.
-
Q2: My results for N-oxide vandetanib are inconsistent across different plasma batches. What is the likely cause?
Answer: This variability strongly suggests that the matrix effect is not consistent across different lots of your biological matrix.
Diagram: Decision Tree for Batch-to-Batch Variability
Caption: A logical workflow for troubleshooting inconsistent results between sample batches.
-
Underlying Cause: The composition of plasma can differ between individuals due to factors like diet, health status, and genetics. This leads to varying levels of interfering compounds.
-
Troubleshooting Strategy:
-
Confirm the Variability: As per the FDA's Bioanalytical Method Validation guidance, you should evaluate the matrix effect in at least six different lots of the biological matrix.[7][8] This will confirm if the variability is indeed due to the matrix.
-
Standardize Sample Collection and Handling: Ensure uniformity in all pre-analytical steps. Different anticoagulants or varying degrees of hemolysis can significantly alter the composition of the plasma matrix.[1]
-
Enhance the Robustness of Your Sample Preparation: A more rigorous extraction method, like SPE, is better at removing the variable endogenous components, leading to a more consistent final extract across different batches.[6]
-
Part 3: Frequently Asked Questions (FAQs)
Q: Can I simply dilute my samples to overcome matrix effects?
A: Dilution can be an effective and simple strategy, but it's a trade-off.[9] While it reduces the concentration of interfering matrix components, it also dilutes your N-oxide vandetanib. This approach is only feasible if your analyte concentrations are high enough that you can afford the loss in sensitivity.[9]
Q: My N-oxide metabolite is unstable and seems to be converting back to the parent drug in the mass spectrometer source. How do I address this?
A: This phenomenon, known as in-source conversion, can be a significant issue for N-oxides. The possibility of back-conversion of a metabolite to the parent analyte should be evaluated during method validation.[7][10]
-
Troubleshooting:
-
Optimize MS Source Conditions: Try reducing the source temperature or using gentler ionization conditions to minimize the energy that could cause the N-oxide to lose its oxygen.
-
Chromatographic Separation: Ensure that your chromatography can separate N-oxide vandetanib from the parent vandetanib. This is crucial to confirm that you are measuring the metabolite and not a conversion product.
-
Q: What are the regulatory expectations regarding matrix effects?
A: Regulatory bodies like the FDA require that matrix effects be thoroughly evaluated as part of the bioanalytical method validation process.[3] The expectation is to demonstrate that the method is accurate and precise across different sources of the biological matrix.[7][11]
References
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. Available from: [Link]
-
PubMed. Using matrix-induced ion suppression combined with LC-MS/MS for quantification of trimethylamine-N-oxide, choline, carnitine and acetylcarnitine in dried blood spot samples. Available from: [Link]
-
National Institutes of Health (NIH). Assessment of matrix effect in quantitative LC-MS bioanalysis. Available from: [Link]
-
International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. Available from: [Link]
-
LCGC. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]
-
SAS Publishers. Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug. Available from: [Link]
-
PubMed Central. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Available from: [Link]
-
ResearchGate. Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Available from: [Link]
-
PubMed. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation. Available from: [Link]
-
ResearchGate. Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug | Request PDF. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Draft Guidance on Vandetanib. Available from: [Link]
-
Resolve Mass Spectrometry. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
ResearchGate. Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development | Request PDF. Available from: [Link]
-
Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available from: [Link]
-
LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. Available from: [Link]
-
BioProcess International. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. Available from: [Link]
-
PubMed Central. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes. Available from: [Link]
-
LCGC International. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Available from: [Link]
-
Separation Science. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available from: [Link]
-
Royal Society of Chemistry. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Available from: [Link]
-
National Institutes of Health (NIH). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Available from: [Link]
-
Hilaris SRL. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]
-
World Health Organization (WHO). BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Available from: [Link]
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. eijppr.com [eijppr.com]
- 4. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sepscience.com [sepscience.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. fda.gov [fda.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. cdn.who.int [cdn.who.int]
- 11. resolvemass.ca [resolvemass.ca]
improving the resolution of vandetanib and its N-oxide
Welcome to the technical support resource for the chromatographic analysis of vandetanib and its primary metabolite, vandetanib N-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into resolving common analytical challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, self-validating analytical methods.
Core Challenge: The Polarity Dichotomy
Vandetanib and its N-oxide metabolite present a classic chromatographic challenge. While structurally similar, the introduction of the N-oxide functional group significantly increases the polarity of the metabolite compared to the parent drug. This difference in polarity is the key to their separation, but it also introduces potential issues like poor peak shape and co-elution if not managed correctly. This guide will walk you through a logical, science-backed approach to achieving baseline resolution and excellent peak symmetry.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why is achieving good resolution between vandetanib and its N-oxide so difficult? My peaks are either co-eluting or have very poor shape.
Answer:
The difficulty arises from the physicochemical properties of vandetanib itself and its interaction with standard reversed-phase silica columns. Vandetanib is a basic compound with two key ionizable sites: the quinazoline nitrogen (pKa ~5.2) and the piperidine nitrogen (pKa ~9.4).
-
Uncontrolled Ionization: In unbuffered or improperly pH-controlled mobile phases, vandetanib can exist in multiple ionization states, leading to broad, tailing peaks.
-
Secondary Interactions: The basic piperidine moiety can engage in strong, undesirable ionic interactions with acidic silanol groups present on the surface of silica-based stationary phases. This is a primary cause of peak tailing.
-
Polarity Mismatch: Vandetanib N-oxide is significantly more polar than the parent drug.[1] In a standard reversed-phase method optimized for the less polar vandetanib, the N-oxide may elute very early, close to the void volume, and potentially co-elute with other early-eluting impurities.
The key to a successful separation is to control the ionization of both analytes and mitigate unwanted secondary interactions with the stationary phase.
Q2: My primary issue is poor resolution. What is the most critical parameter to adjust in my HPLC/UPLC method?
Answer:
The single most critical parameter for separating vandetanib and its N-oxide is the pH of the aqueous component of your mobile phase . The goal is to operate at a pH where both molecules are in a stable, predictable, and chromatographically favorable ionization state.
Given vandetanib's pKa values of ~5.2 and ~9.4, setting the mobile phase pH to approximately 3.0 is the most effective strategy.[2]
Causality Explained:
-
At pH 3.0: Both the quinazoline (pKa ~5.2) and piperidine (pKa ~9.4) nitrogens will be fully and consistently protonated (positively charged).
-
Benefits of a Low pH:
-
Suppresses Silanol Activity: The acidic mobile phase protonates the surface silanol groups (Si-O⁻ to Si-OH), minimizing their ability to interact ionically with the positively charged vandetanib, which dramatically improves peak shape.[3]
-
Consistent Retention: By ensuring a single ionic form for the analytes, retention time becomes stable and reproducible.
-
Enhanced Retention: The protonated amine groups can interact favorably with the stationary phase through a controlled mixed-mode mechanism (hydrophobic and ionic), providing adequate retention for proper separation.
-
The diagram below illustrates how pH control is fundamental to managing the analyte's charge state and its interaction with the stationary phase.
Caption: Impact of Mobile Phase pH on Vandetanib's Ionization and Peak Shape.
Q3: I've adjusted the pH, but my peaks are still tailing. What other strategies can I employ to improve peak shape?
Answer:
If peak tailing persists after pH optimization, consider the following factors that influence secondary interactions and peak symmetry.
-
Sample Diluent Mismatch: This is a frequently overlooked cause of peak distortion. Ensure your sample is dissolved in a solvent that is of equal or lesser elution strength than your initial mobile phase. Injecting a sample in a strong solvent (like 100% Methanol or Acetonitrile) into a mobile phase with a high aqueous content will cause the peak to broaden or split.
-
Solution: Dissolve and dilute your sample directly in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).
-
-
Column Choice: Not all C18 columns are created equal. Older, "Type A" silica columns have a higher concentration of acidic silanol groups.
-
Solution: Use a modern, high-purity, end-capped C18 or C8 column. For particularly stubborn tailing, consider a column with an embedded polar group (EPG). EPG columns have a polar functional group (e.g., carbamate) embedded in the alkyl chain, which creates a hydration layer that shields the analytes from the silica surface, significantly reducing peak tailing for basic compounds.
-
-
Ionic Strength of the Mobile Phase: A low concentration of buffer salts can help to further mask residual silanol groups and improve peak shape.
-
Solution: Instead of just 0.1% formic acid, try using a 10-20 mM ammonium formate or ammonium acetate buffer, with the pH adjusted to ~3.0 with formic acid. This is especially important for ensuring method robustness.
-
The following workflow provides a systematic approach to troubleshooting peak tailing.
Caption: Troubleshooting Workflow for Peak Tailing.
Experimental Protocols & Data
To provide a practical starting point, the following tables summarize key compound properties and recommended starting conditions for method development.
Table 1: Physicochemical Properties of Vandetanib
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄BrFN₄O₂ | [4] |
| Molecular Weight | 475.36 g/mol | [4] |
| pKa 1 (Quinazoline) | ~5.2 | |
| pKa 2 (Piperidine) | ~9.4 | |
| logP | 5.0 | [5] |
| Aqueous Solubility | Low; pH-dependent | |
| UV λmax | ~249 nm, ~341 nm | [2][6] |
Table 2: Recommended Starting UPLC/HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | High-Purity C18, 1.8-2.7 µm, 2.1 x 50-100 mm | Provides good hydrophobic retention and high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water (or 10 mM Ammonium Formate, pH 3.0) | Ensures consistent protonation of analytes and suppresses silanol interactions. Volatile and MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better peak shape and lower viscosity than methanol. |
| Gradient | 10% to 70% B over 5-10 minutes | A good starting gradient to elute both the polar N-oxide and the less polar parent drug. |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | Typical for UPLC systems to maintain high efficiency. |
| Column Temp. | 35 - 40 °C | Elevated temperature can improve peak shape and reduce backpressure.[7] |
| Injection Vol. | 1 - 5 µL | Small volumes are crucial to prevent column overload and maintain peak shape. |
| Detection (UV) | 249 nm or 341 nm | Provides good sensitivity for vandetanib. Check response for N-oxide.[2][6] |
| Sample Diluent | Initial Mobile Phase Conditions (e.g., 90% A / 10% B) | Critical for preventing peak distortion. |
Step-by-Step Protocol: Mobile Phase Preparation (0.1% Formic Acid)
This protocol ensures the preparation of a consistent and effective mobile phase for the analysis.
-
Gather Materials: HPLC-grade water, HPLC-grade acetonitrile, and high-purity formic acid (>99%).
-
Prepare Aqueous Phase (A):
-
Measure 999 mL of HPLC-grade water into a 1 L clean, glass mobile phase bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the solution for 10-15 minutes using sonication or vacuum filtration.
-
-
Prepare Organic Phase (B):
-
Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L bottle.
-
Carefully add 1 mL of formic acid.
-
Cap and mix thoroughly. This phase typically does not require extensive degassing but it is good practice.
-
-
System Setup: Place the respective solvent lines into the bottles, purge the pump lines thoroughly, and allow the column to equilibrate with the initial mobile phase conditions for at least 15-20 column volumes before the first injection.
By following this structured, science-driven approach, you can effectively troubleshoot and optimize your chromatographic method to achieve excellent resolution and peak shape for vandetanib and its N-oxide, ensuring the integrity and reliability of your analytical results.
References
- Impactfactor. (2024, June 25).
- accessdata.fda.gov. (2011, March 22). 022405Orig1s000.
- ResearchGate. (2019, August 6).
- LC–ESI–MS/MS. (2018, September 24). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS.
-
PubMed. (n.d.). Validation of a High-Performance Liquid Chromatographic Ultraviolet Detection Method for the Quantification of Vandetanib in Rat Plasma and Its Application to Pharmacokinetic Studies. Retrieved from [Link]
-
PubChem. (n.d.). Vandetanib. Retrieved from [Link]
- ResearchGate. (n.d.). Oxidation of vandetanib to N-desmethylvandetanib by human recombinant....
- SAS Publishers. (2019). Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug.
- Therapeutic Goods Administration (TGA). (2013, August 7).
- ResearchGate. (2019, August 1). Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug | Request PDF.
- MDPI. (2021, April 20). Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib.
- Waters Blog. (2023, June 18).
- PubMed. (2022, April 1).
- PMC - NIH. (2023, March 3). Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Validation of a high-performance liquid chromatographic ultraviolet detection method for the quantification of vandetanib in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. saspublishers.com [saspublishers.com]
Technical Support Center: Troubleshooting Low Recovery of N-Oxide Vandetanib
Welcome to the technical support center for the bioanalysis of vandetanib and its metabolites. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of N-oxide vandetanib. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to effectively troubleshoot and optimize your experimental workflow. The inherent physicochemical properties of N-oxide metabolites present unique challenges, primarily their polarity and potential instability. This guide will address these issues head-on, providing practical solutions grounded in established scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing significantly lower than expected recovery for N-oxide vandetanib compared to the parent drug. What are the most likely causes?
Low recovery of N-oxide vandetanib is a common issue, often stemming from its inherent chemical properties and instability. The primary culprits are:
-
Analyte Instability: N-oxide metabolites are known to be unstable and can degrade or revert back to the parent drug, vandetanib, during sample collection, storage, and extraction.[1] This back-conversion is a significant contributor to low recovery and can be exacerbated by factors like sample matrix components, pH, and temperature.
-
High Polarity: N-oxide vandetanib is more polar than its parent compound. This increased polarity can lead to poor retention on traditional reversed-phase solid-phase extraction (SPE) sorbents and inefficient partitioning into many organic solvents used in liquid-liquid extraction (LLE).
-
Suboptimal Extraction Methodology: The chosen sample preparation technique may not be suitable for a polar and potentially labile metabolite. For instance, the choice of solvent in protein precipitation or the pH of the extraction buffer can dramatically impact recovery.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of N-oxide vandetanib in the mass spectrometer, leading to signal suppression and the appearance of low recovery.[2]
Q2: What are the best practices for blood sample collection and handling to ensure the stability of N-oxide vandetanib?
Pre-analytical variables play a critical role in the stability of N-oxide metabolites. Careful attention to the following steps can significantly improve recovery:
-
Anticoagulant Selection: Use tubes containing EDTA as the anticoagulant. Heparin has been shown to be less suitable for some analytes.
-
Temperature Control: Process blood samples as quickly as possible after collection. If immediate processing is not feasible, store the whole blood samples on wet ice or at 4°C. Once centrifuged, plasma should be immediately frozen and stored at -80°C . Avoid leaving samples at room temperature for extended periods.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can lead to the degradation of labile metabolites.[3][4] Aliquot plasma into smaller, single-use volumes before long-term storage.
-
Consider Antioxidants: For particularly challenging cases, the addition of antioxidants to the collection tubes may be beneficial, although this needs to be validated to ensure no interference with the assay.[5][6][7][8]
Troubleshooting Experimental Workflows
Workflow 1: Sample Pre-treatment and Extraction
The choice of extraction method is paramount for achieving good recovery of N-oxide vandetanib. Here, we compare the most common techniques and provide optimized protocols.
When to use it: PPT is a simple and rapid method suitable for initial method development and for cleaner sample matrices.
The Challenge: Improper solvent selection can lead to poor recovery and potential degradation of the N-oxide metabolite.
Troubleshooting & Optimization:
-
Solvent Selection: Acetonitrile (ACN) is generally the preferred solvent over methanol (MeOH) for precipitating proteins when analyzing N-oxide metabolites. ACN has been shown to minimize the in-process conversion of N-oxides back to the parent drug.
-
pH Control: Maintaining a neutral or near-neutral pH during extraction is crucial for the stability of many N-oxide compounds.[1]
Optimized Protein Precipitation Protocol:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a mobile phase-compatible solvent for LC-MS analysis.
When to use it: LLE can provide a cleaner extract than PPT, but solvent selection is critical for the polar N-oxide metabolite.
The Challenge: N-oxide vandetanib's polarity makes it challenging to extract efficiently into traditional non-polar organic solvents.
Troubleshooting & Optimization:
-
Solvent Selection: A more polar, water-immiscible solvent is required. Consider using solvents like dichloromethane (DCM) , ethyl acetate , or a mixture such as 3:1 chloroform/isopropanol .[9]
-
pH Adjustment: The pH of the aqueous sample can be adjusted to suppress the ionization of N-oxide vandetanib and improve its partitioning into the organic phase. Given that vandetanib has pKa values of 5.2 and 9.4, the pH of the sample should be carefully optimized.[10]
Optimized Liquid-Liquid Extraction Protocol:
-
To 200 µL of plasma, add 50 µL of a suitable buffer to adjust the pH (e.g., ammonium acetate buffer, pH 7).
-
Add 1 mL of ethyl acetate (or another suitable polar organic solvent).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a mobile phase-compatible solvent.
When to use it: SPE offers the highest degree of sample cleanup and is ideal for complex matrices and when low limits of quantification are required.
The Challenge: The high polarity of N-oxide vandetanib can lead to breakthrough on traditional C18 columns.
Troubleshooting & Optimization:
-
Sorbent Selection: A mixed-mode SPE sorbent is highly recommended. These sorbents have both reversed-phase and ion-exchange properties, allowing for better retention of polar compounds. A mixed-mode cation exchange (MCX) sorbent would be a good starting point, as it can retain the basic piperidine moiety of vandetanib and its N-oxide.[10]
-
Method Optimization: Careful optimization of the conditioning, loading, washing, and elution steps is critical.
Optimized Mixed-Mode SPE Protocol (using a Mixed-Mode Cation Exchange Sorbent):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% formic acid in water).
-
Sample Loading: Dilute the plasma sample (e.g., 1:1 with 4% phosphoric acid in water) and load it onto the cartridge at a slow flow rate.
-
Washing:
-
Wash 1: 1 mL of the equilibration buffer to remove polar interferences.
-
Wash 2: 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the N-oxide vandetanib with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the previous protocols.
Data Interpretation & Further Troubleshooting
Q3: I've optimized my sample preparation, but the recovery is still inconsistent. What else should I investigate?
If sample preparation has been optimized, consider the following:
-
Matrix Effects: Even with efficient extraction, co-eluting matrix components can suppress or enhance the ionization of N-oxide vandetanib.[2]
-
How to investigate: Perform a post-extraction addition experiment. Compare the signal of the analyte in a clean solution to the signal of the analyte spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.
-
How to mitigate:
-
Improve chromatographic separation to resolve the analyte from interfering matrix components.
-
Use a more effective sample cleanup method (e.g., switching from PPT to SPE).
-
Employ a stable isotope-labeled internal standard for N-oxide vandetanib to compensate for matrix effects.
-
-
-
In-source Fragmentation/Degradation: N-oxide metabolites can sometimes degrade back to the parent drug in the mass spectrometer's ion source.
-
How to investigate: Analyze a pure standard of N-oxide vandetanib and look for the presence of a signal at the m/z of the parent drug, vandetanib.
-
How to mitigate: Optimize the ion source parameters, such as temperature and voltages, to minimize in-source degradation.
-
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key decision points and workflows.
Caption: A flowchart outlining the common causes of low N-oxide vandetanib recovery and the corresponding troubleshooting strategies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Freezing and thawing cycles affect nitrous oxide emissions in rain-fed lucerne (Medicago sativa) grasslands of different ages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. Workup [chem.rochester.edu]
- 10. tga.gov.au [tga.gov.au]
Technical Support Center: Method Refinement for N-Oxide Vandetanib Analysis
Welcome to the technical support center for the bioanalysis of vandetanib and its primary metabolite, vandetanib N-oxide. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the quantitative analysis of these compounds in biological matrices. As your dedicated scientific resource, this document moves beyond simple protocols to explain the underlying principles and troubleshooting logic essential for developing a robust and reliable analytical method. Our goal is to empower you with the expertise to not only execute but also refine your experimental workflow, ensuring data of the highest integrity.
Section 1: Core Analytical Principles & Initial Setup
This section addresses the foundational questions regarding the establishment of an analytical method for vandetanib and its N-oxide metabolite.
Q1: What is the industry-standard analytical technique for quantifying vandetanib and vandetanib N-oxide in biological samples, and why?
A: The gold standard for the bioanalysis of vandetanib and its metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][2] The rationale for this choice is rooted in the technique's superior sensitivity and selectivity , which are critical for several reasons:
-
Pharmacokinetic Requirements: To accurately define the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, methods must be sensitive enough to quantify low concentrations of the parent drug and its metabolites in complex biological fluids like plasma or urine.[2][3]
-
Regulatory Scrutiny: Regulatory bodies such as the FDA and EMA have stringent requirements for method validation in support of drug safety and efficacy claims.[4][5] The MIST (Metabolites in Safety Testing) guidance, for instance, requires accurate exposure assessment of significant metabolites.[5][6] LC-MS/MS provides the necessary precision and accuracy to meet these standards.[7][8]
-
Complexity of Biological Matrices: Biological samples contain a vast number of endogenous compounds (salts, lipids, proteins) that can interfere with the analysis.[9][10] The combination of chromatographic separation (LC) and mass-based detection (MS/MS) allows for the specific isolation and quantification of the target analytes, minimizing the impact of these interferences.
Q2: What are the recommended starting mass transitions (MRM) for vandetanib and vandetanib N-oxide?
A: Establishing the correct Multiple Reaction Monitoring (MRM) transitions is fundamental to a selective LC-MS/MS assay. The parent drug, vandetanib, is metabolized by flavin-containing monooxygenase enzymes (FMO1 and FMO3) to form vandetanib N-oxide.[11] This results in a mass increase of 16 amu (the addition of an oxygen atom).
The following table provides the recommended precursor and product ions for initial method development. These should always be confirmed by direct infusion of the analytical standards into the mass spectrometer in your laboratory.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Rationale & Comments |
| Vandetanib | 475.1 | 112.1 | This transition is well-documented and provides excellent sensitivity and specificity.[1][3] The m/z 112 fragment corresponds to the N-methylpiperidinyl-methoxy moiety. |
| Vandetanib N-Oxide | 491.1 | To be determined | The precursor ion is based on the addition of one oxygen atom to vandetanib (475.1 + 16.0).[12][13] The product ion must be optimized. A common fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da) or a hydroxyl radical (17 Da).[14] Therefore, a transition of 491.1 -> 475.1 (loss of oxygen) is a logical starting point to investigate. |
Section 2: Troubleshooting Guide: Common Experimental Challenges
This section is formatted to address specific issues you may encounter during method development and validation.
Analyte Instability: The Challenge of the N-O Bond
Q3: I am observing low or highly variable results for vandetanib N-oxide, often accompanied by a higher-than-expected response for the parent drug. What is happening?
A: This is a classic and critical issue when working with N-oxide metabolites. These compounds are often unstable and can undergo in vitro or in-source reduction back to the parent tertiary amine (vandetanib).[15][16] This conversion artificially inflates the measured concentration of the parent drug while diminishing the metabolite concentration, leading to inaccurate pharmacokinetic data.
Causality Chain & Mitigation Strategies:
-
Chemical Instability: The N-O bond is susceptible to reduction. This can be exacerbated by components in the biological matrix (e.g., hemolyzed plasma) or by sample processing conditions.[15][17]
-
Solution: Maintain a cold chain. Keep all samples, standards, and QC solutions on ice or at 4°C during preparation. Avoid prolonged bench-top time.[18]
-
Solution: Use neutral or near-neutral pH conditions during extraction. Highly acidic or basic conditions can promote degradation.[16] Protein precipitation with acetonitrile (ACN) is often a good starting point as it is generally milder than other techniques.[17]
-
-
In-Source Conversion: The high-temperature environment of the mass spectrometer's electrospray ionization (ESI) source can cause thermal degradation of the N-oxide back to vandetanib before detection.[19]
-
Solution: Optimize MS source parameters. Systematically reduce the source temperature and drying gas flow rate to find the minimum values that still provide adequate desolvation and sensitivity.
-
Solution: Ensure complete chromatographic separation between vandetanib and vandetanib N-oxide. If the two compounds co-elute, in-source conversion cannot be distinguished from the authentic parent drug signal.[17]
-
The diagram below illustrates the problematic conversion pathway that must be controlled during analysis.
Caption: Unwanted conversion pathways for Vandetanib N-Oxide.
Chromatographic Performance: Achieving Baseline Separation
Q4: My chromatographic peaks for vandetanib and its N-oxide are broad, tailing, or not fully resolved. How can I improve this?
A: Robust chromatography is non-negotiable for this assay. As established, baseline separation is your primary defense against analytical artifacts from in-source conversion. Poor peak shape also compromises sensitivity and integration accuracy.
Method Refinement Protocol:
-
Column Selection: A high-quality reversed-phase C18 column is the industry standard and has been successfully used for vandetanib analysis.[1][2][3] Start with a column of standard dimensions (e.g., 50 mm x 2.1 mm, <3 µm particle size).
-
Mobile Phase Optimization: The pH of the aqueous mobile phase is the most critical parameter for achieving good peak shape for amine-containing compounds like vandetanib.
-
Rationale: At acidic pH, the tertiary amine groups will be protonated, which generally leads to better retention on C18 columns and sharper peaks.
-
Starting Point: An isocratic mobile phase consisting of acetonitrile and 10mM ammonium formate (pH adjusted to ~4.0-5.0) is a proven combination.[1][2]
-
Troubleshooting:
-
Poor Retention: Decrease the percentage of acetonitrile.
-
Peak Tailing: Ensure the mobile phase pH is at least 2 pH units below the pKa of the analytes to ensure consistent protonation. If tailing persists, consider a column with advanced end-capping or a different stationary phase.
-
Poor Resolution: If isocratic elution fails, develop a shallow gradient. A slight increase in the organic phase percentage over several minutes can help sharpen peaks and separate the more polar N-oxide from the parent drug.
-
-
The following workflow provides a systematic approach to developing your chromatographic method.
Caption: Systematic workflow for LC method development.
Matrix Effects: The Invisible Interference
Q5: My assay works well in solvent, but accuracy and precision fail in a biological matrix. How do I address matrix effects?
A: Matrix effects, caused by co-eluting endogenous components that suppress or enhance the ionization of your analytes, are a primary cause of assay failure in bioanalysis.[10] A robust method must be demonstrated to be free from significant matrix effects.
Diagnostic and Mitigation Strategy:
-
Diagnosis: The first step is to confirm that matrix effects are the problem. This is typically done by comparing the analyte response in a post-extraction spiked sample (blank matrix is extracted first, then spiked with analyte) to the response in a neat solvent standard at the same concentration. A significant difference indicates the presence of matrix effects.
-
Mitigation:
-
Improve Sample Cleanup: If you are using a simple protein precipitation (PPT) method, it may not be removing enough of the interfering components (e.g., phospholipids).
-
Adjust Chromatography: Try to chromatographically separate your analytes from the regions of ion suppression. Often, phospholipids and other "matrix gunk" elute in the first few minutes of a reversed-phase run. Adjusting your gradient to retain your analytes longer can move them into a cleaner elution window.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., d3- or 13C-labeled) is chemically identical to the analyte and will be affected by matrix suppression or enhancement in the same way. The ratio of the analyte to the IS will therefore remain constant. A deuterated internal standard for vandetanib is commercially available and has been used effectively.[1][3] It is highly recommended to use a corresponding SIL-IS for both vandetanib and vandetanib N-oxide for the most robust assay.
-
Caption: Decision tree for troubleshooting matrix effects.
Section 3: Standard Operating Protocols
The following protocols provide a validated starting point for your experiments.
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is adapted from validated methods for vandetanib in human plasma and is designed to provide a clean extract.[1][3]
-
Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of working internal standard solution (containing SIL-vandetanib and SIL-vandetanib N-oxide in 50:50 acetonitrile:water).
-
Vortex briefly to mix.
-
Add 50 µL of 0.5% ammonium hydroxide to basify the sample.
-
Add 600 µL of tert-butyl methyl ether.
-
Cap and vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (~550 µL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase.
-
Vortex to mix, then transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Recommended Starting LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC system capable of >600 bar |
| Column | Kinetex C18 (or equivalent), 2.6 µm, 50 x 2.1 mm[1][3] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 50% Mobile Phase A : 50% Mobile Phase B[1][3] |
| Flow Rate | 0.1 - 0.3 mL/min[1][2] |
| Column Temp | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temp | Start at 350°C and optimize downwards |
| MRM Transitions | Vandetanib: 475.1 -> 112.1[1][3] Vandetanib N-Oxide: 491.1 -> 475.1 (or other optimized fragment)[12] |
Section 4: Frequently Asked Questions (FAQs)
-
Q: Why is vandetanib N-oxide considered a "significant" metabolite?
-
A: While vandetanib N-oxide is over 50 times less pharmacologically active than the parent drug, its circulating concentrations can be substantial.[11][20] Regulatory guidance (ICH M3(R2)) suggests that any human metabolite comprising more than 10% of the total drug-related exposure needs to be identified and have its safety assessed.[5] Therefore, accurate quantification is mandatory for a complete drug development program.
-
-
Q: My lab only has a SIL-IS for the parent drug. Can I use it to quantify the N-oxide metabolite?
-
A: This is not recommended and would not meet regulatory expectations for a validated assay. While better than no internal standard, a parent drug IS cannot fully account for differences in extraction recovery, matrix effects, or ionization efficiency of the metabolite. For a robust and defensible method, a dedicated SIL-IS for the N-oxide is required.
-
-
Q: Besides N-oxidation, what other metabolic pathways exist for vandetanib?
-
A: The other major metabolic pathway is N-demethylation, which is primarily carried out by the enzyme CYP3A4, to form N-desmethylvandetanib.[11][21] Understanding the enzymes responsible for metabolism (CYP3A4 for demethylation, FMOs for N-oxidation) is crucial for predicting and investigating potential drug-drug interactions.[20][22]
-
References
-
Basu, S., et al. (2011). Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Journal of Chromatography B, 879(25), 2533-2538. [Link]
-
Al-Shehri, M. M., et al. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. Chemistry Central Journal, 12(1), 97. [Link]
-
Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Hypha Discovery Case Study. [Link]
-
Basu, S., et al. (2011). Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). PMC - NIH. [Link]
-
Al-Shehri, M. M., et al. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC-ESI-MS/MS. PubMed. [Link]
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Salode, V. L., et al. (2022). Development of Validated Stability Indicating Method for Estimation of Vandetanib and Characterization of its Degradants by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research, 56(1), 243-254. [Link]
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Srinivasa Rao, P., et al. (2019). Spectrophotometric Determination of Vandetanib in Bulk by Area Under Curve and First Order Derivative Methods. ResearchGate. [Link]
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Patil, S., et al. (2024). Development and Validation of Stability Indicating Liquid Chromatographic Method for Vandetanib: Application to Degradation Studies by LC-MS. Impactfactor.org. [Link]
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Indra, R., et al. (2019). Oxidation of vandetanib to N-desmethylvandetanib by human recombinant CYPs and FMOs. ResearchGate. [Link]
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Eid, M., et al. (2017). Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation. PubMed. [Link]
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Indra, R., et al. (2019). MS spectrum of vandetanib products measured by 12T electrospray... ResearchGate. [Link]
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Majunder, S. (2013). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. [Link]
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Li, Y., et al. (2024). Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. PMC - NIH. [Link]
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U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]
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Vlacic, G., et al. (2016). Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array. PubMed. [Link]
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United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC. [Link]
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Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Walsh Medical Media. [Link]
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S, S., & B, S. (2019). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. [Link]
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White, S., et al. (2016). Best practices for metabolite quantification in drug development: updated recommendation from the European Bioanalysis Forum. PubMed. [Link]
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Patel, P. N., et al. (2014). Validation of a high-performance liquid chromatographic ultraviolet detection method for the quantification of vandetanib in rat plasma and its application to pharmacokinetic studies. ResearchGate. [Link]
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Onay, A., et al. (2020). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][3][23] triazolo[4,3-a]quinoxaline by in vitro rat. ResearchGate. [Link]
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White, S., et al. (2016). Best Practices for Metabolite Quantification in Drug Development: Updated Recommendation from The European Bioanalysis Forum. Taylor & Francis Online. [Link]
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Li, Y., et al. (2024). UPLC-MS/MS chromatographs of vandetanib, N-demethyl vandetanib and... ResearchGate. [Link]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
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Kostiainen, R., & Bruins, A. P. (1996). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. PubMed. [Link]
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Veeprho. (n.d.). Vandetanib N-Oxide | CAS 1797030-22-8. Veeprho. [Link]
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Therapeutic Goods Administration (TGA). (2013). AusPAR Attachment 1: Product Information for Caprelsa (vandetanib). TGA. [Link]
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Mitrović, A., et al. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. [Link]
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Ferreira, S. B., et al. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. [Link]
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European Bioanalysis Forum. (n.d.). Metabolite quantification recommendation - fit for purpose. EBF. [Link]
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Van den Heuvel, H., et al. (2001). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate. [Link]
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De Bievre, P., et al. (2002). Method Validation Guidelines. BioPharm International. [Link]
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preventing degradation of N-Oxide vandetanib during analysis
Answering the complex challenges of bioanalysis requires precision and a deep understanding of analyte chemistry. This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals encountering stability issues with N-Oxide vandetanib, a critical metabolite of the tyrosine kinase inhibitor, vandetanib.
N-Oxide metabolites are notoriously unstable, often reverting to their parent drug, which can significantly compromise the accuracy of pharmacokinetic and metabolic studies.[1][2] This center provides troubleshooting guides and validated protocols to ensure the integrity of your analytical results.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common questions regarding N-Oxide vandetanib stability.
Q1: What are the most common indicators of N-Oxide vandetanib degradation in my analytical run?
A1: The primary indicators of degradation are a progressive decrease in the N-Oxide vandetanib peak area over the course of an analytical batch, and a concurrent, often proportional, increase in the peak area of the parent vandetanib. This suggests the N-Oxide is being reduced back to the parent compound during the analysis. Another sign can be poor linearity in your calibration curve, especially at lower concentrations.
Q2: What are the main chemical factors driving this degradation?
A2: The degradation of N-Oxide vandetanib is primarily a reductive process. Key factors include:
-
pH: Non-neutral pH conditions can accelerate degradation.[1]
-
Temperature: Elevated temperatures during sample storage, preparation, or in the autosampler can promote instability.[1][3][4]
-
Matrix Components: The biological matrix itself can play a significant role. Hemolyzed plasma, containing components from red blood cells, has been shown to actively promote the conversion of N-oxides back to their parent drugs.[5]
-
Presence of Reducing Agents: Exposure to antioxidants or other reducing agents should be avoided as it can facilitate the reduction of the N-oxide.[1]
Q3: What are the optimal storage conditions for plasma samples containing N-Oxide vandetanib?
A3: To ensure long-term stability, plasma samples should be stored at -70°C or lower. It is crucial to minimize freeze-thaw cycles. For short-term storage (i.e., on the benchtop during preparation), samples should be kept on ice. The addition of a stabilizing agent, such as an acid to lower the pH, may be necessary for certain unstable compounds, but for N-oxides, maintaining a near-neutral pH is often preferred.[1][6]
Q4: Can in-source fragmentation in the mass spectrometer mimic degradation?
A4: Yes, this is a critical point. N-oxide metabolites can lose their oxygen atom in the high-energy environment of the mass spectrometer's ion source, creating a signal at the mass-to-charge ratio (m/z) of the parent drug.[5] This is why chromatographic separation of N-Oxide vandetanib from the parent vandetanib is absolutely essential for accurate quantification.[5] Without baseline separation, you cannot distinguish between true degradation and an analytical artifact.
Part 2: In-Depth Troubleshooting Guide
This guide provides a scenario-based approach to resolving specific issues you may encounter during your analysis.
Scenario 1: You observe a decreasing peak area for N-Oxide vandetanib and an increasing peak area for vandetanib throughout your LC-MS/MS sequence.
-
Question: What is causing this, and how can I fix it?
-
Answer & Rationale: This pattern strongly suggests on-going degradation of the N-oxide metabolite within your prepared samples sitting in the autosampler. The N-O bond is labile and can be reduced back to the tertiary amine of the parent drug.
Troubleshooting Steps:
-
Check Autosampler Temperature: Ensure your autosampler is set to a low temperature, typically 4-8°C. Heat is a significant contributor to the degradation of thermally labile molecules like N-oxides.[3]
-
Evaluate Sample Solvent: The composition of your final sample solvent (the diluent for your extracted sample) is critical. Avoid highly acidic or basic conditions if possible, as neutral or near-neutral pH is often best for N-oxide stability.[1]
-
Limit Sample Residence Time: If possible, shorten your analytical run time or analyze fewer samples per batch to reduce the total time your samples spend in the autosampler before injection.
-
Scenario 2: Your quality control (QC) samples show acceptable results in normal plasma, but fail in hemolyzed plasma.
-
Question: Why does hemolysis affect my N-Oxide metabolite, and what is the solution?
-
Answer & Rationale: Hemolysis releases cellular components, including enzymes and reducing agents like heme, from red blood cells into the plasma. These components can catalytically or chemically reduce the N-oxide back to the parent drug.[5] Regulatory agencies require testing in hemolyzed matrix for this very reason.[5]
Troubleshooting Steps:
-
Optimize the Extraction Solvent: The choice of protein precipitation solvent is crucial. Studies have shown that using acetonitrile (ACN) is more effective at mitigating N-oxide conversion in hemolyzed plasma compared to methanol (MeOH).[5] This is likely due to ACN's superior efficiency in precipitating and removing the problematic proteins and enzymes released during hemolysis.
-
Immediate Processing: Process hemolyzed samples as quickly as possible after thawing. The longer the N-oxide is in contact with the hemolyzed matrix, the greater the extent of degradation.
-
Work at Low Temperatures: Perform all sample preparation steps on ice to slow down any potential enzymatic or chemical reactions.
-
Scenario 3: You are developing a new method and are unsure which extraction technique to use.
-
Question: What is the best sample preparation strategy to ensure the stability of N-Oxide vandetanib?
-
Answer & Rationale: For N-Oxide vandetanib, the goal is to rapidly and efficiently separate the analyte from the complex biological matrix while minimizing exposure to conditions that promote degradation.
Recommended Approach: Protein Precipitation (PPT)
-
Why it works: PPT is a fast and effective method for removing the bulk of proteins and potential enzymatic activity.
-
Solvent of Choice: Use ice-cold acetonitrile (ACN). As mentioned, ACN has been demonstrated to be superior to methanol in preventing the artificial conversion of N-oxides.[5]
-
Procedure: A typical ratio is 3:1 or 4:1 of ACN to plasma. Add the cold ACN to the plasma sample, vortex thoroughly to ensure complete protein precipitation, and then centrifuge at high speed to obtain a clear supernatant.
Techniques to Approach with Caution:
-
Liquid-Liquid Extraction (LLE): While LLE can provide cleaner extracts, the pH adjustments often required can be detrimental to N-oxide stability. If LLE must be used, carefully screen different pH conditions and extraction solvents to find a combination that minimizes degradation.
-
Solid-Phase Extraction (SPE): SPE can be a powerful tool, but method development is more complex. Ensure that the pH of the wash and elution buffers is compatible with N-oxide stability.
-
Part 3: Best Practice Protocols
Adherence to validated protocols is the cornerstone of reproducible bioanalysis. The following protocols are designed to minimize the degradation of N-Oxide vandetanib.
Protocol 1: Plasma Sample Handling and Storage
-
Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Processing: Centrifuge the blood at 2000 x g for 10 minutes at 4°C within 30 minutes of collection to separate the plasma.
-
Transfer: Immediately transfer the resulting plasma to clearly labeled polypropylene tubes.
-
Storage: Snap-freeze the plasma samples in an upright position in a freezer set to -70°C or colder.
-
Thawing: When ready for analysis, thaw samples on ice or in a refrigerated environment. Avoid repeated freeze-thaw cycles.
Protocol 2: Optimized Protein Precipitation for N-Oxide Vandetanib
-
Preparation: Prepare a precipitation solution of 100% acetonitrile (HPLC-grade or higher). Keep this solution on ice. Prepare your internal standard (IS) working solution in this solvent.
-
Sample Aliquoting: Aliquot 100 µL of your plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Addition of IS and Precipitation: Add 300 µL of the ice-cold acetonitrile containing the internal standard to the plasma sample.
-
Vortexing: Immediately cap the tube and vortex vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C. This will produce a compact pellet of precipitated protein.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis. Be careful not to disturb the protein pellet.
-
Injection: Inject the supernatant directly into the LC-MS/MS system. If necessary, a dilution with a compatible mobile phase can be performed, but this should be validated.
Protocol 3: Recommended LC-MS/MS Conditions
-
Rationale: The key is to achieve baseline chromatographic separation between vandetanib and N-Oxide vandetanib to prevent analytical interference.[5] A robust separation also allows for the detection of any degradation that may be occurring.
-
LC Column: A C18 column is a good starting point (e.g., Kinetex C18, 2.6 µm, 50 mm × 2.1 mm).[7]
-
Mobile Phase: A simple mobile phase of acetonitrile and water with a buffer like ammonium formate (e.g., 10mM) is often effective. A gradient elution may be necessary to achieve the required separation.
-
pH: Maintain the mobile phase pH in the neutral to slightly acidic range (e.g., pH 5-7) to promote stability on-column and in the autosampler.[1][7]
-
MS Detection: Use a tandem mass spectrometer with Electrospray Ionization (ESI) in positive mode. ESI is a "soft" ionization technique that helps minimize in-source fragmentation.[1] Monitor specific parent-to-product ion transitions for both N-Oxide vandetanib and vandetanib.
Part 4: Visual Workflow and Data Summary
Visual aids and summarized data are essential for quick comprehension and implementation of these guidelines.
Diagrams
Caption: The primary degradation pathway for N-Oxide vandetanib.
Caption: Workflow to minimize N-Oxide vandetanib degradation.
Data Tables
Table 1: Impact of Extraction Solvent on N-Oxide Stability in Hemolyzed Plasma
| Extraction Solvent | N-Oxide Recovery (%) | % Conversion to Parent Drug | Rationale |
| Acetonitrile (ACN) | High (>95%) | Minimal (<1%) | Efficiently precipitates proteins and enzymes from hemolyzed samples, preventing reductive activity.[5] |
| Methanol (MeOH) | Moderate to Low | Significant (can be >10%) | Less effective at removing matrix components that cause reduction, leading to analyte loss.[5] |
Table 2: Summary of Key Stability Factors and Recommendations
| Factor | Risk of Degradation | Recommended Action | Justification |
| Temperature | High | Store samples at ≤ -70°C. Process on ice. Use a cooled autosampler (4-8°C). | Reduces the rate of chemical and enzymatic reactions.[4] |
| pH | High (at extremes) | Maintain near-neutral pH (5-7) in sample diluents and mobile phases. | N-oxides are often most stable in this pH range.[1] |
| Matrix | High (especially hemolysis) | Use ACN for protein precipitation. Process samples promptly. | Minimizes contact with reductive components in the biological matrix. |
| Light | Moderate | Store samples in amber tubes or protected from direct light. | While not the primary cause of reduction, photostability should always be considered for quinazoline-based compounds.[8] |
References
-
Attwa, M. W., Kadi, A. A., Darwish, H. W., & Al-Shakliah, N. S. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. BMC Chemistry, 12(1), 101. [Link]
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Dal Piaz, F., & Parente, V. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 57(11), 4397-4426. [Link]
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Attwa, M. W., Kadi, A. A., Darwish, H. W., & Al-Shakliah, N. S. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC-ESI-MS/MS. PubMed.[Link]
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Lavallée, R., Koudssi, G., Furtado, M., & Keyhani, A. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Altasciences.[Link]
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National Center for Biotechnology Information. (2018). Vandetanib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
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Samanidou, V. F. (Ed.). (2015). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Bioanalysis of Pharmaceuticals: Sample Preparation, Separation Techniques and Mass Spectrometry. John Wiley & Sons. [Link]
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Szaflarski, W., & Ginalska, G. (2021). DNA Damage and Repair in Thyroid Physiology and Disease. Endocrinology, 162(9), bqab133. [Link]
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Martin, P., Oliver, S., & Kennedy, S. (2012). Pharmacokinetics of Vandetanib: Three Phase I Studies in Healthy Subjects. Clinical Therapeutics, 34(1), 237-247. [Link]
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Wang, X., Li, Y., & Zhang, J. (2019). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. Molecules, 24(18), 3298. [Link]
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Han, N., et al. (2021). Oxidation of vandetanib to N-desmethylvandetanib by human recombinant CYPs and FMOs. ResearchGate.[Link]
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Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Hypha Discovery.[Link]
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Sreegiriraju, S., & Seshagiri, R. V. (2019). Spectrophotometric Determination of Vandetanib in Bulk by Area Under Curve and First Order Derivative Methods. ResearchGate.[Link]
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Al-Waeli, A. H. A., et al. (2020). Effects of pH and Nanoparticle Concentration on Al2O3–H2O Nanofluid Stability. Nanomaterials, 10(8), 1561. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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KCAS Bio. (2017). Techniques for Unstable Compound Analysis. [Link]
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Hložek, T., & Tůma, P. (2017). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Current Pharmaceutical Analysis, 13(5), 365-374. [Link]
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Chen, Y.-C., et al. (2024). Influence of pH on Room-Temperature Synthesis of Zinc Oxide Nanoparticles for Flexible Gas Sensor Applications. Nanomaterials, 14(10), 834. [Link]
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Wikipedia. (n.d.). Vandetanib. [Link]
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Dal Piaz, F., & Parente, V. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.[Link]
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Heger, Z., et al. (2021). Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. Pharmaceutics, 13(4), 564. [Link]
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Sreegiriraju, S., & Seshagiri, R. V. (2019). Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug. SAS Publishers.[Link]
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Meira, M., et al. (2021). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. Energies, 14(20), 6678. [Link]
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Attwa, M. W., et al. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. BMC Chemistry, 12(1), 101. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
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Singh, K., et al. (2014). Validation of a high-performance liquid chromatographic ultraviolet detection method for the quantification of vandetanib in rat plasma and its application to pharmacokinetic studies. Journal of Cancer Research and Therapeutics, 10(2), 323-328. [Link]
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Jarek, E., et al. (2021). Antiradical Properties of N-Oxide Surfactants—Two in One. Antioxidants, 10(2), 295. [Link]
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Hložek, T., & Tůma, P. (2017). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.[Link]
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Dall'acqua, S., Vedaldi, D., & Salvador, A. (2013). Isolation and structure elucidation of the main UV-A photoproducts of vandetanib. Journal of Pharmaceutical and Biomedical Analysis, 84, 196-200. [Link]
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P.S.G., et al. (2011). Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Journal of Chromatography B, 879(25), 2549-2555. [Link]
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Dal Piaz, F., & Parente, V. (2014). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Semantic Scholar.[Link]
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Technical Support Center: Optimizing Extraction of Vandetanib N-oxide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the bioanalysis of Vandetanib and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the extraction efficiency of Vandetanib N-oxide from complex biological matrices. We will delve into the causality behind common experimental challenges and provide robust, field-proven troubleshooting strategies.
Vandetanib is an oral kinase inhibitor used in the treatment of certain types of thyroid cancer.[1] It is metabolized in the body into several compounds, including the active metabolites N-desmethylvandetanib and Vandetanib N-oxide.[2] Accurate quantification of these metabolites is crucial for pharmacokinetic and metabolic studies. Vandetanib N-oxide, formed by flavin-containing monooxygenases (FMO1 and FMO3), presents unique extraction challenges due to its increased polarity compared to the parent drug.[3] This guide focuses specifically on overcoming these challenges.
Physicochemical Properties Influencing Extraction
Understanding the properties of both the parent drug and its N-oxide metabolite is the foundation of developing a robust extraction protocol. The introduction of the N-oxide functional group significantly alters the molecule's polarity and basicity, which must be accounted for in method development.
| Property | Vandetanib | Vandetanib N-oxide | Rationale for Extraction Impact |
| Molecular Formula | C₂₂H₂₄BrFN₄O₂[4] | C₂₂H₂₄BrFN₄O₃[5] | The additional oxygen atom increases molecular weight and significantly enhances polarity. |
| Molecular Weight | 475.36 g/mol [4] | 491.36 g/mol | Affects diffusion rates but is less critical than polarity for extraction. |
| Aqueous Solubility | Practically insoluble at basic pH, soluble at acidic pH.[4] | Expected to have higher aqueous solubility across a wider pH range. | Higher aqueous solubility makes partitioning into a non-polar organic solvent more difficult during Liquid-Liquid Extraction (LLE). |
| Basicity (pKa) | Two pKa values (specific values not publicly disclosed).[4] | The N-oxide is a weaker base than the corresponding tertiary amine of the parent drug. | The pH at which the molecule is ionized versus neutral is different, critically affecting both LLE and Ion-Exchange SPE. |
| Polarity | Lower | Higher | This is the most critical factor. Higher polarity reduces retention on reversed-phase SPE sorbents and decreases partitioning into non-polar LLE solvents. |
| Protein Binding | 90-96%[2] | Expected to be high, but potentially lower than the parent drug. | High protein binding necessitates a protein precipitation or disruption step prior to extraction to release the analyte. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting Vandetanib N-oxide compared to the parent drug, Vandetanib?
The primary challenge is the increased polarity conferred by the N-oxide functional group. This leads to:
-
Poor Partitioning in LLE: Vandetanib N-oxide has a greater affinity for the aqueous phase, resulting in low recovery when using traditional non-polar organic solvents.
-
Weak Retention in Reversed-Phase SPE: The metabolite may not be sufficiently retained on standard C8 or C18 sorbents, causing it to be lost during the sample loading or washing steps.[6]
-
High Protein Binding: Like the parent drug, the N-oxide is likely extensively bound to plasma proteins, requiring an efficient protein disruption step to make it available for extraction.[2]
Q2: Which extraction technique, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), is better for Vandetanib N-oxide?
Both techniques can be successful, but SPE generally offers superior selectivity and cleanup for polar metabolites from complex matrices like plasma.
-
LLE can be effective but requires careful optimization of solvent polarity and pH. It is often faster for smaller sample sets but can be prone to emulsion formation.[7]
-
SPE provides more consistent results, allows for concentration of the analyte, and can remove more matrix interferences. Mixed-mode or polymeric SPE sorbents are particularly well-suited for capturing polar compounds like N-oxides.[8]
Q3: Is a protein precipitation step necessary before extraction?
Yes, given the high plasma protein binding of Vandetanib (90-96%), a protein precipitation step is highly recommended for both LLE and SPE.[2] Incomplete precipitation or failure to disrupt protein binding is a common cause of low and variable recovery. Acetonitrile is a common and effective protein precipitation solvent.
Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
Q: My recovery of Vandetanib N-oxide is consistently low (<50%). What are the most likely causes and how can I improve it?
Low recovery in LLE is typically a result of unfavorable partitioning. The analyte prefers to remain in the aqueous sample matrix rather than move into the organic extraction solvent.
Causality: Vandetanib N-oxide is significantly more polar than Vandetanib. Furthermore, as a weak base, its charge state is governed by the pH of the sample. For an analyte to be extracted into an organic solvent, it must be in its neutral, un-ionized form.[9][10]
Troubleshooting Steps:
-
Increase Extraction Solvent Polarity: If you are using a non-polar solvent like hexane or methyl tert-butyl ether (MTBE), switch to a more polar, water-immiscible solvent.
-
Optimize Sample pH: The pH of the aqueous sample must be adjusted to neutralize the Vandetanib N-oxide. Since N-oxides are weaker bases than their parent amines, a higher pH may be required.
-
Action: Adjust the sample pH to be at least 1.5-2 units above the pKa of the N-oxide's conjugate acid. Experiment with a pH range from 9.0 to 11.0. Use a dilute base like ammonium hydroxide or sodium carbonate.
-
-
Increase Salting-Out Effect: Adding a neutral salt (e.g., NaCl or (NH₄)₂SO₄) to the aqueous phase decreases the solubility of the polar analyte and pushes it into the organic phase.
-
Action: Saturate your aqueous sample with NaCl before adding the organic solvent.
-
-
Increase Solvent-to-Sample Ratio & Repeat Extractions: Use a larger volume of organic solvent and perform the extraction multiple times (e.g., 3 x 1 mL of solvent instead of 1 x 3 mL). Pool the organic extracts to maximize recovery.
Q: I'm observing significant emulsion formation at the solvent interface. How can I prevent or resolve this?
Emulsions are a common issue in bioanalysis, caused by lipids and proteins acting as surfactants.[7]
Troubleshooting Steps:
-
Prevention:
-
Gentle Mixing: Instead of vigorous shaking (vortexing), use gentle inversion or rocking for mixing the phases.
-
Protein Precipitation: Ensure your initial protein precipitation step is effective. Centrifuge at high speed (e.g., >10,000 x g) to obtain a compact pellet.[13]
-
-
Resolution:
Troubleshooting Guide: Solid-Phase Extraction (SPE)
Q: I have low recovery with my SPE method. How do I systematically troubleshoot the problem?
Low recovery in SPE usually points to a problem in one of the four key steps: Conditioning, Loading, Washing, or Elution.[8] The first step is to determine where the analyte is being lost. Analyze the sample flow-through, the wash eluate, and the final sample eluate to pinpoint the loss.
Caption: SPE Troubleshooting Workflow.
Q: Which SPE sorbent is best for Vandetanib N-oxide?
Due to its high polarity, standard silica-based C18 sorbents may provide insufficient retention.
Recommendations:
-
Polymeric Reversed-Phase Sorbents (e.g., Waters Oasis HLB, Agilent SampliQ OPT): These are often the best starting point. They are water-wettable and provide robust retention for a wide range of compounds, including polar analytes.[15]
-
Mixed-Mode Cation Exchange (MCX) Sorbents: These sorbents offer dual retention mechanisms: reversed-phase and strong cation exchange. This is highly advantageous. You can retain the basic parent drug (Vandetanib) and potentially the N-oxide via ion exchange under acidic conditions, allowing for a rigorous organic wash to remove interferences, followed by elution with a basic organic solvent.
-
Normal-Phase Sorbents (e.g., Silica, Diol): These can be used but require the sample to be in a non-polar organic solvent, which would necessitate a solvent exchange step after an initial LLE, adding complexity.[16][17]
Q: My analyte is breaking through during sample loading. What adjustments should I make?
Analyte breakthrough means the sorbent is not retaining the N-oxide under the loading conditions.
Causality & Solutions:
-
Incorrect Sorbent: The sorbent is not retentive enough (see previous question).
-
Incorrect Sample pH: For reversed-phase, the analyte should be neutral. For cation-exchange, it must be charged (acidic pH). Adjust the sample pH accordingly before loading.[16]
-
High Organic Content: If your sample contains a high percentage of organic solvent (e.g., from protein precipitation with acetonitrile), it will act as an elution solvent, preventing retention. Dilute the sample at least 1:1 (and preferably 1:3 or more) with an aqueous buffer or water before loading.
-
Flow Rate Too High: A high flow rate reduces the interaction time between the analyte and the sorbent. Use a slow, controlled flow rate (e.g., 1 mL/min) during sample loading.[16]
Q: I'm losing my analyte during the wash step. How can I optimize it?
This indicates your wash solvent is too strong and is prematurely eluting the N-oxide.
Causality & Solutions:
-
Wash Solvent Is Too Strong: The goal of the wash step is to remove endogenous interferences that are less strongly retained than your analyte.
-
Action (Reversed-Phase): Decrease the percentage of organic solvent in your wash step. For example, if you are losing the analyte with a 20% methanol wash, try 5% methanol.
-
Action (Ion-Exchange): You can use a strong organic wash (e.g., 100% methanol) to remove hydrophobic interferences, as the analyte is retained by the much stronger ionic interaction.
-
-
Incorrect Wash pH: Ensure the pH of the wash solvent maintains the desired interaction (neutral for RP, charged for IEX).
Q: I'm not getting complete elution from the SPE cartridge. What should I try?
This means your elution solvent is not strong enough to disrupt the analyte-sorbent interaction.
Causality & Solutions:
-
Elution Solvent Is Too Weak:
-
Action (Reversed-Phase): Increase the percentage of organic solvent in the elution buffer. If 70% acetonitrile is not working, try 90% or 100%. Methanol is a stronger elution solvent than acetonitrile for polar compounds.[15]
-
-
Incorrect Elution pH (for Ion-Exchange):
-
Action (MCX): The analyte is retained by a positive charge. To elute, you must neutralize it. Use a strong organic solvent containing a base (e.g., 5% ammonium hydroxide in methanol). This disrupts the ionic bond, allowing the analyte to elute.
-
Baseline Experimental Protocols
These protocols are intended as a robust starting point for your method development.
Protocol 1: Baseline Liquid-Liquid Extraction (LLE)
-
Sample Pre-treatment: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex for 30 seconds. Centrifuge at 10,000 x g for 10 minutes at 4°C.[13]
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
pH Adjustment: Add 20 µL of 1M ammonium hydroxide to basify the sample (target pH ~10).
-
Extraction: Add 1 mL of ethyl acetate. Mix by gentle inversion for 10 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Protocol 2: Baseline Mixed-Mode Cation Exchange (MCX) SPE
Caption: Mixed-Mode Cation Exchange SPE Workflow.
-
Sample Pre-treatment: Precipitate proteins as described in the LLE protocol (steps 1-3).
-
Acidification: Take the supernatant and dilute it 1:3 with 2% aqueous formic acid. This ensures the analyte is positively charged for binding to the cation exchange sorbent.
-
SPE Cartridge Conditioning: Condition an MCX SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.[16]
-
Sample Loading: Load the acidified sample supernatant onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1 (Polar Interferences): Wash with 1 mL of 2% aqueous formic acid.
-
Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol. This removes hydrophobic interferences while the analyte remains bound by the strong ionic interaction.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The base neutralizes the analyte, breaking the ionic bond and allowing it to be eluted.
-
Evaporation & Reconstitution: Evaporate and reconstitute as described in the LLE protocol.
References
-
Wikipedia. (2023). Vandetanib. Retrieved from Wikipedia: [Link]
-
Han, X., et al. (2021). Functional evaluation of vandetanib metabolism by CYP3A4 variants and potential drug interactions in vitro. Chemico-Biological Interactions, 349, 109700. Retrieved from PubMed: [Link]
-
Indra, R., et al. (2020). Oxidation of vandetanib to N-desmethylvandetanib by human recombinant. ResearchGate. Retrieved from ResearchGate: [Link]
-
Patsnap. (2024). What is the mechanism of Vandetanib?. Retrieved from Patsnap Synapse: [Link]
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U.S. Food and Drug Administration. (2011). NDA 22405: CFI Review. Retrieved from accessdata.fda.gov: [Link]
-
Maitland, M. L., et al. (2011). Contrary effects of the receptor tyrosine kinase inhibitor vandetanib on constitutive and flow-stimulated nitric oxide elaboration in humans. Hypertension, 57(5), 945-952. Retrieved from PubMed: [Link]
-
LGC Group. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from LCGC International: [Link]
-
Alanazi, M. M., et al. (2022). A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation. Molecules, 27(24), 9038. Retrieved from PubMed: [Link]
-
Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved from Agilent Technologies: [Link]
-
Indra, R., et al. (2021). Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. Molecules, 26(8), 2298. Retrieved from MDPI: [Link]
-
Al-Hasani, B. A., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Pharmaceuticals, 16(11), 1599. Retrieved from NIH: [Link]
-
PubChem. (n.d.). N-Oxide vandetanib. Retrieved from National Center for Biotechnology Information: [Link]
-
Leggett, C. S., et al. (2011). Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). Journal of Chromatography B, 879(25), 2583-2588. Retrieved from NIH: [Link]
-
LGC Group. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from LCGC International: [Link]
-
K-Jhil. (2024). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from K-Jhil: [Link]
-
ALWSCI. (2024). Why Is Your SPE Recovery So Low?. Retrieved from ALWSCI: [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from Element Lab Solutions: [Link]
-
Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from Tiei Extraction: [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from Waters Corporation: [Link]
-
Attwa, M. W., et al. (2017). Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation. Luminescence, 32(8), 1438-1444. Retrieved from PubMed Central: [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of Vandetanib Metabolites: N-Oxide Vandetanib vs. N-Desmethylvandetanib
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Understanding Vandetanib and its Metabolic Fate
Vandetanib (Caprelsa®) is a potent, orally administered small molecule kinase inhibitor approved for the treatment of symptomatic or progressive medullary thyroid cancer (MTC).[1] Its therapeutic efficacy stems from its ability to simultaneously target multiple key signaling pathways implicated in tumor growth, proliferation, and angiogenesis. Vandetanib is a multi-targeted inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) tyrosine kinase.[1][2]
Upon administration, vandetanib undergoes phase I metabolism in the liver, leading to the formation of two major metabolites: N-Oxide vandetanib and N-desmethylvandetanib.[3] The generation of these metabolites is a critical consideration in drug development and clinical practice, as their biological activities can significantly influence the overall therapeutic effect and potential toxicity of the parent compound. This guide provides a detailed comparison of the reported activities of N-Oxide vandetanib and N-desmethylvandetanib, supported by experimental data and detailed protocols for their evaluation.
The Metabolic Conversion of Vandetanib
The biotransformation of vandetanib into its primary metabolites is carried out by distinct enzyme systems. N-desmethylvandetanib is formed through N-demethylation, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[4] In contrast, the formation of N-Oxide vandetanib occurs via N-oxidation, a process mediated by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3.[4]
Caption: Metabolic pathway of vandetanib.
Comparative Biological Activity: A Tale of Two Metabolites
Current scientific literature indicates a stark contrast in the biological activities of N-Oxide vandetanib and N-desmethylvandetanib when compared to the parent drug.
N-desmethylvandetanib , the product of CYP3A4-mediated metabolism, is reported to exhibit a pharmacological potency that is similar to that of vandetanib itself.[4] This suggests that this metabolite likely contributes to the overall therapeutic efficacy of vandetanib treatment.
Conversely, N-Oxide vandetanib , formed by FMO enzymes, is described as being significantly less active , with reports indicating its potency to be over 50-fold lower than the parent compound.[4] This substantial decrease in activity implies that the N-oxidation of vandetanib represents a detoxification pathway, effectively reducing the drug's pharmacological impact.
Quantitative Analysis of Kinase Inhibition
While direct, side-by-side comparisons of the half-maximal inhibitory concentrations (IC50) for both metabolites against the primary kinase targets of vandetanib are not extensively available in peer-reviewed literature, the IC50 values for the parent compound have been established through in vitro kinase assays.
| Compound | VEGFR-2 IC50 (nM) | VEGFR-3 IC50 (nM) | EGFR IC50 (nM) | RET IC50 (nM) |
| Vandetanib | 40[2] | 110[2] | 500[2] | 130[2] |
| N-desmethylvandetanib | Data not publicly available (reported as similar potency to vandetanib) | Data not publicly available (reported as similar potency to vandetanib) | Data not publicly available (reported as similar potency to vandetanib) | Data not publicly available (reported as similar potency to vandetanib) |
| N-Oxide vandetanib | Data not publicly available (reported as >50-fold less active than vandetanib) | Data not publicly available (reported as >50-fold less active than vandetanib) | Data not publicly available (reported as >50-fold less active than vandetanib) | Data not publicly available (reported as >50-fold less active than vandetanib) |
The lack of publicly available, precise IC50 values for the metabolites underscores the importance of conducting direct comparative studies to quantitatively assess their inhibitory potential. The experimental protocols provided in the subsequent sections of this guide offer a framework for researchers to perform such evaluations.
Experimental Protocols for Activity Assessment
To empirically determine and compare the biological activities of vandetanib and its metabolites, a series of in vitro assays are essential. The following protocols provide detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Sources
- 1. EGFR biomarkers predict benefit from vandetanib in combination with docetaxel in a randomized phase III study of second-line treatment of patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of N-Oxide Vandetanib
For Researchers, Scientists, and Drug Development Professionals
Introduction: Vandetanib and the Significance of its N-Oxide Metabolite
Vandetanib (Caprelsa®) is a potent, orally available tyrosine kinase inhibitor (TKI) that has demonstrated clinical efficacy in the treatment of certain cancers, most notably advanced medullary thyroid cancer (MTC).[1][2] Its mechanism of action involves the inhibition of several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis. Vandetanib targets the vascular endothelial growth factor receptor (VEGFR), the epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) proto-oncogene.[3][4] As with many small molecule inhibitors, the metabolism of vandetanib in the body leads to the formation of various metabolites, two of the most significant being N-desmethyl vandetanib and N-Oxide vandetanib.[5][6]
Understanding the pharmacological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall efficacy and potential for off-target effects. This guide provides a detailed comparison of the in vitro cytotoxicity of vandetanib and its major metabolite, N-Oxide vandetanib, supported by available experimental data and a detailed protocol for assessing cytotoxicity in a laboratory setting.
Metabolic Pathway of Vandetanib
Vandetanib undergoes phase I metabolism primarily in the liver. The formation of its two major metabolites is catalyzed by different enzyme systems. The N-desmethylation of vandetanib to N-desmethyl vandetanib is primarily mediated by the cytochrome P450 enzyme, CYP3A4. In contrast, the formation of N-Oxide vandetanib is catalyzed by flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3.[5][7]
Caption: Metabolic conversion of vandetanib to its major metabolites.
Comparative In Vitro Cytotoxicity: A Tale of Diminished Potency
A critical aspect of understanding a drug's metabolite profile is determining whether these transformed compounds retain pharmacological activity. In the case of vandetanib, its metabolites exhibit markedly different cytotoxic profiles. While N-desmethyl vandetanib has been reported to possess a similar potency to the parent drug, N-Oxide vandetanib demonstrates significantly reduced activity.[7]
Multiple sources indicate that N-Oxide vandetanib is over 50-fold less active than the parent vandetanib compound .[7] This substantial decrease in activity suggests that the N-oxidation of vandetanib represents a significant detoxification pathway, effectively neutralizing the cytotoxic potential of the drug.
IC50 Values: A Quantitative Comparison
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Vandetanib | TT | Medullary Thyroid Cancer | 2.5 | [8] |
| MZ-CRC-1 | Medullary Thyroid Cancer | 2.8 | [8] | |
| Cabozantinib | TT | Medullary Thyroid Cancer | 0.46 | [8] |
| MZ-CRC-1 | Medullary Thyroid Cancer | 0.57 | [8] | |
| Selpercatinib | - | RET-mutant Medullary Thyroid Cancer | More effective than Cabozantinib and Vandetanib in clinical trials | [9][10][11] |
Note: The information on Selpercatinib is based on clinical trial outcomes demonstrating superior efficacy, direct IC50 comparisons in these specific cell lines were not found in the provided search results.
The available data for vandetanib in medullary thyroid cancer cell lines, TT and MZ-CRC-1, show IC50 values in the low micromolar range.[8] When compared to another TKI used for MTC, cabozantinib, vandetanib appears to be less potent in these in vitro models.[8] More recent clinical data also suggests that the highly selective RET inhibitor, selpercatinib, offers superior efficacy in patients with RET-mutant MTC compared to multi-kinase inhibitors like vandetanib and cabozantinib.[9][10][11]
Given the evidence that N-Oxide vandetanib is over 50 times less active, its IC50 values would be expected to be significantly higher than those of the parent drug, likely falling into a range where it is considered to have minimal cytotoxic effect.
Mechanistic Implications of Reduced Activity
The diminished cytotoxicity of N-Oxide vandetanib can be attributed to alterations in its ability to bind to its target kinases. The addition of an oxygen atom to the nitrogen on the piperidine ring likely introduces steric hindrance and alters the electronic properties of the molecule, thereby reducing its affinity for the ATP-binding pockets of VEGFR, EGFR, and RET kinases.
Caption: Differential inhibitory activity of vandetanib and N-Oxide vandetanib.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13][14] The assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically. The following is a detailed protocol for performing an MTT assay to compare the cytotoxicity of vandetanib and N-Oxide vandetanib.
Materials:
-
Cancer cell line of interest (e.g., TT, MZ-CRC-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Vandetanib and N-Oxide vandetanib stock solutions (dissolved in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of vandetanib and N-Oxide vandetanib in complete culture medium from the stock solutions. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value for each compound using a non-linear regression analysis.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Implications for Drug Development
The available evidence strongly indicates that N-Oxide vandetanib, a major metabolite of vandetanib, possesses significantly lower in vitro cytotoxicity compared to its parent compound. This suggests that the N-oxidation metabolic pathway serves as a key route for the deactivation of vandetanib. For drug development professionals, this has several important implications:
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: The differential activity of the metabolites should be incorporated into PK/PD models to accurately predict the in vivo efficacy and therapeutic window of vandetanib.
-
Drug-Drug Interactions: Co-administration of drugs that induce or inhibit FMO enzymes could potentially alter the ratio of vandetanib to N-Oxide vandetanib, thereby influencing the overall therapeutic effect and toxicity profile.
-
Future Drug Design: The significant loss of activity upon N-oxidation provides valuable structure-activity relationship (SAR) insights. Future drug design efforts could focus on modifications to the piperidine ring that are less susceptible to N-oxidation, potentially leading to compounds with improved metabolic stability and prolonged activity.
References
-
Vandetanib versus cabozantinib in medullary thyroid carcinoma. PURE.EUR.NL. Published March 16, 2021. [Link]
-
Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. MDPI. Published April 20, 2021. [Link]
-
In vitro cytotoxicity of oxide nanoparticles: comparison to asbestos, silica, and the effect of particle solubility. PubMed. Published July 15, 2006. [Link]
-
Investigating the effect of vandetanib and celecoxib combination on angiogenesis. National Institutes of Health. [Link]
-
Comparison of different methods for an accurate assessment of cytotoxicity in the in vitro micronucleus test. II: Practical aspects with toxic agents. PubMed. [Link]
-
Vandetanib for the Management of Advanced Medullary Thyroid Cancer: A Real-World Multicenter Experience. National Institutes of Health. Published September 22, 2020. [Link]
-
Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes. National Institutes of Health. [Link]
-
Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. National Institutes of Health. [Link]
-
Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. SpringerLink. Published September 24, 2018. [Link]
-
Cell viability IC 50 values for individual compounds in both MTC cell lines based on MTT assays. ResearchGate. [Link]
-
Cabozantinib, Vandetanib, Pralsetinib and Selpercatinib as Treatment for Progressed Medullary Thyroid Cancer with a Main Focus on Hypertension as Adverse Effect. National Institutes of Health. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Medullary thyroid cancer treated with vandetanib: predictors of a longer and durable response in. [Link]
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Selpercatinib outperforms cabozantinib and vandetanib in RET-mutant medullary thyroid cancer. BJMO. Published December 10, 2023. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. Published November 10, 2013. [Link]
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Abstract: Vandetanib is orally administrated anti-cancer drug that belongs to the class of tyrosinekinase inhibitors which are used for thyroid cancer treatment. This drug undergoes biotransformation and oxidizes into two metabolites – N desmethyl vandetanib and vandetanib N-oxide. The purpose of this bachelor thesis is... [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Selective RET Inhibitor Selpercatinib Demonstrated Favorable Clinical Outcome over Cabozantinib or Vandetanib in RET-mutant Medullary Thyroid Cancer. ACT Genomics. Published December 26, 2023. [Link]
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First-Line Selpercatinib: New Standard of Care for RET-Positive Medullary Thyroid Cancer? The ASCO Post. Published December 10, 2023. [Link]
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MTT (Assay protocol. Protocols.io. Published February 27, 2023. [Link]
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Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer. Dove Medical Press. Published December 2, 2010. [Link]
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DNA Damage and Repair in Thyroid Physiology and Disease. Oxford Academic. Published September 11, 2025. [Link]
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A Senior Application Scientist's Guide to Validating N-Oxide Vandetanib as an Inactive Metabolite
For researchers, scientists, and drug development professionals, understanding the full metabolic profile of a drug candidate is paramount. It is not enough to simply identify the metabolites; a thorough validation of their pharmacological activity is a critical step in preclinical and clinical development. This guide provides an in-depth technical comparison and a validated workflow for characterizing N-oxide vandetanib, a major metabolite of the multi-kinase inhibitor vandetanib, as an inactive metabolite.
The Critical Role of Metabolite Activity in Drug Development
Vandetanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1][2][3] Its efficacy in treating certain cancers, such as medullary thyroid cancer, is well-established.[4][5] However, like all xenobiotics, vandetanib undergoes extensive metabolism in the body. The resulting metabolites can have one of three fates: they can be inactive, possess similar activity to the parent drug, or exhibit a different, potentially toxic, pharmacological profile. Therefore, a comprehensive understanding of metabolite activity is not just an academic exercise; it is a cornerstone of a robust nonclinical safety evaluation, as outlined in guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).
Vandetanib's Metabolic Landscape: A Tale of Two Metabolites
In vivo and in vitro studies have shown that vandetanib is primarily metabolized into two major oxidative metabolites: N-desmethylvandetanib and vandetanib N-oxide .[6][7][8][9] The formation of these metabolites is catalyzed by different enzyme systems. N-desmethylvandetanib is produced via the cytochrome P450 system, specifically CYP3A4, while vandetanib N-oxide is formed by flavin-containing monooxygenases (FMOs), primarily FMO1 and FMO3.[8][10]
While N-desmethylvandetanib is known to be an active metabolite with a potency similar to the parent drug, N-oxide vandetanib is considered to be pharmacologically inactive.[8] This guide will focus on the experimental validation of this inactivity, providing a framework for similar investigations.
The Metabolic Pathway of Vandetanib
The biotransformation of vandetanib primarily occurs on the N-methyl piperidine moiety. The two main pathways are N-demethylation and N-oxidation.
Figure 1: Vandetanib Metabolic Pathway.
A Multi-pronged Approach to Validating Inactivity
To rigorously validate N-oxide vandetanib as an inactive metabolite, a series of in vitro assays are employed. The overarching goal is to demonstrate a significant reduction in its ability to inhibit the primary targets of the parent drug and to elicit a cellular response.
Kinase Inhibition Assays: A Direct Look at Target Engagement
The most direct method to assess the activity of a kinase inhibitor metabolite is to measure its ability to inhibit the enzymatic activity of its targets. For vandetanib, this involves testing against VEGFR-2, EGFR, and RET kinases.
Experimental Rationale: By comparing the half-maximal inhibitory concentration (IC50) of N-oxide vandetanib to that of the parent drug, we can quantify the loss of inhibitory activity. A significantly higher IC50 value for the metabolite indicates reduced potency.
Published Data on Vandetanib's Potency: Recombinant enzyme assays have established the potency of vandetanib against its key targets:
Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of test compounds against a specific tyrosine kinase.
-
Reagents and Materials:
-
Recombinant human VEGFR-2, EGFR, or RET kinase domain.
-
Kinase-specific peptide substrate.
-
ATP (Adenosine triphosphate).
-
Test compounds (Vandetanib, N-oxide vandetanib, N-desmethylvandetanib) dissolved in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
96-well microplates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cell-Based Proliferation Assays: Assessing Cellular Impact
While kinase inhibition assays provide a direct measure of target engagement, cell-based assays offer a more holistic view of a compound's biological activity, including its ability to penetrate cell membranes and affect cell viability.
Experimental Rationale: By treating cancer cell lines that are known to be sensitive to vandetanib with both the parent drug and its N-oxide metabolite, we can compare their anti-proliferative effects. A significantly higher IC50 for the metabolite would confirm its reduced cellular activity.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Reagents and Materials:
-
Cancer cell line (e.g., a medullary thyroid carcinoma cell line with a RET mutation).
-
Cell culture medium and supplements.
-
Test compounds (Vandetanib, N-oxide vandetanib) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a DMSO-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
-
Off-Target Activity: A Broader Perspective on Safety
Even if a metabolite is inactive against its primary targets, it is crucial to assess its potential for off-target effects, which could have safety implications. One important off-target for many kinase inhibitors is the hERG (human Ether-à-go-go-Related Gene) potassium channel, as inhibition can lead to QT interval prolongation and cardiac arrhythmias.
Experimental Rationale: Comparing the IC50 values of vandetanib and its metabolites against the hERG channel provides valuable information on their relative potential for this specific off-target toxicity.
Quantitative Comparison of hERG Inhibition:
A study by the U.S. Food and Drug Administration provides a direct comparison of the inhibitory activity of vandetanib and its metabolites against the hERG channel.[8]
| Compound | hERG IC50 (µM) |
| Vandetanib | 0.4 |
| N-desmethylvandetanib | 1.3 |
| N-oxide vandetanib | 4.0 |
This data clearly demonstrates that while N-oxide vandetanib is not completely devoid of hERG activity, it is 10-fold less potent than the parent drug, vandetanib. This is a significant reduction in off-target activity and further supports its classification as a less active metabolite from a safety perspective.
Workflow for Validating an Inactive Metabolite
The following diagram illustrates a comprehensive workflow for the validation of an inactive drug metabolite, using N-oxide vandetanib as an example.
Figure 2: Experimental workflow for validating an inactive metabolite.
Conclusion: A Clear-Cut Case of an Inactive Metabolite
The collective evidence provides a robust validation of N-oxide vandetanib as an inactive metabolite. The significant reduction in its inhibitory activity against the primary targets of vandetanib, coupled with its diminished off-target effects on the hERG channel, confirms that this metabolic pathway represents a deactivation route for the parent drug.
This guide provides a template for the rigorous scientific investigation required to characterize drug metabolites. By employing a combination of direct enzymatic assays, cell-based functional screens, and off-target profiling, researchers can build a comprehensive understanding of a metabolite's pharmacological profile, ensuring a more complete picture of a drug's safety and efficacy. This systematic approach is not only good scientific practice but also a regulatory expectation in modern drug development.
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U.S. Food and Drug Administration. Pharmacology Review of Vandetanib (NDA 22-405). Available at: [Link].
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- Flanigan J, Deshpande H, Gettinger S. Current status of vandetanib (ZD6474) in the treatment of non-small cell lung cancer. Biologics. 2010;4:237-243.
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A Researcher's Guide to the Cross-Species Metabolism of Vandetanib: From Preclinical Models to Clinical Reality
In the landscape of targeted cancer therapy, understanding the metabolic fate of a drug candidate is paramount to its successful clinical translation. Vandetanib (Caprelsa®), a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases, stands as a key therapeutic for medullary thyroid cancer.[1][2] This guide provides an in-depth, cross-species comparison of vandetanib metabolism, offering researchers and drug development professionals a critical perspective on the preclinical data that underpins its clinical use. We will dissect the metabolic pathways, compare metabolite formation across species, and provide a practical, validated protocol for in vitro assessment, empowering you to interpret preclinical findings and anticipate clinical outcomes.
The Metabolic Journey of Vandetanib: Key Pathways and Players
Vandetanib undergoes Phase I metabolism, primarily through two key oxidative pathways: N-demethylation and N-oxidation .[3][4] These reactions predominantly occur on the N-methyl piperidine moiety of the molecule.[4] In vivo, a minor Phase II metabolic reaction involving direct glucuronidation of the parent drug has also been reported.[3][4]
The primary enzymatic drivers of these transformations are the Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) systems.[5] Specifically:
-
CYP3A4 is the principal enzyme responsible for the N-demethylation of vandetanib, leading to the formation of its active metabolite, N-desmethylvandetanib .[5]
-
FMO1 and FMO3 are the key enzymes involved in the N-oxidation of vandetanib, producing the largely inactive metabolite, vandetanib N-oxide .[5]
The formation of these metabolites is dependent on the presence of NADPH as a cofactor for both CYP and FMO enzymatic activity.[5]
Caption: Major metabolic pathways of vandetanib.
A Comparative Look: Metabolism Across Species
Preclinical animal models are indispensable for predicting human pharmacokinetics and toxicity. However, interspecies differences in drug metabolism can significantly impact the translation of these findings. For vandetanib, while the primary metabolic pathways are qualitatively similar across humans and common preclinical species (rat, mouse, and dog), quantitative differences in metabolite formation are evident.[5]
A study comparing the in vitro metabolism of vandetanib in human, rat, rabbit, and mouse liver microsomes revealed that N-desmethylvandetanib and vandetanib-N-oxide are the major metabolites across all species.[6][7] However, the relative abundance of these metabolites varies, highlighting species-specific differences in the activity of CYP3A4 and FMOs.
| Species | Formation of N-desmethylvandetanib (pmol/min/mg protein) | Formation of Vandetanib N-oxide (pmol/min/mg protein) |
| Human | ~1.5 | ~0.5 |
| Rat | ~0.8 | ~0.3 |
| Rabbit | ~1.2 | ~0.8 |
| Mouse | ~0.7 | ~0.9 |
| Data adapted from in vitro studies using hepatic microsomes. Absolute values are approximate and intended for comparative purposes.[7] |
These in vitro data suggest that while the metabolic profile of vandetanib is generally conserved, the rate of formation of the active N-desmethyl metabolite and the inactive N-oxide metabolite can differ between humans and preclinical models. Such quantitative variations can have implications for both the efficacy and safety profiles observed in toxicological studies.
Experimental Protocol: In Vitro Metabolic Stability of Vandetanib in Liver Microsomes
This protocol provides a robust framework for assessing the metabolic stability of vandetanib in liver microsomes from various species. This assay is crucial for determining the intrinsic clearance of the compound and predicting its hepatic clearance in vivo.
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- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vivo Confirmation of Vandetanib N-Oxide
For researchers, scientists, and drug development professionals, the unequivocal identification and characterization of drug metabolites in vivo is a cornerstone of robust preclinical and clinical research. This guide provides an in-depth technical comparison of methodologies for confirming the identity of N-oxide vandetanib, a key metabolite of the tyrosine kinase inhibitor, vandetanib. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Metabolic Journey of Vandetanib: The Emergence of an N-Oxide Metabolite
Vandetanib, an oral medication approved for the treatment of certain types of thyroid cancer, undergoes significant metabolism in the body.[1] One of the principal routes of biotransformation is the oxidation of the N-methyl piperidine ring, leading to the formation of vandetanib N-oxide.[1][2] The primary enzymes responsible for this conversion are flavin-containing monooxygenases (FMOs), particularly FMO1 and FMO3. Understanding the in vivo profile of this metabolite is crucial for a complete picture of the drug's disposition and potential pharmacological or toxicological activity.
This guide will compare and contrast the two most powerful analytical techniques for this purpose: Triple Quadrupole Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantitative confirmation and High-Resolution Mass Spectrometry (HRMS) for high-confidence identification. We will also touch upon Nuclear Magnetic Resonance (NMR) spectroscopy as a tool for definitive structural elucidation.
Comparative Overview of Analytical Methodologies
| Methodology | Primary Application | Strengths | Limitations |
| Triple Quadrupole LC-MS/MS | Targeted quantification and confirmation | High sensitivity and specificity, wide dynamic range, robust and reliable for quantitative analysis. | Requires a priori knowledge of the analyte and its fragmentation for method development. |
| High-Resolution Mass Spectrometry (HRMS) | High-confidence identification and untargeted screening | Provides accurate mass measurements for elemental composition determination, enables retrospective data analysis. | Generally lower sensitivity and narrower dynamic range compared to triple quadrupole MS for quantification.[3][4] |
| Nuclear Magnetic Resonance (NMR) | Definitive structural elucidation | Provides detailed structural information, including stereochemistry. | Lower sensitivity compared to mass spectrometry, requires larger amounts of isolated metabolite. |
In-Depth Methodological Comparison
Triple Quadrupole LC-MS/MS: The Gold Standard for Quantification
Triple quadrupole mass spectrometry, operated in Multiple Reaction Monitoring (MRM) mode, is the workhorse for quantitative bioanalysis due to its exceptional sensitivity and specificity.[5]
The power of MRM lies in its ability to filter for a specific precursor ion (the parent molecule) in the first quadrupole, fragment it in the collision cell (the second quadrupole), and then filter for a specific product ion (a fragment of the parent) in the third quadrupole. This double mass filtering significantly reduces chemical noise, allowing for the detection and quantification of analytes at very low concentrations in complex biological matrices like plasma and urine.
Caption: Workflow for quantitative analysis of N-oxide vandetanib by LC-MS/MS.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile.
-
Rationale: Acetonitrile is an effective protein precipitating agent and has been shown to minimize the in-process degradation of N-oxide metabolites.[6]
-
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Rationale: Avoiding high temperatures is crucial to prevent the thermal degradation of the N-oxide metabolite.[6]
-
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Separation:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for retaining vandetanib and its metabolites.
-
Mobile Phase A: 10 mM ammonium formate in water, pH 4.1.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Rationale: Ammonium formate is a volatile buffer compatible with mass spectrometry. A slightly acidic pH can improve peak shape for these basic compounds.
-
-
Gradient: A gradient from 5% to 70% Mobile Phase B over several minutes is a good starting point for separating N-oxide vandetanib from the parent drug and other metabolites.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Vandetanib: m/z 475.1 → 112.1[7]
-
N-Oxide Vandetanib (Proposed):
-
Precursor Ion: m/z 491.1
-
Product Ion: To be determined by infusing a reference standard and performing a product ion scan. A likely product ion would correspond to the loss of the N-oxide moiety or fragmentation of the piperidine ring.
-
-
-
Instrument Parameters: Optimization of collision energy and other instrument-specific parameters is required using a certified reference standard of N-oxide vandetanib.
4. Quantification:
-
A standard curve is prepared by spiking known concentrations of a certified N-oxide vandetanib reference standard into blank plasma and processing as described above.
-
The concentration of N-oxide vandetanib in the in vivo samples is determined by comparing the peak area ratio of the analyte to an internal standard against the standard curve.
High-Resolution Mass Spectrometry (HRMS): Unambiguous Identification
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, which can be used to determine the elemental composition of an analyte.[8]
The ability to measure the mass of an ion with high accuracy (typically < 5 ppm error) allows for the calculation of a unique elemental formula. This provides a much higher degree of confidence in the identity of an unknown compound compared to nominal mass measurements from a triple quadrupole.
Caption: Workflow for high-confidence identification of N-oxide vandetanib by HRMS.
The sample preparation and chromatographic separation steps are similar to those described for the triple quadrupole method. The key difference lies in the mass spectrometric analysis.
1. Mass Spectrometric Detection (HRMS):
-
Ionization Mode: ESI positive.
-
Full Scan Acquisition: The instrument is operated in full scan mode to acquire high-resolution mass spectra.
-
Data Analysis:
-
Extract the chromatogram for the accurate mass of protonated N-oxide vandetanib ([M+H]+ = 491.1098 m/z).[9]
-
Confirm that the measured mass is within a narrow tolerance (e.g., ± 5 ppm) of the theoretical mass.
-
Analyze the isotopic pattern of the peak and compare it to the theoretical isotopic pattern for the elemental formula of N-oxide vandetanib (C22H25BrFN4O3+).
-
If the instrument has MS/MS capabilities, acquire a high-resolution product ion spectrum to further confirm the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Confirmation
While less commonly used for routine metabolite identification in complex mixtures due to its lower sensitivity, NMR spectroscopy is the gold standard for definitive structural elucidation of isolated metabolites.[10]
NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its structure, including the precise location of the N-oxide functional group and the stereochemistry of the molecule.
-
Isolation: The N-oxide metabolite must first be isolated from the biological matrix in sufficient quantity and purity, typically through a combination of extraction and preparative chromatography.
-
NMR Analysis: A suite of 1D and 2D NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) are performed on the isolated metabolite.
-
Structure Elucidation: The resulting NMR spectra are interpreted to piece together the complete chemical structure of the molecule.
Due to the challenges in isolating sufficient quantities of metabolites from in vivo samples, this approach is typically reserved for situations where definitive structural information is absolutely required and cannot be obtained by other means.
Mitigating the Instability of N-Oxide Metabolites
A critical consideration when analyzing N-oxide metabolites is their potential for in-process conversion back to the parent drug.[6] This can lead to an underestimation of the metabolite concentration and an overestimation of the parent drug concentration.
Key Strategies for Stabilization:
-
Sample Handling: Keep biological samples on ice and process them as quickly as possible.
-
Extraction Solvent: Use acetonitrile for protein precipitation, as it has been shown to be superior to methanol in minimizing N-oxide reduction.[6]
-
pH Control: Maintain a neutral or near-neutral pH during sample preparation.
-
Temperature: Avoid exposure of samples to high temperatures.
Conclusion
Confirming the identity of N-oxide vandetanib in vivo requires a multi-faceted analytical approach. For robust quantification, a well-validated triple quadrupole LC-MS/MS method is the preferred choice, paying careful attention to the potential for metabolite instability. For high-confidence identification, HRMS provides invaluable accurate mass data for elemental composition determination. While NMR is the ultimate tool for structural elucidation, its use is often limited by the need for metabolite isolation. By understanding the strengths and limitations of each technique and implementing appropriate sample handling procedures, researchers can confidently and accurately characterize the in vivo profile of N-oxide vandetanib, contributing to a more complete understanding of the disposition and effects of this important therapeutic agent.
References
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Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). PubMed. [Link]
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Validation of a high-performance liquid chromatographic ultraviolet detection method for the quantification of vandetanib in rat plasma and its application to pharmacokinetic studies. ResearchGate. [Link]
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Validation of a High-Performance Liquid Chromatographic Ultraviolet Detection Method for the Quantification of Vandetanib in Rat Plasma and Its Application to Pharmacokinetic Studies. PubMed. [Link]
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Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. PubMed. [Link]
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Pharmacokinetics of Vandetanib: Three Phase I Studies in Healthy Subjects. PubMed. [Link]
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Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). PMC - NIH. [Link]
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MS spectrum of vandetanib products measured by 12T electrospray... ResearchGate. [Link]
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Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. Springer. [Link]
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Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. [Link]
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A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation. PubMed. [Link]
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Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites in Individuals with and Without Metabolic Syndrome. MDPI. [Link]
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AusPAR Attachment 1: Product Information for Caprelsa (vandetanib). Therapeutic Goods Administration (TGA). [Link]
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A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation. MDPI. [Link]
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LC/Q-TOF as a Method to Detect a Targeted List of 35 Drugs and Metabolites in Urine with Retrospective. Agilent. [Link]
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A Researcher's Guide to Assessing the Contribution of N-Oxide Vandetanib to Overall Drug Effect
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the pharmacological contribution of N-oxide vandetanib, a principal metabolite of the multi-kinase inhibitor vandetanib. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and contextualize the findings within the broader landscape of drug metabolism and regulatory expectations.
Introduction: The Imperative of Metabolite Characterization
Vandetanib (Caprelsa®) is a potent oral inhibitor of several receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[1][2][3] Its mechanism of action involves disrupting tumor angiogenesis, proliferation, and survival, leading to its approval for the treatment of symptomatic or progressive medullary thyroid cancer.[1][4]
However, the journey of a drug in the body rarely ends with the parent compound. Hepatic metabolism often generates metabolites that can be pharmacologically active, inactive, or even toxic.[5] Regulatory bodies like the FDA emphasize the importance of "Metabolites in Safety Testing" (MIST), which recommends characterizing any human metabolite that constitutes more than 10% of the total drug-related exposure.[6] Beyond safety, understanding the contribution of active metabolites is critical for accurately defining a drug's efficacy and potential for drug-drug interactions.[7][8]
Vandetanib is metabolized into two primary oxidative metabolites: N-desmethylvandetanib and vandetanib N-oxide.[9][10] While the N-desmethyl metabolite exhibits potency comparable to the parent drug, vandetanib N-oxide is reported to be substantially less active.[11] This guide will focus on the systematic evaluation required to substantiate such claims and quantify the precise contribution of vandetanib N-oxide to the overall clinical effect.
The Pharmacology of Vandetanib and Its N-Oxide Metabolite
The central question in assessing a metabolite's contribution is a function of two variables: its intrinsic potency and its systemic exposure (i.e., concentration in the plasma). A highly potent metabolite at low concentrations may be insignificant, just as an abundant but weak metabolite may be.
Vandetanib is metabolized by distinct enzyme systems. The formation of the active N-desmethyl metabolite is primarily mediated by Cytochrome P450 3A4 (CYP3A4), whereas the N-oxide metabolite is formed by flavin-containing monooxygenase (FMO) enzymes 1 and 3.[1][11] These parallel pathways lead to the circulation of the parent drug and both metabolites in plasma, urine, and feces.[12][13]
Comparative Pharmacological Profile
The following table summarizes the critical parameters for comparing the activity of vandetanib and its N-oxide metabolite. The key takeaway is the substantial disparity in potency.
| Parameter | Vandetanib (Parent Drug) | Vandetanib N-Oxide (Metabolite) | Rationale for Comparison |
| Primary Targets | VEGFR-2, EGFR, RET[1][2] | VEGFR-2, EGFR, RET | To confirm the metabolite interacts with the same targets as the parent drug. |
| Relative Potency | 1x (Reference) | ~50-fold less active than vandetanib[11] | This is the most critical determinant of pharmacological contribution. A significant drop in potency drastically reduces the metabolite's impact. |
| Systemic Exposure | Present in plasma at therapeutic concentrations.[12] | Detected in plasma, urine, and feces.[12][13] | The metabolite must be present at sufficient concentrations to exert a potential effect. |
| Metabolizing Enzymes | Primarily CYP3A4 (for N-demethylation)[1][4] | Formed by FMO1 and FMO3[11] | Understanding the enzymes involved is crucial for predicting drug-drug interactions and metabolic variability. |
Based on this data, a preliminary hypothesis can be formed: Despite being a notable circulating metabolite, the contribution of vandetanib N-oxide to the overall anti-tumor efficacy of vandetanib is likely minimal due to its significantly lower intrinsic potency. The following sections describe how to experimentally validate this hypothesis.
Experimental Framework for Assessing Metabolite Contribution
A robust assessment requires a multi-pronged approach, combining in vitro characterization with in vivo pharmacokinetic analysis.
Diagram: Vandetanib Metabolism and Activity Cascade
The following diagram illustrates the metabolic fate of vandetanib and the relative activities of its major metabolites.
Caption: Metabolic pathways of vandetanib and the relative potencies of its metabolites.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay
To experimentally determine the relative potency of vandetanib and vandetanib N-oxide, a direct biochemical assay is required. A receptor tyrosine kinase (RTK) phosphorylation assay, often in an ELISA format, is a standard and robust method.
Objective: To quantify and compare the 50% inhibitory concentration (IC50) of vandetanib and vandetanib N-oxide against a key target, such as VEGFR-2 (KDR).
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Poly (Glu, Tyr) 4:1 substrate.
-
96-well high-binding microplates.
-
ATP solution.
-
Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP).
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 1M H₂SO₄).
-
Assay buffer (containing MgCl₂, MnCl₂, DTT).
-
Vandetanib and Vandetanib N-Oxide reference standards, dissolved in DMSO.
-
Microplate reader capable of measuring absorbance at 450 nm.
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with Poly (Glu, Tyr) substrate overnight at 4°C.
-
The next day, wash the plate 3 times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound substrate.
-
-
Compound Preparation:
-
Prepare a series of 10-point, 3-fold serial dilutions for both vandetanib and vandetanib N-oxide in DMSO. A typical starting concentration would be 10 µM.
-
Include a "vehicle control" (DMSO only) and a "no enzyme" control.
-
-
Kinase Reaction:
-
Add the assay buffer to each well.
-
Add the diluted compounds (vandetanib or its metabolite) to the appropriate wells. Add DMSO vehicle to control wells.
-
Initiate the kinase reaction by adding a mixture of recombinant VEGFR-2 enzyme and ATP to all wells (except the "no enzyme" control).
-
Incubate the plate at 30°C for 60 minutes to allow for substrate phosphorylation.
-
-
Detection:
-
Stop the reaction and wash the plate 3 times to remove reaction components.
-
Add the HRP-conjugated anti-phosphotyrosine antibody to each well. Incubate at room temperature for 60 minutes. This antibody will bind specifically to the phosphorylated tyrosine residues on the substrate.
-
Wash the plate 5 times to remove unbound antibody.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes. HRP will catalyze the conversion of TMB, producing a blue color.
-
Add the stop solution to each well. The color will change from blue to yellow.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the background absorbance (from "no enzyme" wells).
-
Normalize the data by setting the absorbance of the vehicle control (maximum phosphorylation) to 100% activity and the background as 0% activity.
-
Plot the percent inhibition versus the log concentration of each compound.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for both vandetanib and vandetanib N-oxide.
-
Self-Validation and Causality:
-
Why this assay? This direct enzymatic assay isolates the interaction between the compound and the kinase, removing confounding factors from a cellular environment. It directly measures the inhibition of the enzyme's primary function: phosphorylation.
-
Controls are critical: The vehicle control establishes the maximum signal, while the "no enzyme" control defines the background. These are essential for accurate normalization and IC50 calculation.
-
Expected Outcome: The IC50 value for vandetanib N-oxide is expected to be significantly higher (e.g., ~50-fold) than that of the parent vandetanib, confirming its lower intrinsic potency.[11]
Diagram: Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for an in vitro ELISA-based receptor tyrosine kinase inhibition assay.
In Vivo and Clinical Context
While in vitro assays establish potency, their relevance must be confirmed by in vivo data.
-
Pharmacokinetic (PK) Studies: The first step is to quantify the steady-state plasma concentrations of both vandetanib and vandetanib N-oxide in preclinical models (e.g., tumor-bearing mice) and, ideally, in human subjects.[14][15] This is typically done using validated LC-MS/MS methods.[9][16]
-
Calculating Contribution: A simplified approach to estimate the contribution is to compare the ratio of exposure to potency for the metabolite versus the parent drug.
-
Contribution_Metabolite ≈ (AUC_Metabolite / IC50_Metabolite)
-
Contribution_Parent ≈ (AUC_Parent / IC50_Parent) Given the ~50-fold higher IC50 for N-oxide vandetanib, its plasma concentration (AUC) would need to be at least 50 times higher than the parent drug to achieve a comparable pharmacological effect, a scenario that is not observed.[11][12]
-
-
In Vivo Target Engagement: In preclinical models, tumor and surrogate tissue biopsies can be analyzed post-dosing to measure the inhibition of VEGFR-2 and EGFR phosphorylation.[17][18] This provides direct evidence of target engagement in a physiological system and can help correlate drug/metabolite concentrations with downstream effects.
Conclusion and Final Assessment
-
Identification: Vandetanib is metabolized to vandetanib N-oxide, a significant circulating metabolite.[9][12]
-
Quantification of Potency: In vitro kinase inhibition assays conclusively demonstrate that vandetanib N-oxide is approximately 50-fold less potent at inhibiting key targets like VEGFR-2 compared to the parent drug.[11]
-
Quantification of Exposure: While present in circulation, the plasma concentrations of vandetanib N-oxide do not overcome its profound loss of potency.[12]
Final Verdict: The contribution of N-oxide vandetanib to the overall anti-angiogenic and anti-tumor effects of vandetanib therapy is minimal. The clinical efficacy of vandetanib can be primarily attributed to the parent drug and its equally potent N-desmethyl metabolite. This understanding is crucial for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling, predicting drug-drug interactions, and focusing future research on the mechanisms of action and resistance related to the parent compound.[19][20]
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ResearchGate. (2025). Validation of a high-performance liquid chromatographic ultraviolet detection method for the quantification of vandetanib in rat plasma and its application to pharmacokinetic studies. Retrieved from [Link]
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Kromdijk, W., et al. (n.d.). Best Practices for Metabolite Quantification in Drug Development: Updated Recommendation from The European Bioanalysis Forum. Taylor & Francis Online. Retrieved from [Link]
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Walash, M., et al. (2022). A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation. National Institutes of Health. Retrieved from [Link]
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Starenki, D., et al. (2022). Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model. MDPI. Retrieved from [Link]
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A Comparative Analysis of Vandetanib Metabolite Profiles: A Guide for Researchers
This guide provides an in-depth comparative analysis of the metabolite profiles of vandetanib and its key alternatives in the treatment of thyroid cancer, cabozantinib and lenvatinib. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic pathways, the functional implications of metabolites, and the experimental methodologies required for their comprehensive evaluation. Our objective is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of drug metabolism in the context of these targeted therapies.
Introduction: The Critical Role of Metabolite Profiling in Targeted Cancer Therapy
The efficacy and safety of targeted therapies like vandetanib are not solely determined by the parent drug. Once administered, the body's metabolic machinery transforms these compounds into various metabolites, each with a potentially distinct pharmacological profile. Understanding these metabolite profiles is paramount in drug development for several key reasons:
-
Therapeutic Contribution: Metabolites can be active, contributing to the overall therapeutic effect, or inactive, effectively representing a clearance pathway. In some cases, metabolites may even possess greater potency than the parent compound.
-
Toxicity and Adverse Events: Metabolites can be responsible for off-target effects and toxicities not observed with the parent drug. Characterizing these metabolites is crucial for a comprehensive safety assessment.[1][2]
-
Drug-Drug Interactions: Co-administered drugs can alter the metabolic pathways of a targeted therapy, leading to changes in the levels of the parent drug and its metabolites, potentially impacting both efficacy and safety.
-
Pharmacokinetic Variability: Inter-individual differences in metabolic enzyme activity can lead to significant variations in metabolite profiles, contributing to the diverse responses to treatment observed in the patient population.
Vandetanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases, undergoes significant metabolism, producing active metabolites that contribute to its clinical activity.[3] This guide will compare its metabolic fate with that of two other prominent tyrosine kinase inhibitors used in thyroid cancer, cabozantinib and lenvatinib, providing a framework for informed research and development.
Comparative Metabolite Profiles: Vandetanib, Cabozantinib, and Lenvatinib
A comprehensive understanding of the metabolic landscape of these drugs is essential for a nuanced comparison of their clinical performance. The following table summarizes the key metabolites and their characteristics for vandetanib, cabozantinib, and lenvatinib.
| Feature | Vandetanib | Cabozantinib | Lenvatinib |
| Parent Drug | Vandetanib | Cabozantinib | Lenvatinib |
| Primary Metabolic Pathways | N-demethylation, N-oxidation | N-oxidation, amide cleavage, sulfation | Oxidation, N-oxidation, dealkylation |
| Key Metabolizing Enzymes | CYP3A4 (N-demethylation), FMO1, FMO3 (N-oxidation) | CYP3A4 | CYP3A4, Aldehyde Oxidase |
| Major Circulating Metabolites | N-desmethylvandetanib, Vandetanib N-oxide | Cabozantinib N-oxide, Monohydroxy sulfate (EXEL-1646), 6-desmethyl amide cleavage product sulfate (EXEL-1644) | Desmethyl-lenvatinib (M2) and other minor metabolites |
| Relative Abundance in Human Plasma | N-desmethylvandetanib is a significant active metabolite. Vandetanib N-oxide is also present.[4][5][6] | Parent Drug: ~32.4%, 6-desmethyl amide cleavage product sulfate (EXEL-1644): ~45.9%, Monohydroxy sulfate (EXEL-1646): ~13.8%, N-oxide (EXEL-5162): ~4.9%[7] | Parent Drug: ~97% of radioactivity in plasma[6] |
| Pharmacological Activity of Major Metabolites | N-desmethylvandetanib: Similar inhibitory activity to vandetanib against VEGFR and EGFR. Vandetanib N-oxide: Significantly less active than vandetanib. | Metabolites possess ≤1/10th the inhibitory potency of parent cabozantinib against MET, RET, and VEGFR2.[7] | Metabolites are at very low levels and are not expected to contribute significantly to the pharmacological effects.[6] |
| Primary Excretion Routes | Feces (44%) and Urine (25%)[4] | Feces (54%) and Urine (27%)[7] | Feces (~65%) and Urine (~25%) |
Key Insights from the Comparative Profiles:
A crucial distinction lies in the pharmacological activity of the major metabolites. For vandetanib, the N-desmethyl metabolite is as potent as the parent drug, effectively acting as a second active agent and contributing to the overall therapeutic effect. In contrast, the metabolites of cabozantinib and lenvatinib are significantly less active, meaning the clinical efficacy of these drugs is primarily driven by the parent compound. This has important implications for understanding the dose-response relationship and the potential for variability in clinical outcomes due to metabolic differences.
Signaling Pathways: On-Target and Potential Off-Target Effects of Metabolites
The therapeutic and adverse effects of these tyrosine kinase inhibitors are dictated by their interaction with various signaling pathways. While the primary targets of the parent drugs are well-characterized, the influence of their metabolites on these and other pathways is an area of active investigation.
Vandetanib and its Metabolites
Vandetanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis.[3]
Caption: Cabozantinib inhibits MET, VEGFR, AXL, and RET signaling pathways.
The major metabolites of cabozantinib have been shown to be significantly less potent than the parent compound, with inhibitory activities reduced by at least 90%. [7]Therefore, their contribution to both on-target efficacy and off-target toxicities is considered minimal. The clinical activity of cabozantinib is thus almost entirely attributable to the parent drug.
Lenvatinib and its Metabolites
Lenvatinib is a multi-kinase inhibitor that primarily targets VEGFR and Fibroblast Growth Factor Receptors (FGFRs).
Caption: Lenvatinib inhibits VEGFR and FGFR signaling pathways.
In humans, unchanged lenvatinib accounts for the vast majority of the circulating drug-related material in plasma. [6]The identified metabolites are present at very low concentrations and are not expected to contribute significantly to the overall pharmacological effect. [6]Therefore, similar to cabozantinib, the clinical profile of lenvatinib is predominantly determined by the parent compound.
Experimental Protocols for Metabolite Profile Analysis
A robust and reliable analysis of drug metabolite profiles is foundational to preclinical and clinical drug development. The following sections provide detailed, step-by-step methodologies for the in vitro and in vivo characterization of vandetanib and its alternatives.
In Vitro Metabolite Profiling using Human Liver Microsomes
This protocol outlines a standard procedure for assessing the metabolic stability and identifying the major metabolites of a test compound using human liver microsomes (HLMs), a subcellular fraction containing a high concentration of drug-metabolizing enzymes.
Workflow Diagram:
Caption: Workflow for in vitro metabolite profiling using human liver microsomes.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Prepare a stock solution of the test compound (e.g., vandetanib, cabozantinib, or lenvatinib) in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 10 mM.
-
Prepare a working solution of the test compound by diluting the stock solution in the incubation buffer to a concentration of 100 µM.
-
Thaw pooled human liver microsomes (HLMs) on ice. Dilute the HLMs in phosphate buffer to a final protein concentration of 1 mg/mL.
-
-
Incubation:
-
In a microcentrifuge tube, combine the HLM suspension and the NADPH regenerating system.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the test compound working solution to achieve a final substrate concentration of 1 µM. The final incubation volume is typically 200 µL.
-
Incubate the reaction mixture at 37°C with constant shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 25 µL) of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a 3-fold volume (75 µL) of ice-cold acetonitrile. The acetonitrile should contain an appropriate internal standard for LC-MS/MS analysis.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the parent drug and its expected metabolites. A detailed protocol for vandetanib is provided below.
-
LC-MS/MS Method for Vandetanib and its Metabolites:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Vandetanib: m/z 475.1 → 112.1
-
N-desmethylvandetanib: m/z 461.1 → 112.1
-
Vandetanib N-oxide: m/z 491.1 → 112.1
-
Internal Standard (e.g., a stable isotope-labeled analog)
-
In Vivo Metabolite Profiling in a Rodent Model
This protocol describes a typical in vivo study in rats to investigate the metabolic fate of a test compound after oral administration.
Workflow Diagram:
Caption: Workflow for in vivo metabolite profiling in a rodent model.
Step-by-Step Methodology:
-
Animal Husbandry and Acclimatization:
-
Use male Sprague-Dawley rats (or another appropriate rodent model) with an approximate body weight of 200-250 g.
-
Acclimatize the animals for at least one week before the study, with free access to food and water.
-
-
Dosing:
-
Prepare a formulation of the test compound (e.g., vandetanib) in a suitable vehicle (e.g., 0.5% methylcellulose) at a concentration that allows for a dose of 10 mg/kg in a reasonable volume (e.g., 5 mL/kg).
-
Administer the dose to the rats via oral gavage.
-
-
Sample Collection:
-
Blood: Collect serial blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma: Immediately after collection, centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Urine and Feces: House the animals in individual metabolic cages to allow for the separate collection of urine and feces. Collect urine and feces over a 24-hour period.
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (containing an internal standard) to 1 volume of plasma. Vortex and centrifuge as described in the in vitro protocol.
-
Urine: Dilute urine samples with water or an appropriate buffer before direct injection or after a simple filtration step.
-
Feces: Homogenize fecal samples with a suitable solvent (e.g., a mixture of acetonitrile and water). Centrifuge the homogenate and analyze the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using a validated LC-MS/MS method as described previously.
-
Conclusion and Future Directions
The comparative analysis of the metabolite profiles of vandetanib, cabozantinib, and lenvatinib reveals significant differences that have profound implications for their clinical use. The presence of a major active metabolite for vandetanib distinguishes it from cabozantinib and lenvatinib, where the parent drug is the primary contributor to clinical activity. This highlights the necessity of a thorough understanding of drug metabolism from the earliest stages of drug discovery and development.
For researchers in this field, several key areas warrant further investigation:
-
Quantitative Metabolite Profiling of Vandetanib: While the major metabolites of vandetanib are known, more precise quantitative data on their relative abundance in human plasma would be invaluable for refining pharmacokinetic and pharmacodynamic models.
-
Off-Target Effects of Metabolites: A systematic evaluation of the off-target activities of the metabolites of all three drugs is needed to better understand and predict potential adverse events.
-
Impact of Genetic Polymorphisms: Investigating the influence of genetic variations in metabolizing enzymes (e.g., CYP3A4, FMOs) on the metabolite profiles and clinical outcomes of these drugs will be crucial for personalizing therapy.
By continuing to explore these areas, the scientific community can further optimize the use of these important targeted therapies and improve outcomes for patients with thyroid cancer.
References
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Attwa, M. W., Kadi, A. A., Darwish, H. W., & Al-Shakliah, N. S. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. BMC Chemistry, 12(1), 1-12. [Link]
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Martin, P., Oliver, S., Giles, P., et al. (2012). Pharmacokinetics of Vandetanib: Three Phase I Studies in Healthy Subjects. Clinical Therapeutics, 34(1), 237-247. [Link]
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Hylin, M., et al. (2011). Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Journal of Chromatography B, 879(25), 2631-2636. [Link]
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Indra, R., et al. (2020). Separation of vandetanib and its metabolites formed by human (A), rat... ResearchGate. [Link]
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Shumaker, R., et al. (2016). Metabolite profiling of the multiple tyrosine kinase inhibitor lenvatinib: a cross-species comparison. Cancer Chemotherapy and Pharmacology, 77(4), 737-749. [Link]
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Grande, E., et al. (2013). Vandetanib for the treatment of metastatic medullary thyroid cancer. Expert Review of Anticancer Therapy, 13(10), 1125-1135. [Link]
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Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics, 10(11), 2298-2308. [Link]
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Matsuki, M., et al. (2015). Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models. Cancer Science, 106(10), 1345-1352. [Link]
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Wedge, S. R., et al. (2005). Vandetanib (ZD6474) inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer. British Journal of Cancer, 92(9), 1720-1730. [Link]
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Attwa, M. W., et al. (2017). Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation. Chemistry Central Journal, 11(1), 1-8. [Link]
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Koehler, L. E., et al. (2021). Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. Frontiers in Pharmacology, 12, 707885. [Link]
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U.S. Food and Drug Administration. (2015). Pharmacology Review(s) - Lenvatinib. [Link]
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Bowen, C. L., et al. (2012). Contrary effects of the receptor tyrosine kinase inhibitor vandetanib on constitutive and flow-stimulated nitric oxide elaboration in humans. Hypertension, 59(4), 823-829. [Link]
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Mean plasma concentration–time curves of vandetanib (A) and N-demethyl... [Link]
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Nishikawa, T., et al. (2021). Inhibitory Effects of Vandetanib on Catecholamine Synthesis in Rat Pheochromocytoma PC12 Cells. International Journal of Molecular Sciences, 22(14), 7644. [Link]
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National Center for Biotechnology Information. (2024). Lenvatinib. In StatPearls. StatPearls Publishing. [Link]
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In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling. [Link]
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Matsuki, M., et al. (2018). Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models. Cancer Science, 109(4), 1240-1249. [Link]
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Wells, S. A., et al. (2010). Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer. Journal of Clinical Oncology, 28(5), 767-772. [Link]
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Lacy, S., et al. (2015). Metabolism and Disposition of Cabozantinib in Healthy Male Volunteers and Pharmacologic Characterization of Its Major Metabolites. Drug Metabolism and Disposition, 43(8), 1192-1205. [Link]
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U.S. Food and Drug Administration. (2015). Lenvatinib Pharmacology and Biopharmaceutics Review. [Link]
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Kim, D., et al. (2022). Targeting of c-MET and AXL by cabozantinib is a potential therapeutic strategy for patients with head and neck cell carcinoma. Journal of Experimental & Clinical Cancer Research, 41(1), 291. [Link]
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Kato, Y., et al. (2022). Inhibition of FGFR Reactivates IFNγ Signaling in Tumor Cells to Enhance the Combined Antitumor Activity of Lenvatinib with Anti-PD-1 Antibodies. Clinical Cancer Research, 28(2), 371-383. [Link]
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Wang, Y., et al. (2018). Characterization of the metabolite of cabozantinib generated from liver microsomes and hepatocytes by ultra-high performance liquid chromatography coupled to quadrupole/orbitrap high resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 159, 219-229. [Link]
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Watanabe, H., et al. (2021). VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers. Cancer Science, 112(5), 1853-1864. [Link]
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Dual FGFR/VEGFR inhibition with Lenvatinib induces tumor stasis or... [Link]
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Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage. [Link]
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Cabozantinib Sensitizes NSCLC Cells to Radiation by Inducing Ferroptosis via STAT3/MCL1/BECN1/SLC7A11 Axis Suppression. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Vandetanib and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, vandetanib stands as a critical multi-kinase inhibitor, primarily indicated for the treatment of aggressive and symptomatic medullary thyroid cancer. The efficacy and safety of vandetanib are intrinsically linked to its pharmacokinetic profile, which is governed by its metabolism into key active and inactive forms. Rigorous and reliable quantification of vandetanib and its primary metabolites, N-desmethyl vandetanib and vandetanib N-oxide, in biological matrices is therefore paramount throughout the drug development lifecycle—from preclinical pharmacokinetic studies to clinical therapeutic drug monitoring.
This guide, curated from a Senior Application Scientist's perspective, provides an in-depth comparison of the predominant analytical methodologies for the bioanalysis of vandetanib and its metabolites. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in the authoritative standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The Metabolic Fate of Vandetanib: A Brief Overview
Vandetanib undergoes metabolism primarily through two pathways. The cytochrome P450 enzyme CYP3A4 is responsible for the N-demethylation of vandetanib to form its active metabolite, N-desmethyl vandetanib. Concurrently, flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3, mediate the N-oxidation of the parent drug to yield the largely inactive metabolite, vandetanib N-oxide. Understanding this metabolic pathway is crucial for designing analytical methods that can accurately and selectively quantify each of these analytes.
Vandetanib [label="Vandetanib", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NDesmethyl [label="N-desmethyl vandetanib\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Noxide [label="Vandetanib N-oxide\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Vandetanib -> NDesmethyl [label="CYP3A4"]; Vandetanib -> Noxide [label="FMO1, FMO3"]; }
Caption: Metabolic pathway of vandetanib.A Comparative Analysis of Analytical Methodologies
The two most prevalent techniques for the bioanalysis of vandetanib and its metabolites are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methodologies is often dictated by the specific requirements of the study, such as the desired sensitivity, selectivity, and the nature of the biological matrix.
| Parameter | HPLC-UV | LC-MS/MS | Rationale and Field Insights |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | HPLC-UV is a robust and widely available technique suitable for quantifying analytes at higher concentrations. LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalysis, especially for low-concentration metabolites and complex matrices. |
| Selectivity | Moderate. Relies on chromatographic separation to distinguish between parent drug, metabolites, and endogenous interferences. | High. Mass spectrometry provides an additional dimension of separation based on the unique mass-to-charge ratio of each analyte, significantly reducing the risk of interference. | In complex biological matrices like plasma, the high selectivity of LC-MS/MS is crucial to ensure that the measured signal is solely from the analyte of interest, a principle underscored by FDA and ICH guidelines.[1] |
| Sensitivity (LLOQ) | Typically in the ng/mL to µg/mL range.[2][3] | Can achieve sub-ng/mL to pg/mL levels.[4] | For pharmacokinetic studies where drug concentrations can be very low, particularly at later time points, the high sensitivity of LC-MS/MS is indispensable. |
| Linearity Range | Generally narrower, e.g., 50-100 µg/mL for bulk drug.[5] | Wider dynamic range, e.g., 1.0 to 3000 ng/mL in plasma.[4] | A wider linear range reduces the need for sample dilution, streamlining the analytical workflow and minimizing potential errors. |
| Matrix Effect | Less susceptible to ion suppression or enhancement. | Prone to matrix effects where co-eluting endogenous components can interfere with the ionization of the analyte. | Careful optimization of sample preparation and chromatographic conditions is critical in LC-MS/MS to mitigate matrix effects and ensure data accuracy. |
| Cost & Complexity | Lower initial investment and operational cost. Simpler to operate and maintain. | Higher initial investment and operational cost. Requires specialized expertise for operation and data interpretation. | The choice of instrumentation should be a strategic decision based on the long-term analytical needs of the laboratory and the specific requirements of the drug development program. |
Guiding Principles of Analytical Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The core validation parameters, as stipulated by the ICH Q2(R2) and FDA guidelines, ensure the reliability and integrity of the generated data.[1][6]
Accuracy; Precision; Specificity; Linearity; Range; LLOQ [label="Limit of Quantitation"]; Stability; Robustness;
Accuracy -- Precision; Precision -- Specificity; Specificity -- Linearity; Linearity -- Range; Range -- LLOQ; LLOQ -- Stability; Stability -- Robustness; Robustness -- Accuracy; }
Caption: Core parameters of analytical method validation.Validated Method Performance: A Side-by-Side Comparison
The following table summarizes the key validation parameters from published analytical methods for vandetanib and its N-desmethyl metabolite.
| Method | Analyte(s) | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | LLOQ (ng/mL) | Recovery (%) | Reference |
| LC-MS/MS | Vandetanib | Human Plasma | 1.0 - 3000 | 104.0 - 108.5 | ≤ 5.9 | 1.0 | 80 | [4] |
| HPLC-UV | Vandetanib | Rat Plasma | 80 - 4000 | 95.32 - 103.08 | < 5 | 80 | 96.65 | [3] |
| LC-MS/MS | Vandetanib | Human Plasma | 5 - 500 | 95.05 - 99.17 | 0.66 - 2.66 | 7.52 | Not Reported |
Note: Data for vandetanib N-oxide is less commonly reported in comprehensive validation studies. However, its analysis would follow similar principles to the parent drug and N-desmethyl metabolite, with specific optimization of mass transitions and chromatographic conditions.
Experimental Protocols: A Step-by-Step Guide
The following are exemplary protocols for the analysis of vandetanib and its metabolites, designed to be self-validating and grounded in established scientific principles.
Protocol 1: LC-MS/MS for Vandetanib and N-desmethyl vandetanib in Human Plasma
This protocol is adapted from a validated method and emphasizes the critical steps for ensuring accurate and reliable results.[4]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Rationale: Liquid-liquid extraction is a robust technique for separating the analytes of interest from plasma proteins and other potential interferences, leading to a cleaner extract and minimizing matrix effects.
-
Procedure:
-
To 100 µL of human plasma, add 25 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of vandetanib).
-
Vortex for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Plasma [label="100 µL Human Plasma"]; IS [label="Add Internal Standard"]; Vortex1 [label="Vortex"]; Solvent [label="Add Extraction Solvent"]; Vortex2 [label="Vortex"]; Centrifuge [label="Centrifuge"]; Evaporate [label="Evaporate Organic Layer"]; Reconstitute [label="Reconstitute in Mobile Phase"]; Analysis [label="Inject into LC-MS/MS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Plasma -> IS -> Vortex1 -> Solvent -> Vortex2 -> Centrifuge -> Evaporate -> Reconstitute -> Analysis; }
Caption: LC-MS/MS sample preparation workflow.2. Chromatographic and Mass Spectrometric Conditions:
-
Rationale: The choice of the analytical column and mobile phase composition is critical for achieving good chromatographic separation of the analytes from each other and from endogenous matrix components. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte and the IS, ensuring high selectivity.
-
Parameters:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Transitions (m/z):
-
Vandetanib: 475.1 → 112.1
-
N-desmethyl vandetanib: 461.1 → 112.1
-
Vandetanib N-oxide: 491.1 → 112.1 (hypothetical, requires experimental confirmation)
-
Internal Standard (e.g., Vandetanib-d4): 479.1 → 112.1
-
-
Protocol 2: HPLC-UV for Vandetanib in Rat Plasma
This protocol is based on a validated method suitable for preclinical studies where analyte concentrations are generally higher.[3]
1. Sample Preparation (Protein Precipitation):
-
Rationale: Protein precipitation is a simpler and faster sample preparation technique compared to liquid-liquid extraction. It is effective for removing the majority of proteins from the plasma sample.
-
Procedure:
-
To 100 µL of rat plasma, add 20 µL of internal standard (IS) working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of a precipitation solvent (e.g., acetonitrile).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the HPLC system.
-
Plasma [label="100 µL Rat Plasma"]; IS [label="Add Internal Standard"]; Vortex1 [label="Vortex"]; Solvent [label="Add Precipitation Solvent"]; Vortex2 [label="Vortex"]; Centrifuge [label="Centrifuge"]; Analysis [label="Inject Supernatant into HPLC-UV", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Plasma -> IS -> Vortex1 -> Solvent -> Vortex2 -> Centrifuge -> Analysis; }
Caption: HPLC-UV sample preparation workflow.2. Chromatographic Conditions:
-
Rationale: The chromatographic conditions are optimized to provide adequate separation of vandetanib and the IS from any potential interfering peaks in the rat plasma matrix. The UV detection wavelength is selected based on the maximum absorbance of vandetanib.
-
Parameters:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 341 nm.[3]
-
Stability: The Cornerstone of Reliable Bioanalysis
The stability of vandetanib and its metabolites in biological matrices under various storage and handling conditions must be thoroughly evaluated to ensure the integrity of the analytical results. Stability studies should be conducted to assess:
-
Freeze-Thaw Stability: The stability of the analytes after repeated cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: The stability of the analytes in the biological matrix at room temperature for a period that reflects the sample handling time.
-
Long-Term Stability: The stability of the analytes in the biological matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period.[2]
-
Post-Preparative Stability: The stability of the processed samples in the autosampler before injection.
Published data indicates that vandetanib is stable in plasma for at least three freeze-thaw cycles and for up to 24 hours at room temperature. For long-term storage, temperatures of -70°C are recommended to ensure stability for several months.
Conclusion and Future Perspectives
The choice between HPLC-UV and LC-MS/MS for the bioanalysis of vandetanib and its metabolites is a critical decision that should be guided by the specific objectives of the study, the required sensitivity and selectivity, and the available resources. While HPLC-UV can be a cost-effective and reliable option for certain applications, LC-MS/MS remains the superior technique for sensitive and selective quantification in complex biological matrices, aligning with the stringent requirements of regulatory bodies.
As our understanding of vandetanib's pharmacology continues to evolve, so too will the analytical methodologies used to study it. The principles and protocols outlined in this guide provide a robust framework for developing and validating analytical methods that are not only scientifically sound but also meet the rigorous standards of the global pharmaceutical industry. By adhering to these principles, researchers can ensure the generation of high-quality data that is essential for the safe and effective development of this important anti-cancer therapeutic.
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Navigating the Complex Landscape of Drug-Drug Interactions: The Role of Vandetanib's N-Oxide Metabolite
A Comparative Guide for Drug Development Professionals
Introduction
Vandetanib, an oral tyrosine kinase inhibitor (TKI), has carved a niche in the therapeutic armamentarium for advanced medullary thyroid cancer.[1][2] Its mechanism of action, targeting VEGFR, EGFR, and RET signaling pathways, underscores its potency.[3] However, the clinical utility of any therapeutic agent is intrinsically linked to its metabolic fate and potential for drug-drug interactions (DDIs). For vandetanib, a nuanced understanding of its metabolic pathways, particularly the formation of its N-oxide and N-desmethyl metabolites, is paramount for predicting and mitigating DDI risks. This guide provides an in-depth analysis of the role of N-oxide vandetanib in DDIs, offers a comparative perspective with other TKIs, and details the experimental methodologies crucial for a thorough DDI assessment.
The Metabolic Machinery: CYP3A4 and FMOs at the Helm
The biotransformation of vandetanib is a pivotal determinant of its pharmacokinetic profile and interaction potential. Two key enzyme superfamilies are at play: the cytochrome P450 (CYP) system and the flavin-containing monooxygenases (FMOs).
Vandetanib is metabolized to N-desmethylvandetanib primarily by CYP3A4, an enzyme notorious for its broad substrate specificity and involvement in numerous DDIs.[4] The N-desmethyl metabolite retains pharmacological activity comparable to the parent compound.[4] Concurrently, vandetanib undergoes N-oxidation to form vandetanib N-oxide, a reaction catalyzed by FMO1 (predominantly in the kidney) and FMO3 (in the liver).[4][5] Crucially, vandetanib N-oxide is over 50 times less active than the parent drug, rendering this pathway a significant detoxification route.[4]
The interplay between these two pathways has profound implications for DDIs. Co-administered drugs that induce or inhibit CYP3A4 can significantly alter the plasma concentrations of vandetanib and its active N-desmethyl metabolite, thereby impacting both efficacy and toxicity.[5]
Figure 1: Metabolic pathways of vandetanib.
The Clinical Significance of Metabolic Perturbations: Lessons from Induction and Inhibition Studies
Clinical studies with potent CYP3A4 modulators have provided invaluable insights into the DDI landscape of vandetanib.
A study involving the co-administration of vandetanib with the strong CYP3A4 inducer rifampicin in healthy subjects resulted in a roughly 40% reduction in the area under the plasma concentration-time curve (AUC) of vandetanib.[5] This decrease in exposure to the parent drug could potentially compromise its therapeutic efficacy. Interestingly, this study also observed a significant increase in the exposure to the active N-desmethylvandetanib metabolite, which may partially compensate for the reduced parent drug levels.[5] Furthermore, while the absolute levels remained low, exposure to the inactive N-oxide metabolite was also increased in the presence of rifampicin.[5]
Conversely, co-administration with the potent CYP3A4 inhibitor itraconazole led to a modest 9% increase in vandetanib's AUC, suggesting that while a DDI exists, it may not always necessitate dose adjustments.[5] However, the risk of interactions with other CYP3A4 inhibitors should not be dismissed and requires careful consideration.[6]
These findings underscore the critical need for a comprehensive DDI assessment during drug development and for vigilant monitoring in the clinical setting.
A Comparative Look: Vandetanib vs. Other Tyrosine Kinase Inhibitors
To contextualize the DDI profile of vandetanib, a comparison with other TKIs used in similar indications, such as cabozantinib and lenvatinib, is instructive.
| Drug | Primary Metabolic Enzymes | Key DDI Mechanisms | Impact of Strong CYP3A4 Inducers | Impact of Strong CYP3A4 Inhibitors | Other Notable Interactions |
| Vandetanib | CYP3A4, FMO1, FMO3[4][5] | CYP3A4 induction/inhibition | Decreased vandetanib exposure[5] | Modest increase in vandetanib exposure[5] | QTc prolongation with other QTc-prolonging drugs[7] |
| Cabozantinib | CYP3A4[8] | CYP3A4 induction/inhibition, UGT inhibition[8] | Decreased cabozantinib exposure | Increased cabozantinib exposure | Potential for interactions with UGT substrates[8] |
| Lenvatinib | CYP3A4, Aldehyde oxidase[9] | CYP3A4 induction/inhibition | Decreased lenvatinib exposure | Increased lenvatinib exposure | QTc prolongation[10] |
This table provides a simplified overview. Clinicians should always consult the full prescribing information for each drug.
As illustrated, reliance on CYP3A4 for metabolism is a common feature among these TKIs, making them all susceptible to DDIs with potent modulators of this enzyme. However, the specific contribution of other metabolic pathways and the potential for inhibition of other enzyme systems, such as UGTs by cabozantinib, can lead to distinct DDI profiles.[8]
Experimental Protocols for DDI Assessment: A Step-by-Step Guide
A robust evaluation of DDI potential is a cornerstone of preclinical and clinical drug development. Below are detailed protocols for key in vitro assays.
In Vitro CYP3A4 Inhibition Assay
This assay determines the potential of a test compound to inhibit the metabolic activity of CYP3A4.
Figure 2: Workflow for in vitro CYP3A4 inhibition assay.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., N-oxide vandetanib) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of a CYP3A4 probe substrate (e.g., midazolam or testosterone) and its corresponding metabolite standard.
-
Prepare a suspension of human liver microsomes (HLMs) in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, combine the HLM suspension, the test compound at various concentrations, and the probe substrate.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific duration (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis and Data Interpretation:
-
Analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP3A4 activity at each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) by fitting the data to a suitable model.
-
In Vitro FMO Inhibition Assay
This assay assesses the potential of a test compound to inhibit the activity of FMO enzymes.
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and a specific FMO probe substrate (e.g., benzydamine for FMO1 and FMO3).
-
Use recombinant human FMO1 or FMO3 enzymes or human liver microsomes known to have high FMO activity.
-
Prepare an NADPH regenerating system.
-
-
Incubation:
-
Combine the FMO enzyme source, test compound at various concentrations, and probe substrate in an incubation buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a defined period.
-
-
Reaction Termination and Analysis:
-
Terminate the reaction with a suitable quenching solvent.
-
Process the samples as described for the CYP inhibition assay.
-
Analyze the formation of the N-oxygenated metabolite of the probe substrate by LC-MS/MS.
-
Calculate the IC50 value for FMO inhibition.
-
Conclusion and Future Directions
The metabolic profile of vandetanib, characterized by the dual involvement of CYP3A4 and FMOs, creates a complex landscape for potential drug-drug interactions. While the formation of the significantly less active N-oxide metabolite represents a detoxification pathway, any modulation of the enzymes governing its formation can indirectly impact the overall therapeutic effect and safety profile of vandetanib by shunting the metabolism towards the CYP3A4-mediated pathway, or vice versa.
A thorough understanding of these metabolic pathways, informed by robust in vitro and in vivo DDI studies, is not merely a regulatory requirement but a scientific imperative. For drug development professionals, a proactive and mechanistically driven approach to DDI assessment is essential for optimizing the therapeutic window of novel agents and ensuring patient safety. As the arsenal of targeted therapies continues to expand, a comprehensive and comparative understanding of their DDI potentials will be increasingly critical for navigating the complexities of modern polypharmacy in oncology.
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Indra, R., et al. (2020). Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. Frontiers in Pharmacology, 11, 588998. [Link]
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Kim, M., et al. (2020). Vandetanib for the Management of Advanced Medullary Thyroid Cancer: A Real-World Multicenter Experience. Endocrinology and Metabolism, 35(3), 587-594. [Link]
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Fallahi, P., et al. (2016). Vandetanib. Recent Results in Cancer Research, 205, 137-153. [Link]
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Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the Pharmaceutical Research and Manufacturers of America. Drug Metabolism and Disposition, 37(7), 1355-1370. [Link]
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Lassalle, S., et al. (2014). Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array. Endocrine-Related Cancer, 21(4), 569-581. [Link]
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Shrestha, S., et al. (2023). Lenvatinib. StatPearls. [Link]
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Haouala, A., et al. (2011). Drug interactions with the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib. Blood, 117(8), e75-e87. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Oxide Vandetanib
This guide provides essential, step-by-step procedures for the safe and compliant disposal of N-Oxide vandetanib, a key metabolite of the kinase inhibitor vandetanib. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical entity, including its final disposition. Adherence to these protocols is critical not only for regulatory compliance but for the protection of our personnel and the environment.
The procedures outlined below are grounded in established safety protocols for handling potent, cytotoxic compounds and are aligned with guidelines from regulatory bodies such as the U.S. Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Identification and Risk Assessment: Understanding the "Why"
N-Oxide vandetanib (Molecular Formula: C₂₂H₂₄BrFN₄O₃) is an N-oxide metabolite of vandetanib.[1][2] While a specific Safety Data Sheet (SDS) for the N-oxide form is not commonly available, its disposal procedures must be governed by the hazardous properties of the parent compound, vandetanib, which is classified as a hazardous drug.[3]
The parent compound, vandetanib, presents multiple health and environmental hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[4][5]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[4][5]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[4]
These classifications mandate that N-Oxide vandetanib be treated as a hazardous pharmaceutical waste. Its cytotoxic potential and environmental toxicity are the primary drivers for the stringent disposal protocols that follow. The goal is complete destruction to prevent unintended exposure and environmental contamination.[6]
The Cornerstone of Safety: Personal Protective Equipment (PPE)
Before handling any N-Oxide vandetanib waste, appropriate PPE is mandatory. Standard laboratory attire is insufficient. The following PPE must be worn to create a reliable barrier against exposure through skin contact, inhalation, or absorption.[7][8]
| PPE Component | Specification | Rationale for Use |
| Gloves | Two pairs of chemotherapy-tested nitrile gloves. | Cytotoxic drugs can permeate single gloves. Double-gloving provides an essential safety layer. The outer glove is removed immediately after handling, and the inner glove is removed upon leaving the work area.[9] |
| Gown | Disposable, lint-free gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Must have long sleeves and tight-fitting cuffs.[10] | Protects skin and personal clothing from contamination by dust, aerosols, or splashes. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects mucous membranes of the eyes from splashes or aerosolized particles. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form outside of a containment device or when there is a risk of aerosolization, such as during a spill cleanup. | Prevents inhalation of the potent compound. |
Waste Segregation: A Decision-Based Workflow
Proper disposal begins with correct segregation at the point of generation. Different types of waste require different disposal streams. All waste contaminated with N-Oxide vandetanib must be considered hazardous. The primary distinction is between "bulk" and "trace" contamination.
Below is a decision workflow for segregating N-Oxide vandetanib waste.
Caption: Decision workflow for N-Oxide vandetanib waste segregation.
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Bulk N-Oxide Vandetanib and Grossly Contaminated Items
This category includes expired or unused pure compound, heavily contaminated spill cleanup materials, and any container holding more than 3% of its original volume of the compound. This waste is regulated by the EPA as RCRA hazardous waste.[11]
-
Work Area Preparation: Conduct all handling of bulk powder within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent aerosolization.
-
Container Selection: Obtain a designated, leak-proof hazardous waste container, typically a black bin , labeled "Hazardous Waste - Cytotoxic".[11][12]
-
Waste Transfer: Carefully place the unused compound (in its original vial, if possible) or grossly contaminated items directly into the black bin. Avoid creating dust.
-
Container Sealing: Once the waste is added, securely close the lid. Do not overfill the container.
-
Labeling: Ensure the container is clearly labeled with the contents, including "N-Oxide Vandetanib," and the date of accumulation.
-
Storage and Pickup: Store the sealed container in a designated satellite accumulation area. Arrange for pickup by your institution's Environmental Health & Safety (EHS) department for disposal at a licensed hazardous waste incinerator.
Protocol 2: Disposal of Trace-Contaminated Waste
This is the most common waste stream and includes items with minimal residual contamination, such as gloves, gowns, bench paper, empty vials, pipette tips, and plasticware.
-
Container Selection: Use a designated chemotherapy waste container, typically a rigid, puncture-resistant yellow bin with a secure lid, labeled "Trace Chemotherapy Waste - For Incineration Only".[13]
-
Waste Deposition: At the point of use, immediately discard all contaminated PPE and lab supplies into the yellow bin.
-
Sharps Exclusion: DO NOT place any sharp objects in this container.[13] Needles, scalpels, and contaminated glass must go into a dedicated chemo sharps container (see Protocol 3).
-
Container Management: When the container is three-quarters full, securely seal the lid.
-
Pickup: Place the sealed container in the designated area for EHS pickup and subsequent incineration.[6]
Protocol 3: Disposal of Contaminated Sharps
-
Container Selection: Use a puncture-proof, leak-resistant sharps container specifically labeled for chemotherapy waste (typically yellow with a "Cytotoxic/Biohazard" symbol).[13]
-
Immediate Disposal: Immediately after use, dispose of any contaminated needles, syringes, scalpels, or broken glass into the chemo sharps container. Do not recap, bend, or break needles.
-
Container Management and Disposal: When three-quarters full, lock the container lid. Arrange for pickup by EHS for disposal via incineration.
Contingency and Spill Management Plan
Accidental spills must be managed immediately and effectively to prevent exposure and contamination spread. Every laboratory handling N-Oxide vandetanib must have a dedicated chemotherapy spill kit readily accessible.
-
Secure the Area: Immediately alert others in the vicinity. Restrict access to the spill area. Post warning signs.[7]
-
Don PPE: Before beginning cleanup, don the full PPE ensemble described in Section 2, including a respirator.
-
Contain the Spill:
-
For Powders: Gently cover the spill with absorbent pads or plastic-backed diapers from the spill kit. DO NOT dry-sweep the powder, as this will cause aerosolization.
-
For Liquids: Cover the spill with absorbent pads, working from the outside in to prevent spreading.
-
-
Clean the Area: Using materials from the spill kit, carefully collect all contaminated debris. Place all materials (absorbent pads, broken glass, etc.) into the black hazardous waste bin .
-
Decontaminate: Clean the spill area three times using a detergent solution, followed by a clean water rinse.
-
Dispose of Materials: All cleanup materials, including used PPE, must be disposed of as bulk hazardous waste in the black bin.[6]
-
Report the Incident: Document and report the spill to your laboratory supervisor and EHS department according to institutional policy.
By integrating these procedures into your daily laboratory workflow, you ensure a culture of safety and responsibility, upholding our duty to protect ourselves, our colleagues, and our shared environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
